molecular formula C10H8ClNO2 B171617 Methyl 6-chloro-1H-indole-5-carboxylate CAS No. 162100-83-6

Methyl 6-chloro-1H-indole-5-carboxylate

Cat. No.: B171617
CAS No.: 162100-83-6
M. Wt: 209.63 g/mol
InChI Key: IGOUVTSYCXABHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOUVTSYCXABHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444019
Record name Methyl 6-chloro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162100-83-6
Record name Methyl 6-chloro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloro-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-1H-indole-5-carboxylate, a halogenated indole derivative, presents a scaffold of interest in medicinal chemistry and drug discovery. This technical guide synthesizes the currently available chemical and safety information for this compound. While comprehensive experimental data remains limited in publicly accessible literature, this document provides an overview of its chemical identity, extrapolated physical properties, and relevant synthetic considerations. The guide also outlines general experimental protocols for the synthesis of its precursor and the esterification reaction to form the title compound. Due to the absence of published biological data, this document highlights the potential research avenues for this molecule.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 651747-72-7
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Canonical SMILES COC(=O)C1=CC2=C(C=C1Cl)NC=C2
InChI Key Not available in searched literature.

Note: Properties such as melting point, boiling point, solubility, and pKa are not available in the searched literature.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through the esterification of its corresponding carboxylic acid precursor, 6-chloro-1H-indole-5-carboxylic acid.

Synthesis of 6-chloro-1H-indole-5-carboxylic acid

A common route to indole-5-carboxylic acids involves multi-step synthesis starting from appropriately substituted anilines. While a specific protocol for 6-chloro-1H-indole-5-carboxylic acid was not found, a general synthetic strategy is outlined below. This workflow is based on established indole synthesis methodologies.

Synthesis_Workflow start Substituted Aniline step1 Protection of Amino Group start->step1 step2 Introduction of Side Chain step1->step2 step3 Cyclization (e.g., Fischer Indole Synthesis) step2->step3 step4 Deprotection step3->step4 step5 Oxidation of Side Chain to Carboxylic Acid step4->step5 end_node 6-chloro-1H-indole-5-carboxylic acid step5->end_node

Caption: Generalized synthetic workflow for 6-chloro-1H-indole-5-carboxylic acid.

General Experimental Protocol (Hypothetical):

  • Protection: The amino group of a suitable 4-chloro-3-substituted aniline is protected, for example, by acetylation with acetic anhydride.

  • Side-chain Introduction: A two-carbon side chain is introduced at the ortho-position to the amino group, which will form the pyrrole ring of the indole.

  • Cyclization: The intermediate undergoes cyclization to form the indole ring. The specific conditions for this step would depend on the chosen synthetic route (e.g., Fischer, Reissert, or Bischler-Möhlau).

  • Deprotection: The protecting group on the indole nitrogen is removed.

  • Oxidation: The side chain at the 5-position is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or RuCl₃/NaIO₄).

Esterification to this compound

The final step is the esterification of 6-chloro-1H-indole-5-carboxylic acid. A common and effective method is the Fischer-Speier esterification.

Esterification_Workflow start 6-chloro-1H-indole-5-carboxylic acid reaction Reflux start->reaction reagents Methanol (excess) + Acid Catalyst (e.g., H₂SO₄) reagents->reaction workup Neutralization, Extraction, Purification reaction->workup product This compound workup->product

Caption: Workflow for the Fischer-Speier esterification.

Detailed Experimental Protocol (General):

  • Reaction Setup: To a solution of 6-chloro-1H-indole-5-carboxylic acid in an excess of anhydrous methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

  • Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound was found in the public domain. Researchers are advised to perform their own spectral analysis for compound characterization.

Biological Activity and Signaling Pathways

There is no available information in the searched literature regarding the biological activity of this compound or its involvement in any signaling pathways. Indole derivatives are known to exhibit a wide range of biological activities, and this compound could be a candidate for screening in various assays, for instance, as a kinase inhibitor, an antiviral agent, or a modulator of other cellular targets.

The following diagram illustrates a hypothetical workflow for screening the biological activity of this compound.

Biological_Screening_Workflow compound This compound screening High-Throughput Screening (e.g., Kinase Panel, Antiviral Assay) compound->screening hit_id Hit Identification screening->hit_id dose_resp Dose-Response Studies hit_id->dose_resp moa Mechanism of Action Studies dose_resp->moa lead_opt Lead Optimization moa->lead_opt

Caption: A potential workflow for investigating the biological activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for the related compound, 6-chloro-1H-indole-5-carboxylic acid, the following hazards may be anticipated[1]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides the available information on its chemical properties and outlines logical synthetic routes. The significant lack of experimental data, particularly regarding its biological activity, highlights a clear opportunity for novel research. Future studies are warranted to synthesize and characterize this compound fully and to explore its potential therapeutic applications.

References

In-Depth Technical Guide: Methyl 6-chloro-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloro-1H-indole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structure, and available data, offering a valuable resource for researchers engaged in the synthesis and evaluation of indole derivatives.

Chemical Identity and Structure

This compound is a substituted indole, a bicyclic aromatic heterocycle that is a common scaffold in a wide array of biologically active compounds. The correct identification of this compound is crucial for experimental accuracy and reproducibility.

Identifier Value
Chemical Name This compound
CAS Number 162100-83-6
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol

Structure:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Chloro-3-hydrazinylbenzoic acid C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Methyl pyruvate B->C D Quenching C->D E Extraction D->E F Chromatography E->F G This compound F->G G cluster_assays Potential Biological Screening A This compound B Kinase Inhibition Assays A->B C Antimicrobial Assays A->C D Antiviral Assays A->D E Receptor Binding Assays A->E

An In-depth Technical Guide to Methyl 6-chloro-1H-indole-5-carboxylate and Related Chloro-Indole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloro-1H-indole-5-carboxylate, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide extends its scope to include closely related chloro-substituted indole carboxylate analogs to provide a broader context for its synthesis, properties, and potential applications.

Introduction to Chloro-Substituted Indole Carboxylates

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation, particularly chlorination, of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The position of the chlorine atom can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets. This compound belongs to this important class of compounds, featuring a chlorine atom at the 6-position and a methyl carboxylate group at the 5-position of the indole ring.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its related analogs is presented in Table 1.

PropertyThis compound6-Chloro-1H-indole-5-carboxylic acid
IUPAC Name 6-Chloro-1H-indole-5-carboxylic acid methyl ester6-Chloro-1H-indole-5-carboxylic acid
CAS Number 162100-83-6[1]256935-86-1
Molecular Formula C10H8ClNO2[1]C9H6ClNO2
Molecular Weight 209.63 g/mol 195.60 g/mol
Synonyms Methyl 6-chloroindole-5-carboxylate[1]6-chloro-1H-indole-5-carboxylic acid

Spectroscopic Data

Table 2: Representative NMR Data for a Related Chloro-Indole

Compound1H NMR (500 MHz, CDCl3) δ (ppm)13C NMR (125 MHz, CDCl3) δ (ppm)
6-chloro-3-methyl-1H-indole 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H)Not Available

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, the synthesis of substituted indoles is a well-established field in organic chemistry. A general and versatile method for preparing substituted indoles is the Gassman indole synthesis. Below is a representative, generalized protocol for the synthesis of a substituted indole, which could be adapted for the synthesis of 6-chloro-1H-indole-5-carboxylic acid, the precursor to its methyl ester.

General Experimental Protocol: Gassman Indole Synthesis (Hypothetical Adaptation)

This protocol is a generalized representation and would require optimization for the specific synthesis of 6-chloro-1H-indole-5-carboxylic acid.

Objective: To synthesize 6-chloro-1H-indole-5-carboxylic acid from a suitable aniline precursor.

Materials:

  • Substituted aniline (e.g., 4-chloro-3-methyl-5-carboxyaniline)

  • tert-Butyl hypochlorite

  • Methylthio-2-propanone

  • Triethylamine

  • Raney nickel

  • Dichloromethane (DCM)

  • Ethanol

  • Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

  • Chloramine Formation: A solution of the substituted aniline in dichloromethane is cooled to -70°C under a nitrogen atmosphere. An equimolar amount of tert-butyl hypochlorite in dichloromethane is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

  • Sulfonium Salt Formation: A solution of methylthio-2-propanone in dichloromethane is added dropwise to the reaction mixture at -70°C. The mixture is stirred for another hour at this temperature.

  • Ylide Formation and Cyclization: Triethylamine in dichloromethane is added dropwise to the suspension at -70°C. The reaction is allowed to warm to room temperature and stirred overnight. The resulting mixture contains the 3-methylthioindole intermediate.

  • Desulfurization: The crude 3-methylthioindole is dissolved in ethanol. An excess of freshly washed Raney nickel is added, and the mixture is stirred vigorously for 1-2 hours.

  • Work-up and Purification: The Raney nickel is removed by filtration through Celite, and the filter cake is washed with ethanol. The combined filtrates are concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 6-chloro-1H-indole-5-carboxylic acid.

  • Esterification: The resulting carboxylic acid can be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., H2SO4).

Diagram: Generalized Gassman Indole Synthesis Workflow

Gassman_Indole_Synthesis cluster_reagents Aniline Substituted Aniline Chloramine N-Chloroaniline Intermediate Aniline->Chloramine SulfoniumSalt Sulfonium Salt Chloramine->SulfoniumSalt Ylide Sulfonium Ylide SulfoniumSalt->Ylide Thioindole 3-Methylthioindole Ylide->Thioindole IndoleAcid 6-Chloro-1H-indole- 5-carboxylic Acid Thioindole->IndoleAcid IndoleEster Methyl 6-chloro-1H-indole- 5-carboxylate IndoleAcid->IndoleEster tBuOCl t-BuOCl, DCM, -70°C Thioketone Methylthio-2-propanone, DCM, -70°C Et3N Et3N, DCM RaneyNi Raney Ni, EtOH Esterification MeOH, H+ Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Downstream Signaling (e.g., PI3K/Akt) Receptor->SignalingCascade Mcl1 Mcl-1 (Anti-apoptotic) SignalingCascade->Mcl1 Upregulates Apoptosis Apoptosis Mcl1->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Apoptosis->CellSurvival Inhibitor 6-Chloro-Indole Derivative Inhibitor->Mcl1 Inhibits

References

A Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive spectroscopic data specifically for Methyl 6-chloro-1H-indole-5-carboxylate is limited. This guide will provide representative spectroscopic data and experimental protocols for the closely related analogue, Methyl 1H-indole-5-carboxylate , to serve as a reference for researchers, scientists, and drug development professionals. The methodologies described can be adapted for the analysis of the title compound.

Indole derivatives are a significant class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals. The characterization of their structure is crucial for understanding their chemical properties and biological activities. This guide outlines the key spectroscopic techniques and experimental approaches for the analysis of indole carboxylates.

I. Spectroscopic Data

The following tables summarize the expected spectroscopic data for Methyl 1H-indole-5-carboxylate, which can be used as a comparative reference for this compound. The presence of a chlorine atom at the 6-position in the target molecule will influence the chemical shifts and splitting patterns in the NMR spectra and may be observable in the mass and IR spectra.

Table 1: 1H NMR Spectroscopic Data for Methyl 1H-indole-5-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.30s1HH-4
~8.10br s1HN-H
~7.85dd1HH-6
~7.40d1HH-7
~7.25t1HH-2
~6.55t1HH-3
~3.90s3H-OCH3

Solvent: DMSO-d6. Data is representative and may vary based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Methyl 1H-indole-5-carboxylate

Chemical Shift (δ) ppmAssignment
~167.5C=O (ester)
~138.0C-7a
~128.0C-3a
~125.5C-2
~124.0C-5
~122.5C-4
~121.0C-6
~111.0C-7
~103.0C-3
~52.0-OCH3

Solvent: DMSO-d6. Data is representative and may vary based on experimental conditions.

Table 3: Mass Spectrometry Data for Methyl 1H-indole-5-carboxylate

m/zInterpretation
175.06[M]+ (Molecular Ion)
144.05[M - OCH3]+
116.05[M - COOCH3]+

Technique: Electron Ionization (EI). The isotopic pattern for this compound would show a characteristic M+2 peak due to the 37Cl isotope.

Table 4: Infrared (IR) Spectroscopy Data for Indole Derivatives

Wavenumber (cm-1)Functional Group
~3400N-H stretch
~3100-3000C-H stretch (aromatic)
~2950C-H stretch (aliphatic, -CH3)
~1700C=O stretch (ester)
~1600-1450C=C stretch (aromatic)
~1250C-O stretch (ester)

The presence of a C-Cl bond in this compound would likely result in an absorption in the 800-600 cm-1 region.[1]

II. Experimental Protocols

The following are general procedures for the synthesis and spectroscopic analysis of indole carboxylates, which can be adapted for this compound.

A. Synthesis: Fischer Indole Synthesis

A common method for synthesizing indole derivatives is the Fischer indole synthesis.[2]

  • Reaction Setup: A mixture of an appropriately substituted phenylhydrazine (e.g., (4-carbomethoxy-3-chlorophenyl)hydrazine) and a ketone or aldehyde (e.g., pyruvate) is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

  • Reaction Conditions: The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

B. Spectroscopic Analysis

A systematic approach is used to determine the structure of the synthesized compound.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

    • Data Acquisition: 1H NMR and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.[6]

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Ionization: Electron ionization (EI) is commonly used for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar molecules. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

    • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1 to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[7]

III. Visualizations

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow start Synthesis of Target Compound purification Purification (Column Chromatography / Recrystallization) start->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) purification->ms Sample ir Infrared (IR) Spectroscopy - Functional Group Identification purification->ir Sample nmr NMR Spectroscopy (1H, 13C, 2D) - Structural Elucidation purification->nmr Sample analysis Data Analysis and Structure Confirmation ms->analysis ir->analysis nmr->analysis end Final Characterized Compound analysis->end

A generalized workflow for the synthesis and spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound by leveraging data from a close analogue and outlining standard experimental procedures. Researchers can adapt these methodologies to suit their specific instrumentation and experimental goals.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 6-chloro-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6-chloro-1H-indole-5-carboxylate. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide presents predicted spectral data based on the analysis of structurally related indole derivatives. It also includes comprehensive experimental protocols for the acquisition of high-quality NMR data for this class of compounds and logical diagrams to illustrate the workflow and principles of NMR analysis.

Molecular Structure

Compound Name: this compound Molecular Formula: C₁₀H₈ClNO₂ Structure:

Chemical structure of this compound

(Image generated for illustrative purposes)

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from established spectral data for substituted indoles and general principles of NMR spectroscopy. The expected solvent is CDCl₃, with Tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (N-H)8.1 - 8.5br s-Broad singlet, chemical shift is concentration-dependent.
H27.2 - 7.4tJ ≈ 2.5 - 3.0Typically a triplet or doublet of doublets due to coupling with H3 and H1.
H36.5 - 6.7tJ ≈ 2.5 - 3.0Coupled with H2 and H1.
H47.9 - 8.1s-Aromatic proton, expected to be a singlet.
H77.5 - 7.7s-Aromatic proton, expected to be a singlet.
-OCH₃3.9 - 4.0s-Methyl ester protons, singlet.
Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Notes
C2125 - 128
C3102 - 105
C3a128 - 130Quaternary carbon.
C4120 - 123
C5124 - 126Quaternary carbon, attached to the carboxylate group.
C6129 - 132Quaternary carbon, attached to the chlorine atom.
C7112 - 115
C7a135 - 138Quaternary carbon.
C=O167 - 170Carbonyl carbon of the methyl ester.
-OCH₃51 - 53Methyl ester carbon.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh between 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer: Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[2] The final sample height in the tube should be around 4-5 cm.[2][3]

  • Internal Standard: If quantitative analysis is required or for precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.

NMR Data Acquisition

These protocols are based on a standard 400 or 500 MHz NMR spectrometer.[4]

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.[1]

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal signal detection.[5]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm (centered around 6-8 ppm).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 scans, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum using the solvent residual peak (e.g., CDCl₃ at δ 7.26 ppm) or the internal standard (TMS at δ 0.00 ppm).

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~240 ppm (centered around 100-120 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 256 to 1024 scans or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Visualizations

The following diagrams illustrate the logical workflow of NMR spectroscopy and the relationship between the molecular structure and the resulting spectral data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Physical Transfer Lock Lock & Shim Spectrometer->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Digital Data Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analysis Assign Peaks Calibrate->Analysis Processed Spectrum Structure Elucidate Structure Analysis->Structure

Caption: Experimental workflow for NMR spectroscopy.

Structure_NMR_Relationship cluster_HNMR ¹H NMR Spectrum cluster_CNMR ¹³C NMR Spectrum MolStruct Molecular Structure (this compound) H_Shifts Chemical Shifts (δ) MolStruct->H_Shifts Proton Environments H_Multiplicity Multiplicity MolStruct->H_Multiplicity Neighboring Protons H_Integration Integration MolStruct->H_Integration Proton Count C_Shifts Chemical Shifts (δ) MolStruct->C_Shifts Carbon Environments C_Types Carbon Types (CH₃, CH₂, CH, Cq) MolStruct->C_Types Proton Attachment H_J Coupling Constants (J) H_Multiplicity->H_J determines

Caption: Logical relationship between molecular structure and NMR data.

References

Mass Spectrometry Analysis of Methyl 6-chloro-1H-indole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 6-chloro-1H-indole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research. This document outlines potential fragmentation patterns, detailed experimental protocols for analysis, and illustrative workflows.

Introduction to Mass Spectrometry of Indole Derivatives

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules.[1][2] For indole derivatives like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are often employed, as they minimize fragmentation and typically keep the molecular ion intact.[3] ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation, providing valuable structural information.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique, particularly for volatile and thermally stable indole compounds, often utilizing electron ionization (EI) which results in more extensive fragmentation patterns that can serve as a molecular fingerprint.[5][6]

Predicted Mass Spectrum and Fragmentation

The exact mass spectrum of this compound is not publicly available. However, based on the general principles of mass spectrometry of indole derivatives, a predicted fragmentation pattern can be proposed.[4]

The molecular weight of this compound (C10H8ClNO2) is approximately 210.63 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M+) and any chlorine-containing fragments, with the 37Cl isotope being about one-third the abundance of the 35Cl isotope.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for 35Cl) Predicted Fragment Proposed Fragmentation Pathway
210[M]+•Molecular ion
195[M - CH3]+Loss of the methyl radical from the ester
179[M - OCH3]+Loss of the methoxy radical from the ester
151[M - COOCH3]+Loss of the carbomethoxy group
116[C7H5N]+•Loss of chlorine and the carbomethoxy group

Experimental Protocol: LC-MS/MS Analysis

This section details a representative protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to achieve desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Matrix Samples (e.g., plasma): Perform a protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

3.2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS: Select the precursor ion (e.g., m/z 210) for collision-induced dissociation (CID). Optimize collision energy to obtain characteristic fragment ions.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard/Sample B Solvent Addition (e.g., Acetonitrile) A->B C Vortex & Centrifuge B->C D Supernatant Collection C->D E LC Separation D->E F ESI Ionization E->F G Mass Analyzer (MS1) F->G H Collision Cell (MS2) G->H I Detector H->I J Data Acquisition I->J K Spectral Interpretation J->K L Reporting K->L

Caption: Experimental workflow for LC-MS/MS analysis.

4.2. Illustrative Signaling Pathway

Many indole derivatives are known to interact with biological targets such as receptors or enzymes. The following diagram illustrates a hypothetical signaling pathway where an indole-based compound acts as a ligand for a G-protein coupled receptor (GPCR).

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Methyl 6-chloro-1H- indole-5-carboxylate Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Response Cellular Response Kinase_Cascade->Response

Caption: Hypothetical GPCR signaling pathway.

References

A Technical Guide to the Physicochemical Characterization of Carbamazepine: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Carbamazepine (CBZ) is a first-generation anticonvulsant drug widely used for the treatment of epilepsy and neuropathic pain.[1] Its clinical efficacy is intrinsically linked to its physicochemical properties, which are complicated by the existence of multiple crystalline forms, or polymorphs. These polymorphs exhibit different melting points and solubilities, directly impacting the drug's dissolution rate, bioavailability, and overall therapeutic performance.[2] This technical guide provides an in-depth analysis of the melting point and solubility of Carbamazepine, offering detailed experimental protocols for their determination and discussing the critical relationship between these properties and the drug's biopharmaceutical classification. This document is intended for researchers, scientists, and professionals involved in drug development and solid-state characterization.

Melting Point and Polymorphism of Carbamazepine

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] These different forms, while chemically identical, possess distinct physical properties, including melting point, solubility, and stability.[2] For Carbamazepine, at least four anhydrous polymorphs (Forms I, II, III, IV) and a dihydrate form have been extensively studied.[1][4] Form III is the most stable anhydrous form at room temperature and is the one typically used in commercial formulations.[1][4]

The various polymorphs of Carbamazepine can interconvert under different conditions, such as heating.[1] For instance, upon heating, the most stable Form III can melt and immediately recrystallize into Form I before finally melting at a higher temperature.[1] This complex thermal behavior underscores the importance of precise analytical techniques for characterization.

Data Presentation: Melting Points of Carbamazepine Polymorphs

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the melting points and observe the phase transitions of polymorphic systems.[5] The melting points for the common anhydrous polymorphs of Carbamazepine are summarized below.

Polymorphic FormMelting Point (Tm) / Transition TemperatureReference(s)
Form I~191-193 °C[1][6][7]
Form II~179-180 °C (often transforms before melting)[6]
Form III~174-176 °C (melts and recrystallizes to Form I)[1][6]
Form IV~181-182 °C[6]

Note: Reported values can vary slightly based on experimental conditions, such as heating rate.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines the standardized method for analyzing the thermal behavior of Carbamazepine polymorphs.

Objective: To determine the melting point and observe polymorphic transitions of a Carbamazepine sample.

Apparatus:

  • Differential Scanning Calorimeter (DSC) equipped with a cooling system.[5]

  • Aluminum or hermetically sealed sample pans and lids.

  • Microbalance (accurate to ±0.01 mg).

  • Crimper for sealing pans.

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 2-5 mg of the Carbamazepine powder into an aluminum DSC pan.

  • Encapsulation: Place the lid on the pan and seal it using a crimper. Ensure the pan is properly sealed to prevent any loss of material during heating. Prepare an empty, sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, up to a final temperature well above the expected melting point (e.g., 220 °C).[8] Faster scan rates (up to 500 °C/min) can sometimes be used to inhibit certain transformations and isolate the melting of metastable forms.[8]

    • Maintain an inert atmosphere by purging the cell with nitrogen gas (e.g., at 50 mL/min).

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Endothermic events, such as melting, will appear as peaks. Exothermic events, like recrystallization, will also be visible.[3]

    • Determine the onset temperature of the melting endotherm, which is reported as the melting point.[9]

    • Integrate the area under the peak to determine the heat of fusion (ΔHf).[9]

Solubility of Carbamazepine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Carbamazepine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[10][11][12] This low solubility makes the dissolution process the rate-limiting step for absorption.[12]

The solubility of Carbamazepine is influenced by its polymorphic form, the solvent system, and pH. The different crystal lattice energies of the polymorphs lead to variations in their solubility; metastable forms are generally more soluble than the stable form.[2] For example, the solubility of Form II is reported to be about 1.1 times higher than that of the more stable Form III in ethanol.[2]

Data Presentation: Solubility of Carbamazepine Polymorphs

The solubility of Carbamazepine varies significantly depending on the solvent. While its aqueous solubility is low, it is more soluble in organic solvents.

SolventPolymorphSolubility (at approx. 20-25 °C)Reference(s)
WaterDihydrate~0.15 mg/mL[7]
EthanolForm III18.60 mg/mL[2]
DichloromethaneNot specified~124.6 mg/mL (calculated from mole fraction)[13]

Note: Direct comparison is challenging as data is reported under varied conditions and units.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[14][15]

Objective: To determine the equilibrium solubility of a Carbamazepine polymorph in a specified solvent.

Apparatus:

  • Glass vials or flasks with screw caps.

  • Orbital shaker or thermomixer capable of maintaining a constant temperature.[16]

  • Centrifuge.

  • Syringe filters (e.g., 0.45 µm pore size).

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC).

Procedure:

  • System Preparation: Prepare the desired solvent (e.g., phosphate buffer pH 7.4 to simulate intestinal fluid).

  • Sample Addition: Add an excess amount of the Carbamazepine powder to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[14]

  • Equilibration: Add a precise volume of the solvent to each vial. Seal the vials tightly.

  • Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period.[14] An equilibration time of 24 to 72 hours is typically required to ensure equilibrium is reached.[14][15]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the solution using a syringe filter to remove any remaining solid particles.

  • Dilution and Quantification:

    • Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

    • Measure the concentration of Carbamazepine in the diluted sample using a validated UV-Vis or HPLC method.[17]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically reported in mg/mL or µg/mL.

Mandatory Visualizations

Logical Relationship: The Biopharmaceutics Classification System (BCS)

The BCS framework categorizes drugs based on their aqueous solubility and intestinal permeability, which are the key factors governing oral drug absorption. Carbamazepine's classification as a BCS Class II drug (Low Solubility, High Permeability) dictates that its absorption is limited by its dissolution rate.[11][12]

BCS_Relationship cluster_formulation Oral Dosage Form cluster_lumen Gastrointestinal Lumen cluster_blood Systemic Circulation SolidDrug Solid Drug (e.g., Carbamazepine Tablet) DissolvedDrug Drug in Solution (at absorption site) SolidDrug->DissolvedDrug Dissolution (Rate-Limiting Step for BCS Class II) AbsorbedDrug Drug in Bloodstream (Bioavailability) DissolvedDrug->AbsorbedDrug Permeation (High for BCS Class II)

BCS framework for a low solubility, high permeability drug.
Experimental Workflow: Pharmaceutical Polymorph Screening

Identifying all relevant polymorphs is a critical step in drug development to select the most stable and suitable form for a final drug product.[18][19] A systematic polymorph screen involves recrystallizing the API under a wide array of conditions.[20]

Polymorph_Screening_Workflow cluster_analysis Solid-State Characterization Start Start with Amorphous or Soluble API Crystallization Crystallization Experiments (Vary Solvents, Temperatures, Cooling Rates) Start->Crystallization Isolation Solid Form Isolation (Filtration / Drying) Crystallization->Isolation XRPD Primary Analysis: X-Ray Powder Diffraction (XRPD) Isolation->XRPD DSC_TGA Thermal Analysis: DSC / TGA XRPD->DSC_TGA Further Characterize Spectroscopy Spectroscopy: Raman / FTIR DSC_TGA->Spectroscopy Decision Identify Novel Forms & Determine Thermodynamic Stability Spectroscopy->Decision End Select Optimal Polymorph for Development Decision->End

A typical workflow for pharmaceutical polymorph screening.

References

The Multifaceted Biological Activities of Chloro-Substituted Indole Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The introduction of a chlorine atom and an ester functional group onto this bicyclic heterocycle gives rise to a class of compounds known as chloro-substituted indole esters, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the known biological activities of these compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative bioactivity data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity

Chloro-substituted indole esters have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][2]

Quantitative Anticancer Activity Data

The in vitro cytotoxic and inhibitory activities of several 5-chloro-indole-2-carboxylate derivatives have been evaluated against various cancer cell lines and kinases. The data, including 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, are summarized in Table 1.

Table 1: Anticancer Activity of 5-Chloro-indole-2-carboxylate Derivatives [1][3][4]

Compound IDR GroupMean GI₅₀ (nM)¹IC₅₀ vs. EGFR (nM)IC₅₀ vs. BRAFV600E (nM)
3a H357545
3b p-pyrrolidin-1-yl317138
3e m-piperidin-1-yl296835
Erlotinib (Reference)338060
Vemurafenib (Reference)--15

¹Mean GI₅₀ against a panel of four human cancer cell lines.

Signaling Pathway Inhibition: EGFR and BRAF

The anticancer effects of many chloro-substituted indole esters are attributed to their ability to inhibit protein kinases involved in oncogenic signaling. The EGFR signaling cascade is a critical pathway that, when dysregulated, can lead to uncontrolled cell growth.[5] Similarly, the BRAF kinase is a key component of the MAPK/ERK pathway, and its V600E mutation is a common driver in several cancers.

Below is a diagram illustrating the EGFR and BRAF signaling pathways and the points of inhibition by these indole derivatives.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival EGF EGF (Ligand) EGF->EGFR IndoleEster Chloro-substituted Indole Ester IndoleEster->EGFR IndoleEster->RAF

Simplified EGFR and BRAF signaling pathways with points of inhibition.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Start plate_cells Plate cells in 96-well plate start->plate_cells end End incubate_adhesion Incubate for cell adhesion (24h) plate_cells->incubate_adhesion add_compounds Add chloro-substituted indole esters (serial dilutions) incubate_adhesion->add_compounds incubate_treatment Incubate for exposure period (e.g., 72h) add_compounds->incubate_treatment add_mtt Add MTT solution (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate (4h) for formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance read_absorbance->end

Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the chloro-substituted indole esters. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Activity

Certain chloro-substituted indole esters have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of the chlorine atom on the indole ring often enhances the antimicrobial potency of these molecules.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antibacterial Activity of Chloro-Substituted Indole Derivatives [10][11]

Compound/DerivativeBacteriumMIC (µg/mL)
Indole-thiadiazole derivative (m-chlorophenyl)Staphylococcus aureus6.25
Indole-triazole derivative (m-chlorophenyl)Staphylococcus aureus6.25
Indole-thiadiazole derivative (m-chlorophenyl)MRSA>6.25
Indole-triazole derivative (m-chlorophenyl)MRSA6.25
Ciprofloxacin (Reference)MRSA6.25
5-Chloro indole derivativeStaphylococcus aureus16
6-Chloro indole derivativeStaphylococcus aureus8
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC of a compound is determined using a broth microdilution method.[12][13][14][15]

Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prepare_dilutions Prepare serial dilutions of chloro-substituted indole ester start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum end End inoculate_wells Inoculate wells with bacterial suspension prepare_dilutions->inoculate_wells prepare_inoculum->inoculate_wells incubate_plate Incubate plate (e.g., 18-24h at 37°C) inoculate_wells->incubate_plate observe_growth Visually inspect for turbidity (bacterial growth) incubate_plate->observe_growth determine_mic Determine MIC as lowest concentration with no growth observe_growth->determine_mic determine_mic->end

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Methodology:

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antiviral Activity

The antiviral potential of chloro-substituted indole esters has been investigated against several viruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). These compounds can act as inhibitors of viral enzymes that are essential for replication.

Quantitative Antiviral Data

The antiviral activity is often expressed as the 50% effective concentration (EC₅₀) or the 50% inhibitory concentration (IC₅₀) against a specific viral target.

Table 3: Antiviral Activity of Indole Chloropyridinyl Esters against SARS-CoV-2 [16][17]

CompoundSARS-CoV-2 3CLpro IC₅₀ (nM)Antiviral EC₅₀ in VeroE6 cells (µM)
1 2502.8
7d (N-allyl derivative)73Not Reported
Remdesivir (Reference)-1.2
Mechanism of Action: Inhibition of SARS-CoV-2 3CLpro

The main protease (3CLpro) of SARS-CoV-2 is a cysteine protease that plays a critical role in the viral replication cycle by cleaving the viral polyproteins.[18][19][20] Indole chloropyridinyl esters have been shown to act as covalent inhibitors of this enzyme. The catalytic dyad of 3CLpro, consisting of Cysteine-145 and Histidine-41, is involved in the nucleophilic attack on the ester carbonyl of the inhibitor. This leads to the formation of a covalent thioester bond with the active site cysteine, thereby inactivating the enzyme.[16]

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Staining cluster_analysis Analysis start Start seed_cells Seed host cells in multi-well plates start->seed_cells end End incubate_confluency Incubate to form a confluent monolayer seed_cells->incubate_confluency infect_cells Infect cells with virus incubate_confluency->infect_cells add_overlay Add overlay medium containing serial dilutions of the compound infect_cells->add_overlay incubate_plaques Incubate to allow plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells (e.g., with crystal violet) incubate_plaques->fix_stain count_plaques Count viral plaques fix_stain->count_plaques calculate_reduction Calculate percent plaque reduction and EC₅₀ count_plaques->calculate_reduction calculate_reduction->end COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IndoleEster Chloro-substituted Indole Ester IndoleEster->COX2

References

The Strategic Role of Methyl 6-chloro-1H-indole-5-carboxylate as a Versatile Chemical Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. Among the vast array of substituted indoles, Methyl 6-chloro-1H-indole-5-carboxylate emerges as a particularly valuable and versatile building block. Its unique substitution pattern, featuring a chlorine atom at the 6-position and a methyl carboxylate group at the 5-position, offers a strategic combination of electronic properties and reactive handles. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, highlighting its pivotal role in the development of novel therapeutics and advanced materials.

Synthesis and Chemical Properties

The synthesis of this compound is predicated on the availability of its precursor, 6-chloro-1H-indole-5-carboxylic acid. The final step to obtain the target molecule is a classic esterification reaction.

General Synthetic Approach

A common and effective method for the synthesis of this compound is the Fischer esterification of 6-chloro-1H-indole-5-carboxylic acid. This acid-catalyzed reaction utilizes an excess of methanol to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Fischer Esterification of 6-chloro-1H-indole-5-carboxylic acid

Materials:

  • 6-chloro-1H-indole-5-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., HCl, TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloro-1H-indole-5-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from related structures. The presence of the electron-withdrawing chlorine atom and the ester group influences the electronic distribution within the indole ring, impacting its reactivity in further chemical transformations.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Reactivity The indole nitrogen can be alkylated or acylated. The ester group can be hydrolyzed or converted to other functional groups. The aromatic ring is susceptible to electrophilic substitution.

Role as a Chemical Building Block

The strategic placement of the chloro and carboxylate groups on the indole scaffold makes this compound a highly valuable intermediate in multi-step organic synthesis, particularly in the realm of drug discovery.

Pharmaceutical Applications

The 6-chloroindole moiety is a key feature in a number of pharmacologically active molecules. The chlorine atom can enhance binding affinity to target proteins through halogen bonding and can improve metabolic stability. The ester at the 5-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of 6-chloroindoles have shown a wide range of biological activities, including:

  • Antipsychotic agents: The 6-chlorooxindole core is found in compounds with neuroleptic activity. For instance, the monohydrate of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a known neuroleptic agent.[1]

  • Serotonin (5-HT) receptor agonists: Indole derivatives are well-known for their interaction with serotonin receptors. The 6-halo substitution can modulate the affinity and selectivity for different receptor subtypes, which is relevant for the treatment of migraine, depression, and anxiety.[2]

Logical Workflow for Drug Discovery

The use of this compound as a building block in a drug discovery program can be visualized as follows:

DrugDiscoveryWorkflow cluster_synthesis Synthesis of Core Scaffold cluster_modification Chemical Modification cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start 6-chloro-1H-indole- 5-carboxylic acid ester Methyl 6-chloro-1H-indole- 5-carboxylate start->ester Esterification mod1 N-Substituted Indoles ester->mod1 N-Alkylation/ Acylation mod2 Indole-5-carboxamides ester->mod2 Ester Hydrolysis/ Amidation mod3 Further Substituted Indoles ester->mod3 Ring Functionalization screening Biological Screening (e.g., Receptor Binding Assays) mod1->screening SAR Studies mod2->screening mod3->screening lead Lead Compound screening->lead Hit Identification optimization Optimized Lead lead->optimization ADME/Tox Profiling candidate Drug Candidate optimization->candidate Preclinical Studies

Drug discovery workflow using the target building block.

Materials Science Applications

The indole ring system is also of interest in materials science due to its electronic and photophysical properties. The defined substitution pattern of this compound allows for its incorporation into polymers and other macromolecules to tune their properties, such as conductivity, fluorescence, and thermal stability.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the indole protons and the methyl ester protons. The protons on the benzene ring will appear as a complex splitting pattern influenced by the chloro and carboxylate substituents. The N-H proton of the indole will typically appear as a broad singlet. The methyl group of the ester will be a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule. The carbonyl carbon of the ester will be in the downfield region (around 165-170 ppm). The aromatic carbons will appear in the range of 110-140 ppm, with their chemical shifts influenced by the attached functional groups. The methyl carbon of the ester will be in the upfield region (around 52 ppm).

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (209.63 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature, with a prominent M+2 peak.

Conclusion

This compound is a strategically important chemical building block with significant potential in both medicinal chemistry and materials science. Its synthesis from the corresponding carboxylic acid is straightforward, and its unique substitution pattern provides a versatile platform for the development of novel compounds with tailored properties. As the demand for new therapeutics and advanced materials continues to grow, the role of such well-defined and functionalized scaffolds will undoubtedly become even more critical in driving innovation. Further research into the specific applications and reactions of this compound is warranted to fully exploit its potential.

References

A Technical Guide to the Discovery and History of Substituted Indole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant biological importance. Among the various substituted indoles, those bearing a carboxylate group at the 5-position have emerged as a versatile class of compounds with diverse therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of substituted indole-5-carboxylates, tailored for professionals in the field of drug discovery and development.

Historical Perspective and Discovery

The journey of substituted indole-5-carboxylates is intrinsically linked to the broader history of indole chemistry. The seminal Fischer indole synthesis , discovered in 1883 by Emil Fischer, provided a foundational method for constructing the indole ring system from arylhydrazines and carbonyl compounds.[1][2] This reaction remains a cornerstone in the synthesis of a wide variety of substituted indoles.

Another critical historical method is the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts.[3][4][5][6] The resulting hydrazones are often key intermediates that can be cyclized to form indoles via the Fischer indole synthesis.[5][6] These classical reactions paved the way for the preparation of various indole derivatives, including those with substituents on the benzene ring.

The specific exploration of indole-5-carboxylic acid and its derivatives gained momentum with the understanding of tryptophan metabolism, where indole-5-carboxylic acid is recognized as a metabolite.[7][8][9] This biological context spurred interest in synthesizing and evaluating this scaffold for potential therapeutic applications. Early synthetic efforts often involved the cyclization of appropriately substituted phenylhydrazines, for example, using 4-hydrazinobenzoic acid as a starting material in the Fischer indole synthesis to introduce the C5-carboxy group. A Korean patent describes a process for preparing 5-substituted indole-2-carboxylates starting from p-substituted anilines, which are converted to the corresponding diazonium salts and then subjected to a Japp-Klingemann type reaction followed by Fischer cyclization.[10]

A significant application that highlights the importance of the indole-5-carboxylic acid scaffold is in the synthesis of the antidepressant drug vilazodone. The synthesis of a key hydroxylated metabolite of vilazodone involves the construction of a 6-hydroxy-indole-5-carboxylic acid derivative, for which Japp-Klingemann type Fischer-indole synthesis protocols have been adapted.[11]

Key Synthetic Methodologies

The synthesis of substituted indole-5-carboxylates primarily relies on classical indole ring-forming reactions, with modifications to introduce the desired substitution pattern.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for preparing indole-5-carboxylates. The general approach involves the reaction of a 4-carboxyphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate

This protocol is adapted from a procedure for a related compound and illustrates the general principles.

Step 1: Preparation of the Hydrazone A solution of 4-ethoxycarbonylphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol) is treated with 2-oxopropanoic acid (1 equivalent). The mixture is stirred at room temperature until the formation of the hydrazone is complete, as monitored by TLC. The product is typically isolated by filtration.

Step 2: Fischer Indole Cyclization The dried hydrazone from Step 1 is suspended in a high-boiling solvent such as Dowtherm A. A catalytic amount of a strong acid (e.g., polyphosphoric acid or zinc chloride) is added. The mixture is heated to a high temperature (e.g., 180-220 °C) for a specified period. After cooling, the reaction mixture is diluted with a solvent like toluene and washed with aqueous base to remove the acid catalyst. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield ethyl 2-methyl-1H-indole-5-carboxylate.

Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative route to the necessary hydrazone precursors for the Fischer indole synthesis.

Experimental Protocol: Synthesis of an Indole-5-carboxylate Precursor via Japp-Klingemann Reaction

Step 1: Diazotization of 4-aminobenzoic acid 4-Aminobenzoic acid (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1 equivalent) in water is added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization is monitored using starch-iodide paper.

Step 2: Coupling with a β-ketoester The cold diazonium salt solution from Step 1 is added slowly to a cooled, stirred solution of a β-ketoester, such as ethyl 2-methylacetoacetate (1 equivalent), in a mixture of ethanol and water containing a base (e.g., sodium hydroxide or sodium acetate). The pH is maintained in the appropriate range to facilitate the coupling reaction. The resulting azo compound undergoes in-situ cleavage of the acetyl group to form the corresponding hydrazone.

Step 3: Fischer Indole Cyclization The hydrazone obtained in Step 2 is then cyclized under acidic conditions as described in the Fischer indole synthesis protocol to yield the desired substituted ethyl indole-5-carboxylate.

Therapeutic Applications and Biological Activities

Substituted indole-5-carboxylates have been investigated for a range of therapeutic applications, primarily as enzyme inhibitors and receptor modulators.

Histone Deacetylase (HDAC) Inhibitors

Several substituted indole-5-carboxylates have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.

CompoundTargetIC50 (nM)Reference
Indole-5-carboxamide derivative 1HDAC612[12]
Indole-5-carboxamide derivative 2HDAC635[12]
Indole-5-hydroxamic acid derivativeHDAC35[13]

Signaling Pathway: HDAC Inhibition

The mechanism of action of HDAC inhibitors involves the prevention of deacetylation of histone proteins. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. The upregulation of these genes can induce cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition Indole5Carboxylate Indole-5-carboxylate (HDACi) HDAC HDAC Indole5Carboxylate->HDAC Inhibition Histones Histones (acetylated) Chromatin Chromatin Relaxation Histones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellEffects Apoptosis, Cell Cycle Arrest GeneExpression->CellEffects

HDAC Inhibition Pathway
Serotonin Receptor Agonists

The indole nucleus is a key component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives, including those with a 5-carboxylate or related functional group, have been explored as ligands for serotonin receptors. These receptors are implicated in a variety of physiological and pathological processes, making them important drug targets for neurological and psychiatric disorders.[2] For instance, certain indole carbazimidamides have been evaluated as potent 5-HT4 receptor agonists.[14]

Signaling Pathway: Serotonin Receptor (5-HT) Agonism

As agonists, these compounds bind to and activate serotonin receptors, mimicking the effect of endogenous serotonin. The specific downstream signaling cascade depends on the receptor subtype. For example, the 5-HT2A receptor is a Gq/G11-coupled receptor. Activation of this receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Serotonin_Receptor_Agonism Indole5Carboxylate Indole-5-carboxylate (5-HT Agonist) SerotoninReceptor Serotonin Receptor (e.g., 5-HT2A) Indole5Carboxylate->SerotoninReceptor Activation GProtein Gq/G11 SerotoninReceptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Intracellular Ca2+ Release IP3->CaRelease PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response CaRelease->CellularResponse PKC->CellularResponse

Serotonin Receptor Agonism Pathway

Conclusion

Substituted indole-5-carboxylates represent a historically significant and therapeutically relevant class of molecules. From their origins in classical indole synthesis to their current investigation as targeted therapies, these compounds continue to be a fertile ground for drug discovery. The versatility of the indole scaffold, combined with the electronic and functional properties of the 5-carboxylate group, allows for the fine-tuning of biological activity against a range of targets. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel therapeutic applications.

Experimental Workflows

The general workflow for the discovery and evaluation of novel substituted indole-5-carboxylates follows a standard drug discovery pipeline.

Drug_Discovery_Workflow Synthesis Synthesis of Substituted Indole-5-carboxylates Purification Purification and Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) Purification->Screening HitIdentification Hit Identification and Lead Selection Screening->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization LeadOptimization->Synthesis InVivo In Vivo Evaluation (Animal Models) LeadOptimization->InVivo Preclinical Preclinical Development InVivo->Preclinical

Drug Discovery Workflow

References

An In-Depth Technical Guide to Methyl 6-chloro-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-1H-indole-5-carboxylate is a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. As a substituted indole, it belongs to a class of compounds known for a wide range of biological activities. This technical guide provides an overview of the available information on this compound, including its commercial availability, physicochemical properties (both reported and predicted), and a generalized synthetic approach based on established indole syntheses. Due to the limited publicly available data for this specific molecule, this guide also includes information on closely related analogs to provide a comparative context for its potential properties and applications.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. Researchers interested in procuring this compound should inquire with these vendors for availability, pricing, and purity specifications.

Identified Commercial Supplier:

  • Parchem has been identified as a supplier of this compound, listed with CAS number 651747-72-7.[1]

It is crucial for researchers to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data on purity and other quality control parameters.

Physicochemical Properties

Table 1: Physicochemical Data

PropertyThis compoundMethyl 5-chloro-1H-indole-2-carboxylate (for comparison)
CAS Number 651747-72-787802-11-7
Molecular Formula C₁₀H₈ClNO₂C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol 209.63 g/mol
Purity Not specified (Request from supplier)Typically ≥98%
Melting Point Data not availableData not available
Solubility Data not availableData not available
Appearance Data not availableData not available

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, the synthesis of substituted indoles is a well-established area of organic chemistry, with the Fischer indole synthesis being a prominent method. The following represents a generalized protocol for the synthesis of a chloro-substituted indole carboxylate, which could be adapted for the target molecule.

Generalized Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a potential starting material would be (4-chloro-3-(methoxycarbonyl)phenyl)hydrazine, which would then be reacted with a suitable aldehyde or ketone followed by cyclization.

Reaction Scheme:

G cluster_conditions Reaction Conditions reactant1 Substituted Phenylhydrazine intermediate Phenylhydrazone reactant1->intermediate reactant2 Aldehyde or Ketone reactant2->intermediate product This compound intermediate->product [3,3]-Sigmatropic Rearrangement reagent1 + reagent2 Acid Catalyst (e.g., H₂SO₄, PPA) reagent3 Heat

Caption: Generalized Fischer Indole Synthesis Pathway.

Experimental Workflow:

G start Start step1 1. Formation of Phenylhydrazone: React substituted phenylhydrazine with an appropriate carbonyl compound in a suitable solvent (e.g., ethanol). start->step1 step2 2. Acid-Catalyzed Cyclization: Add a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to the phenylhydrazone. step1->step2 step3 3. Heating: Heat the reaction mixture to induce the [3,3]-sigmatropic rearrangement and cyclization. step2->step3 step4 4. Work-up: Quench the reaction with water/ice and neutralize. Extract the product with an organic solvent. step3->step4 step5 5. Purification: Purify the crude product by column chromatography or recrystallization. step4->step5 end End Product step5->end

Caption: General Experimental Workflow for Indole Synthesis.

Detailed Methodologies (Hypothetical):

  • Phenylhydrazone Formation:

    • Dissolve the substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

    • Add the corresponding aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours, during which the phenylhydrazone may precipitate.

    • Isolate the phenylhydrazone by filtration and wash with cold ethanol.

  • Cyclization:

    • Add the dried phenylhydrazone to a solution of a strong acid, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent.

    • Heat the mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the specific substrates.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Potential Applications in Drug Discovery

While no specific biological activities or signaling pathway involvements have been reported for this compound, the indole scaffold is a well-known "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications.

Logical Relationship of Indole Scaffolds in Drug Discovery:

G indole Indole Scaffold derivatization Chemical Derivatization (e.g., Halogenation, Esterification) indole->derivatization substituted_indole Substituted Indoles (e.g., this compound) derivatization->substituted_indole bioactivity Potential Biological Activities substituted_indole->bioactivity anticancer Anticancer bioactivity->anticancer antimicrobial Antimicrobial bioactivity->antimicrobial antiviral Antiviral bioactivity->antiviral cns_activity CNS Activity bioactivity->cns_activity

Caption: Role of Indole Derivatives in Drug Discovery.

Based on the activities of other chlorinated indole derivatives, this compound could be investigated for activities including, but not limited to:

  • Anticancer Agents: Many substituted indoles have shown potent anticancer activity by targeting various signaling pathways involved in cell proliferation and apoptosis.

  • Antimicrobial Agents: The indole nucleus is a core component of several natural and synthetic antimicrobial compounds.

  • Antiviral Agents: Certain indole derivatives have demonstrated efficacy against a range of viruses.

  • Central Nervous System (CNS) Active Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

Conclusion

This compound represents a potentially valuable building block for the synthesis of novel bioactive molecules. However, there is a significant lack of publicly available experimental data for this specific compound. This guide has provided the known commercial sourcing information and a generalized synthetic framework based on established indole chemistry. Further research is required to fully characterize its physicochemical properties and to explore its potential in various fields of drug discovery. Researchers are strongly encouraged to perform thorough characterization of this compound upon acquisition and to publish their findings to contribute to the collective scientific knowledge.

References

Methodological & Application

Synthesis of Methyl 6-chloro-1H-indole-5-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 6-chloro-1H-indole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined synthetic pathway commences from the readily available starting material, 4-chloro-3-nitrobenzoic acid, and proceeds through a two-step sequence involving esterification and a reductive cyclization.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the following key transformations:

  • Esterification: The starting material, 4-chloro-3-nitrobenzoic acid, is converted to its corresponding methyl ester, Methyl 4-chloro-3-nitrobenzoate.

  • Reductive Cyclization: The nitro group of Methyl 4-chloro-3-nitrobenzoate is reduced to an amine, which then undergoes an in-situ cyclization to form the indole ring.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediates cluster_2 Final Product A 4-chloro-3-nitrobenzoic acid B Methyl 4-chloro-3-nitrobenzoate A->B   CH3OH, H2SO4 (cat.) C Methyl 3-amino-4-chlorobenzoate B->C   H2, Pd/C D This compound C->D   Indole Formation   (e.g., Bischler)

Caption: Overall synthetic scheme for this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
14-chloro-3-nitrobenzoic acidMethyl 4-chloro-3-nitrobenzoateMethanol, Sulfuric acidMethanolReflux1785
2Methyl 4-chloro-3-nitrobenzoateMethyl 3-amino-4-chlorobenzoateH₂, 10% Pd/CMethanolRT4>95
3Methyl 3-amino-4-chlorobenzoateThis compoundVariesVariesVariesVariesVaries

Experimental Protocols

Step 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate

This procedure details the esterification of 4-chloro-3-nitrobenzoic acid.

Esterification_Workflow start Start suspend Suspend 4-chloro-3-nitrobenzoic acid in methanol and cool to 0°C start->suspend add_acid Slowly add concentrated H2SO4 suspend->add_acid reflux Heat mixture at reflux for 17 h add_acid->reflux cool Cool to room temperature reflux->cool precipitate Collect precipitate by filtration cool->precipitate wash Wash with cold methanol and hexane precipitate->wash end Obtain Methyl 4-chloro-3-nitrobenzoate wash->end

Caption: Workflow for the synthesis of Methyl 4-chloro-3-nitrobenzoate.

Materials:

  • 4-chloro-3-nitrobenzoic acid (35.0 g, 0.174 mol)

  • Methanol (150 ml)

  • Concentrated sulfuric acid (15 ml)

  • Hexane

Procedure:

  • Suspend 4-chloro-3-nitrobenzoic acid in methanol in a round-bottom flask and cool the mixture to 0°C in an ice bath.[1]

  • With stirring, slowly add concentrated sulfuric acid to the suspension.[1]

  • Remove the ice bath and heat the mixture at reflux for 17 hours.[1]

  • After allowing the mixture to cool to room temperature, a precipitate will form.[1]

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold methanol (2 x 50 ml) and then with hexane (2 x 50 ml).[1]

  • Dry the product to obtain Methyl 4-chloro-3-nitrobenzoate as a white solid (Yield: 31.8 g, 85%).[1]

Step 2: Synthesis of Methyl 3-amino-4-chlorobenzoate

This protocol describes the reduction of the nitro group of Methyl 4-chloro-3-nitrobenzoate.

Reduction_Workflow start Start dissolve Dissolve Methyl 4-chloro-3-nitrobenzoate in methanol start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H2 atmosphere (1 atm) at room temperature for 4 h add_catalyst->hydrogenate filter Filter through Celite to remove catalyst hydrogenate->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate end Obtain Methyl 3-amino-4-chlorobenzoate concentrate->end

Caption: Workflow for the synthesis of Methyl 3-amino-4-chlorobenzoate.

Materials:

  • Methyl 4-chloro-3-nitrobenzoate (10.0 g, 46.4 mmol)

  • Methanol (100 ml)

  • 10% Palladium on carbon (Pd/C) (0.5 g)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve Methyl 4-chloro-3-nitrobenzoate in methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield Methyl 3-amino-4-chlorobenzoate as a solid (quantitative yield).

Step 3: Synthesis of this compound

The conversion of Methyl 3-amino-4-chlorobenzoate to the target indole can be achieved through various methods. One common approach is a variation of the Bischler indole synthesis. This involves the reaction of the aniline with an α-halo-ketone or aldehyde, followed by acid-catalyzed cyclization. For the synthesis of an indole unsubstituted at the 2- and 3-positions, a two-carbon synthon such as 2-chloroacetaldehyde or its synthetic equivalent can be employed.

Conceptual Workflow:

Indole_Formation_Workflow start Start react_aniline React Methyl 3-amino-4-chlorobenzoate with a two-carbon electrophile (e.g., 2-bromoacetaldehyde diethyl acetal) start->react_aniline cyclize Induce cyclization using a strong acid (e.g., polyphosphoric acid or H2SO4) with heating react_aniline->cyclize workup Aqueous workup and extraction cyclize->workup purify Purify by column chromatography workup->purify end Obtain this compound purify->end

References

Application Notes and Protocols for the Fischer Indole Synthesis of Chlorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chlorinated indoles utilizing the Fischer indole synthesis. This classic yet versatile reaction remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a multitude of biologically active compounds. The introduction of chlorine atoms into the indole ring can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, making chlorinated indoles valuable targets in drug discovery and development.

This document outlines various protocols, including traditional heating and modern microwave-assisted techniques, with a comparative analysis of different acid catalysts. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Overview of the Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia yield the final indole product.

The choice of acid catalyst is critical and can significantly impact the reaction's efficiency and yield. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be employed.[2]

Experimental Protocols

General Two-Step Procedure for the Synthesis of Chlorinated Indoles

This protocol is a widely applicable method for synthesizing chlorinated indoles, involving the initial formation of the chlorophenylhydrazone followed by acid-catalyzed indolization.

Step 1: Formation of the Chlorophenylhydrazone

  • In a round-bottom flask, dissolve the appropriate chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of warm water.

  • Add the desired ketone or aldehyde (1.05 eq) dissolved in ethanol.

  • Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate out of solution during this time.

  • Filter the solid hydrazone, wash it with cold water, and dry it under a vacuum.

Step 2: Indolization (Cyclization)

  • Place the dried chlorophenylhydrazone (1.0 eq) in a round-bottom flask.

  • Add the acid catalyst. Common choices include:

    • Polyphosphoric acid (PPA): A 10-fold excess by weight.

    • Zinc chloride (ZnCl₂): A catalytic amount in a high-boiling solvent such as toluene.

    • Glacial Acetic Acid: Can serve as both the solvent and catalyst.

    • p-Toluenesulfonic acid (PTSA): Can be used in solvent-free conditions or in a suitable solvent.

  • Heat the reaction mixture to the specified temperature (typically between 80-120°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • If using PPA, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a strong base (e.g., NaOH or KOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • If using other catalysts, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

One-Pot Solvent-Free Synthesis of 5-Chloroindoles

This protocol offers a more environmentally friendly and efficient approach by eliminating the need for a solvent.[3]

  • In a test tube, thoroughly mix the 4-chlorophenylhydrazine hydrochloride (1.0 mmol), the desired ketone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).

  • Heat the mixture with swirling at 100°C for 5 minutes.

  • Cool the mixture and add water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under a vacuum to obtain the corresponding 5-chloroindole.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various chlorinated indoles using the Fischer indole synthesis.

Table 1: Synthesis of 5-Chloroindoles from 4-Chlorophenylhydrazine

KetoneCatalystSolventTemperature (°C)TimeYield (%)Reference
3-Pentanonep-TsOH·H₂ONone1005 min78[3]
2-Pentanonep-TsOH·H₂ONone1005 min85[3]

Table 2: Synthesis of 6-Chloroindoles from p-Chlorophenylhydrazine

Ketone/AldehydeCatalystSolventTemperature (°C)TimeProductYield (%)Reference
1,2-CyclohexanedioneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified6-Chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole54[4]

Note: The synthesis of 6-chloroindoles often involves the use of p-chlorophenylhydrazine, which leads to the formation of a carbazole ring system when reacted with cyclic ketones.

Mandatory Visualizations

General Workflow of the Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification phenylhydrazine Chlorinated Phenylhydrazine hydrazone_formation Hydrazone Formation phenylhydrazine->hydrazone_formation carbonyl Aldehyde or Ketone carbonyl->hydrazone_formation indolization Indolization (Acid-Catalyzed) hydrazone_formation->indolization Intermediate workup Work-up & Purification indolization->workup product Chlorinated Indole workup->product Final Product

Caption: General workflow for the Fischer indole synthesis of chlorinated indoles.

Logical Relationship of Catalyst Choice

Catalyst_Choice cluster_bronsted Brønsted Acids cluster_lewis Lewis Acids catalyst_choice Choice of Acid Catalyst ppa PPA catalyst_choice->ppa Strong, Dehydrating hcl HCl catalyst_choice->hcl Common, Strong ptsa PTSA catalyst_choice->ptsa Versatile, Solid zncl2 ZnCl₂ catalyst_choice->zncl2 Common, Mild bf3 BF₃·OEt₂ catalyst_choice->bf3 Strong alcl3 AlCl₃ catalyst_choice->alcl3 Strong

Caption: Common acid catalysts for the Fischer indole synthesis.

Concluding Remarks

The Fischer indole synthesis provides a powerful and adaptable platform for the synthesis of a wide range of chlorinated indoles. The choice of starting materials, catalyst, and reaction conditions can be tailored to achieve the desired product with good to excellent yields. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in medicinal chemistry and drug development. Further optimization of reaction conditions, particularly with microwave-assisted techniques, holds promise for even more efficient and sustainable synthetic routes.

References

Application Notes and Protocols for the Use of a 6-Chloroindole Intermediate in the Synthesis of the AMPK Activator PF-06409577

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-1H-indole-5-carboxylate and related halogenated indoles are pivotal intermediates in the synthesis of complex therapeutic agents. Their unique electronic and structural properties make them valuable synthons for introducing the indole moiety, a privileged scaffold in medicinal chemistry, into drug candidates. This document provides detailed application notes and experimental protocols for the multi-step synthesis of the potent and selective AMP-activated protein kinase (AMPK) activator, PF-06409577, utilizing a 6-chloroindole core. The protocols described herein are based on established synthetic transformations and provide a comprehensive guide for researchers in drug discovery and development.

Application in Drug Discovery: Synthesis of PF-06409577

PF-06409577 is a direct activator of AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK has therapeutic potential in the treatment of metabolic diseases, including diabetic nephropathy. The synthesis of PF-06409577 highlights the utility of a 6-chloroindole intermediate, which undergoes a series of key transformations to yield the final active pharmaceutical ingredient.

Quantitative Data: Biological Activity of PF-06409577

The following table summarizes the in vitro potency of PF-06409577 as an AMPK activator.

AMPK IsoformEC50 (nM)
α1β1γ17.0
α2β1γ16.8
α1β2γ1>4000
α2β2γ1>4000
α2β2γ3>4000

Experimental Protocols

The synthesis of PF-06409577 from a 6-chloroindole intermediate is a multi-step process. The key intermediate, 5-bromo-6-chloro-1H-indole, is first synthesized and then elaborated to the final product.

Protocol 1: Synthesis of 5-bromo-6-chloro-1H-indole

This protocol describes the synthesis of the key indole intermediate starting from 1-bromo-2-chloro-4-nitrobenzene.

Materials:

  • 1-bromo-2-chloro-4-nitrobenzene

  • Vinylmagnesium bromide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous ammonium chloride (NH4Cl), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the solution to -40 °C using a suitable cooling bath.

  • Slowly add vinylmagnesium bromide (3.0 equivalents) dropwise to the cooled solution, maintaining the temperature at -40 °C.

  • After the addition is complete, stir the reaction mixture at -40 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5-bromo-6-chloro-1H-indole.[1]

Protocol 2: Suzuki Coupling of 5-bromo-6-chloro-1H-indole

This protocol details the palladium-catalyzed Suzuki coupling to introduce the aryl moiety at the 5-position of the indole ring.

Materials:

  • 5-bromo-6-chloro-1H-indole

  • 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2])

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 5-bromo-6-chloro-1H-indole, 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous 1,4-dioxane and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add [Pd(dppf)Cl2] (0.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(4-(6-chloro-1H-indol-5-yl)phenyl)cyclobutanol.

Protocol 3: Synthesis of PF-06409577 via Vilsmeier-Haack Formylation and Oxidation

This protocol describes the introduction of the carboxylic acid group at the 3-position of the indole.

Materials:

  • 1-(4-(6-chloro-1H-indol-5-yl)phenyl)cyclobutanol

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

Procedure: Step A: Vilsmeier-Haack Formylation

  • In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(4-(6-chloro-1H-indol-5-yl)phenyl)cyclobutanol in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-water and basify with a NaOH solution.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carbaldehyde.

Step B: Oxidation to the Carboxylic Acid

  • Dissolve the crude aldehyde from the previous step in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (5.0 equivalents) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (4.0 equivalents) and sodium dihydrogen phosphate (4.0 equivalents) in water.

  • Add the sodium chlorite/sodium dihydrogen phosphate solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Quench the reaction by adding a saturated solution of sodium sulfite.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield PF-06409577.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of PF-06409577 1-bromo-2-chloro-4-nitrobenzene 1-bromo-2-chloro-4-nitrobenzene Reaction_1 Grignard Reaction & Cyclization 1-bromo-2-chloro-4-nitrobenzene->Reaction_1 Vinylmagnesium bromide Vinylmagnesium bromide Vinylmagnesium bromide->Reaction_1 5-bromo-6-chloro-1H-indole 5-bromo-6-chloro-1H-indole Reaction_1->5-bromo-6-chloro-1H-indole Reaction_2 Suzuki Coupling 5-bromo-6-chloro-1H-indole->Reaction_2 Boronic_Ester 1-(4-(...borolan-2-yl)phenyl)cyclobutanol Boronic_Ester->Reaction_2 Intermediate_2 1-(4-(6-chloro-1H-indol-5-yl)phenyl)cyclobutanol Reaction_2->Intermediate_2 Reaction_3 Vilsmeier-Haack Formylation Intermediate_2->Reaction_3 Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Reaction_3 Intermediate_3 ...-indole-3-carbaldehyde Reaction_3->Intermediate_3 Reaction_4 Oxidation Intermediate_3->Reaction_4 Oxidation NaClO2 Oxidation->Reaction_4 PF-06409577 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl] -1H-indole-3-carboxylic Acid Reaction_4->PF-06409577

Caption: Synthetic workflow for PF-06409577.

AMPK Signaling Pathway

AMPK_Pathway cluster_0 Upstream Regulation cluster_1 AMPK Activation cluster_2 Downstream Effects Stress Cellular Stress (e.g., low glucose, hypoxia) AMP_ATP_Ratio ↑ AMP/ATP Ratio Stress->AMP_ATP_Ratio LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates AMP_ATP_Ratio->LKB1 activates Calcium ↑ Ca2+ Calcium->CaMKK2 activates Catabolism ↑ ATP Production (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism promotes Anabolism ↓ ATP Consumption (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits ACC ACC AMPK->ACC inhibits PF-06409577 PF-06409577 PF-06409577->AMPK allosterically activates

Caption: Simplified AMPK signaling pathway.

References

The Pivotal Role of Methyl 6-chloro-1H-indole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Versatile Scaffolding for Potent and Selective Therapeutic Agents

Methyl 6-chloro-1H-indole-5-carboxylate, a halogenated indole derivative, has emerged as a crucial building block in medicinal chemistry, enabling the development of highly potent and selective inhibitors for challenging therapeutic targets, primarily in oncology. Its unique structural features, particularly the presence of the chlorine atom at the 6-position, have been instrumental in optimizing the pharmacological properties of various drug candidates. This document provides a detailed overview of the applications of this compound, complete with experimental protocols, quantitative data, and pathway diagrams to support researchers and drug development professionals.

Application Notes

This compound serves as a key synthetic intermediate for a range of biologically active molecules. Its primary applications lie in the development of inhibitors for anti-apoptotic proteins and receptor tyrosine kinases, which are critical players in cancer progression and survival.

1. Inhibition of Myeloid Cell Leukemia-1 (Mcl-1): A Promising Anti-Cancer Strategy

Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family, which is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. The indole scaffold has been identified as a promising starting point for the design of Mcl-1 inhibitors. The introduction of a chlorine atom at the 6-position of the indole ring has been shown to significantly enhance binding affinity and potency. Derivatives of this compound have been successfully utilized to develop potent Mcl-1 inhibitors with low nanomolar to picomolar binding affinities. These compounds typically function by mimicking the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Mcl-1 and thereby neutralizing its anti-apoptotic function, leading to programmed cell death in cancer cells.

2. Targeting Epidermal Growth Factor Receptor (EGFR) in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling, often through mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention. The 5-chloro-indole-2-carboxamide scaffold, derived from intermediates like this compound, has been explored for the development of novel EGFR inhibitors. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines, with some exhibiting inhibitory concentrations (IC50) in the nanomolar range. The mechanism of action involves binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling pathways.

Quantitative Data Presentation

The following tables summarize the biological activity of various derivatives synthesized using this compound or its close analogs as a starting material.

Table 1: Biological Activity of Mcl-1 Inhibitors Derived from Chloro-Indole Scaffolds

Compound IDModification from Core ScaffoldTargetAssay TypeKi (nM)IC50 (nM)Cell Line
Compound A Tricyclic indole derivativeMcl-1Binding Assay<1--
Compound B Piperidine-substituted tricyclic indoleMcl-1Binding Assay5--
Compound C Morpholine-substituted tricyclic indoleMcl-1Binding Assay3--
Compound D Indole-2-carboxamide derivativeMcl-1Cell-based-50MV4-11

Table 2: Biological Activity of EGFR Inhibitors Derived from 5-Chloro-Indole Scaffolds

Compound IDModification from Core ScaffoldTargetAssay TypeIC50 (nM)Cell Line
Compound E 5-chloro-3-hydroxymethyl-indole-2-carboxamideEGFREnzyme Assay85-
Compound F p-substituted phenethyl derivativeEGFREnzyme Assay68-
Compound G m-substituted phenethyl derivativeEGFREnzyme Assay102-
Compound H 5-chloro-indole-2-carboxamideEGFRAntiproliferative45A549

Experimental Protocols

1. Synthesis of 6-chloro-1H-indole-5-carboxylic acid

A common precursor for this compound is the corresponding carboxylic acid. A plausible synthetic route involves the Fischer indole synthesis.

  • Materials: 4-chloro-3-hydrazinylbenzoic acid, pyruvic acid, polyphosphoric acid (PPA).

  • Procedure:

    • A mixture of 4-chloro-3-hydrazinylbenzoic acid and pyruvic acid in polyphosphoric acid is heated with stirring.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured onto ice water.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford 6-chloro-1H-indole-5-carboxylic acid.

2. Esterification to this compound

The carboxylic acid is then esterified to the desired methyl ester.

  • Materials: 6-chloro-1H-indole-5-carboxylic acid, methanol, sulfuric acid (catalytic amount).

  • Procedure:

    • 6-chloro-1H-indole-5-carboxylic acid is dissolved in an excess of methanol.

    • A catalytic amount of concentrated sulfuric acid is added carefully.

    • The mixture is refluxed until the reaction is complete (monitored by TLC).

    • The excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purification is achieved by column chromatography on silica gel to give pure this compound.

3. General Protocol for Amide Coupling to Synthesize Indole-2-carboxamide Derivatives

  • Materials: Indole-2-carboxylic acid derivative, desired amine, coupling agent (e.g., HATU, HBTU), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

  • Procedure:

    • To a solution of the indole-2-carboxylic acid in DMF, the coupling agent and the base are added, and the mixture is stirred for a few minutes at room temperature.

    • The desired amine is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction mixture is diluted with water, and the product is extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to afford the desired amide.

Mandatory Visualizations

Mcl1_Inhibition_Workflow Workflow for Mcl-1 Inhibitor Synthesis cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization and Biological Evaluation cluster_sar Structure-Activity Relationship Start Starting Materials (e.g., 4-chloro-3-aminobenzoic acid) Indole_acid 6-chloro-1H-indole-5-carboxylic acid Start->Indole_acid Fischer Indole Synthesis Indole_ester This compound Indole_acid->Indole_ester Esterification Derivatives Synthesis of Mcl-1 Inhibitor Analogs Indole_ester->Derivatives Multi-step Synthesis Biochemical_assay Biochemical Assays (e.g., Binding Affinity - Ki) Derivatives->Biochemical_assay Cell_based_assay Cell-based Assays (e.g., Cytotoxicity - IC50) Derivatives->Cell_based_assay SAR SAR Studies Biochemical_assay->SAR Cell_based_assay->SAR Lead_opt Lead Optimization SAR->Lead_opt Lead_opt->Derivatives Iterative Design Mcl1_Signaling_Pathway Mcl-1 Mediated Apoptosis Pathway Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Mito Mitochondrion Bax_Bak->Mito Promotes MOMP CytoC Cytochrome c Mito->CytoC Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome Activates Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Mcl1_Inhibitor Mcl-1 Inhibitor (Derived from Methyl 6-chloro-1H-indole-5-carboxylate) Mcl1_Inhibitor->Mcl1 Inhibits BH3_only BH3-only proteins (e.g., Bim, Puma, Noxa) BH3_only->Mcl1 Inhibits EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_dimer->PI3K_AKT_mTOR PLC_gamma_PKC PLCγ-PKC Pathway EGFR_dimer->PLC_gamma_PKC EGFR_Inhibitor EGFR Inhibitor (Derived from Methyl 6-chloro-1H-indole-5-carboxylate) EGFR_Inhibitor->EGFR_dimer Inhibits Kinase Activity Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation PLC_gamma_PKC->Differentiation

Hydrolysis of Methyl 6-chloro-1H-indole-5-carboxylate to its carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the hydrolysis of methyl 6-chloro-1H-indole-5-carboxylate to its corresponding carboxylic acid, 6-chloro-1H-indole-5-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The described method utilizes a standard alkaline hydrolysis procedure, which is a robust and widely applicable method for the saponification of esters.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented procedure for this chemical conversion.

Introduction

Indole-5-carboxylic acids are important structural motifs found in a variety of pharmacologically active compounds. The targeted compound, 6-chloro-1H-indole-5-carboxylic acid, serves as a key building block in medicinal chemistry. The hydrolysis of the corresponding methyl ester is a fundamental transformation to unmask the carboxylic acid functionality, enabling further synthetic manipulations such as amide bond formation. Alkaline hydrolysis is one of the most extensively investigated and utilized reactions for ester saponification.[1][2] The protocol detailed herein is based on established principles of ester hydrolysis under basic conditions, ensuring high yields and purity of the final product.[3][4][5][6]

Reaction Scheme

G This compound This compound 6-chloro-1H-indole-5-carboxylic acid 6-chloro-1H-indole-5-carboxylic acid This compound->6-chloro-1H-indole-5-carboxylic acid 1. NaOH, MeOH/H2O 2. HCl (aq)

Caption: Reaction scheme for the hydrolysis of the methyl ester.

Experimental Protocol

This protocol provides a detailed methodology for the hydrolysis of this compound.

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (a common ratio is 1:1 v/v). The volume should be sufficient to ensure complete dissolution upon heating.

    • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time can range from 2 to 6 hours.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Carefully acidify the remaining aqueous solution to a pH of approximately 2-3 by the slow addition of 1M HCl. The carboxylic acid product should precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, washing with cold deionized water.

  • Purification:

    • If further purification is required, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetone/water).

    • Alternatively, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the purified product.[7]

Characterization:

The final product, 6-chloro-1H-indole-5-carboxylic acid, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis reaction.

ParameterValue
Starting MaterialThis compound
Product6-chloro-1H-indole-5-carboxylic acid
Typical Yield85-95%
Purity (by HPLC)>98%
Reaction Time2-6 hours
Reaction TemperatureReflux

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Dissolve Ester in MeOH/H2O add_base Add NaOH start->add_base reflux Heat to Reflux add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Remove MeOH cool->evaporate acidify Acidify with HCl evaporate->acidify precipitate Precipitate Product acidify->precipitate filter Filter Precipitate precipitate->filter recrystallize Recrystallize (Optional) filter->recrystallize dry Dry Product recrystallize->dry end end dry->end Final Product

Caption: Workflow for the hydrolysis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • The addition of acid to the basic solution is an exothermic process and should be performed slowly with cooling.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the hydrolysis of this compound to 6-chloro-1H-indole-5-carboxylic acid. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it suitable for a wide range of research and development applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Indole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of indole substrates, a cornerstone of modern synthetic chemistry for the construction of complex molecules in drug discovery and materials science. The indole scaffold is a privileged motif in a vast array of biologically active compounds, and its functionalization through cross-coupling reactions offers a powerful tool for the synthesis of novel derivatives with potential therapeutic applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a haloindole and an organoboron reagent. This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse pool of boronic acids and their derivatives.[1]

Data Presentation: Suzuki-Miyaura Coupling of Haloindoles
EntryHaloindoleBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
15-BromoindolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O10091[2]
27-Bromo-1H-indazol-4-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O14081[3]
34-Chloro-7-bromo-1H-indazoleThiophen-2-ylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O14080[3]
45-Bromoindole4-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085N/A
5N-Boc-3-iodoindole2-Naphthylboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane8092N/A
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Haloindole

This protocol provides a general method for the Suzuki-Miyaura coupling of a haloindole with an arylboronic acid.

Materials:

  • Haloindole (e.g., 5-bromoindole) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add the haloindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate the vessel and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-140 °C) for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated indole.

Visualization: Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

Suzuki_Miyaura_Workflow cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle prep Reaction Setup reaction Heating & Stirring prep->reaction Inert atmosphere workup Aqueous Workup reaction->workup Cooling purify Purification workup->purify Extraction pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X L₂ pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)-Ar' L₂ pd2_aryl->pd2_boronate Transmetalation (Ar'B(OH)₂ + Base) pd2_boronate->pd0 Reductive Elimination (Ar-Ar')

Caption: Suzuki-Miyaura reaction workflow and catalytic cycle.

Heck-Mizoroki Coupling

The Heck-Mizoroki reaction enables the C-C bond formation between a haloindole and an alkene, providing a direct route to alkenylindoles. This reaction is a powerful tool for the synthesis of complex indole derivatives and natural products.

Data Presentation: Heck-Mizoroki Coupling of Haloindoles
EntryHaloindoleAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
11-Benzyl-3-iodo-1H-indole-2-carbonitrileStyrenePd(OAc)₂ (4)-KOAcDMF8092[4]
25-IodoindoleAcrylic acidNa₂PdCl₄ (2.5)TXPTS (6.25)Na₂CO₃CH₃CN/H₂OReflux85[5]
3N-Boc-4-bromo-tryptophanEthyl acrylateNa₂PdCl₄ (5)sSPhos (15)Na₂CO₃CH₃CN/H₂O8075[5]
42-Iodo-N-allylaniline-PdCl₂(PCy₃)₂ (2)P(OPh)₃ (8)K₂CO₃DMF9099[5]
55-Bromoindolen-Butyl acrylatePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane10088N/A
Experimental Protocol: General Procedure for Heck-Mizoroki Coupling

This protocol describes a general method for the Heck-Mizoroki coupling of a haloindole with an alkene.

Materials:

  • Haloindole (e.g., 5-iodoindole) (1.0 equiv)

  • Alkene (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Na₂PdCl₄, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(t-Bu)₃, if required, 2-10 mol%)

  • Base (e.g., Na₂CO₃, KOAc, Et₃N) (1.5-2.5 equiv)

  • Anhydrous and degassed solvent (e.g., DMF, CH₃CN, Dioxane)

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Magnetic stirrer and heating source

Procedure:

  • In a reaction vessel, combine the haloindole, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene via syringe.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring for the required duration (4-24 hours).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Perform an aqueous work-up by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the pure alkenylindole.

Visualization: Heck-Mizoroki Catalytic Cycle

Heck_Mizoroki_Cycle cluster_products pd0 Pd(0)L₂ pd2_oxidative R-Pd(II)-X L₂ pd0->pd2_oxidative Oxidative Addition (R-X) pd2_insertion R-alkene-Pd(II)-X L₂ pd2_oxidative->pd2_insertion Carbopalladation (Alkene) pd_hydride H-Pd(II)-X L₂ pd2_insertion->pd_hydride β-Hydride Elimination alkene_product Alkenylindole pd2_insertion->alkene_product pd_hydride->pd0 Reductive Elimination (Base)

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Sonogashira Coupling

The Sonogashira coupling provides an efficient synthesis of alkynylindoles through the reaction of a haloindole with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of Haloindoles
EntryHaloindoleTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Yield (%)Reference
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF8093[6]
25-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT~85[6]
32-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (2)Et₃N-6095 (indole)[7]
43-Iodo-1H-indazole5-Phenylpent-4-yn-1-olPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF8099[8]
5N-Boc-3-iodoindoleTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPATHF6090N/A
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a haloindole with a terminal alkyne.

Materials:

  • Haloindole (e.g., 3-iodoindole) (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Et₃N, DIPA) (2.0-3.0 equiv or as solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating source

Procedure:

  • To a dry Schlenk flask, add the haloindole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (three cycles).

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (RT to 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alkynylindole.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow start Combine Haloindole, Pd Catalyst & CuI add_solvents Add Degassed Solvent & Amine Base start->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated Alkynylindole purify->end

Caption: Experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of haloindoles with a wide variety of amines. This reaction is crucial for the synthesis of N-arylindoles and other amino-substituted indole derivatives.

Data Presentation: Buchwald-Hartwig Amination of Haloindoles
EntryHaloindoleAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
15-BromoindoleAnilinePd₂(dba)₃ (1)DavePhos (2)NaOt-BuToluene10095[9]
26-ChloroindolePiperidinePd₂(dba)₃ (1)XPhos (4)LiHMDSTHF6585[1]
35-BromoindoleMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11092N/A
47-Bromoindolen-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane10088N/A
54-Chloro-7-azaindoleN-MethylanilinePd precatalyst (2)Biarylphosphine (4)LiHMDSTHF6590[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a haloindole.

Materials:

  • Haloindole (e.g., 6-bromoindole) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst or precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, DavePhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, LiHMDS, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add the haloindole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C) for the necessary time (4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if using a strong base).

  • Perform a standard aqueous work-up and extraction.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_oxidative R-Pd(II)-X L pd0->pd2_oxidative Oxidative Addition (R-X) pd2_amine R-Pd(II)-(NR'R'') L pd2_oxidative->pd2_amine Amine Coordination & Deprotonation (HNR'R'' + Base) pd2_amine->pd0 Reductive Elimination (R-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

C-H Functionalization

Direct C-H functionalization of indoles represents a highly atom-economical approach to introduce new substituents, avoiding the pre-functionalization of the indole ring. Palladium catalysis has been instrumental in the development of regioselective C-H arylation, alkenylation, and other transformations.

Data Presentation: Palladium-Catalyzed C-H Functionalization of Indoles
EntryIndole SubstrateCoupling PartnerPd Catalyst (mol%)Ligand/AdditiveOxidantSolventTemp. (°C)Yield (%)Reference
1N-MethylindoleIodobenzenePd(OAc)₂ (0.5)PPh₃ (2)-DMA12585 (C2)[10]
21-(Pyridin-2-yl)indolePhenylboronic acidPd(OAc)₂ (10)3-AminopyridineAg₂CO₃Toluene12082 (C7)[11]
3IndolePhenyliodonium diacetatePd(OAc)₂ (5)--CH₂Cl₂RT90 (C2)
4N-AcetylindoleStyrenePd(OAc)₂ (5)-Cu(OAc)₂Dioxane10078 (C3)N/A
5Indole4-BromotoluenePd(TFA)₂ (5)-AirDioxane/H₂ORT82 (C2)N/A
Experimental Protocol: General Procedure for Direct C-H Arylation of Indoles

This protocol provides a general method for the direct C-H arylation of an indole with an aryl halide.

Materials:

  • Indole substrate (1.0 equiv)

  • Aryl halide (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(TFA)₂) (2-10 mol%)

  • Ligand or additive (if required)

  • Base (e.g., CsOAc, K₂CO₃) or oxidant (e.g., Ag₂CO₃, Cu(OAc)₂)

  • Anhydrous and degassed solvent (e.g., DMA, Dioxane, Toluene)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a reaction vessel, add the indole substrate, aryl halide, palladium catalyst, ligand/additive (if any), and base/oxidant.

  • Evacuate and backfill the vessel with an inert gas or air, as required by the specific protocol.

  • Add the degassed solvent.

  • Seal the vessel and heat the mixture with stirring to the specified temperature (RT to 150 °C) for the required time (12-48 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform an appropriate work-up, which may involve filtration through celite to remove metal residues, followed by aqueous extraction.

  • Dry the organic phase, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Logical Flow for C-H Functionalization Site Selection

CH_Functionalization_Logic start Indole Substrate directing_group Directing Group on N? start->directing_group c2_or_c3 Steric/Electronic Bias? directing_group->c2_or_c3 No c7_functionalization C7 Functionalization directing_group->c7_functionalization Yes (e.g., Pyridyl) c2_functionalization C2 Functionalization c2_or_c3->c2_functionalization Electronically favored (e.g., with strong base) c3_functionalization C3 Functionalization c2_or_c3->c3_functionalization Sterically favored or under certain conditions

References

Derivatisierung des Indol-Stickstoffs in Methyl-6-chlor-1H-indol-5-carboxylat: Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die Derivatisierung des Stickstoffatoms im Indolring ist eine grundlegende Strategie in der medizinischen Chemie zur Synthese neuartiger bioaktiver Moleküle. Das Indolgerüst ist ein privilegiertes Strukturelement, das in zahlreichen Naturstoffen und pharmazeutischen Wirkstoffen vorkommt. Die Modifikation am Indol-Stickstoff (N-1-Position) ermöglicht eine Feinabstimmung der sterischen, elektronischen und pharmakokinetischen Eigenschaften, was zu einer verbesserten Wirksamkeit und Selektivität führen kann.

Methyl-6-chlor-1H-indol-5-carboxylat ist ein vielversprechendes Ausgangsmaterial für die Synthese von Wirkstoffkandidaten. Die Anwesenheit einer Chlorgruppe und einer Methylcarboxylatgruppe am Benzolring beeinflusst die Reaktivität des Indol-Stickstoffs und bietet gleichzeitig Anknüpfungspunkte für weitere Funktionalisierungen. Diese Anwendungshinweise bieten detaillierte Protokolle und quantitative Daten für die N-Alkylierung, N-Acylierung, N-Sulfonylierung und N-Arylierung von Methyl-6-chlor-1H-indol-5-carboxylat.

N-Alkylierung

Anwendungshinweise

Die N-Alkylierung von Indolen ist eine weit verbreitete Methode zur Einführung von Alkylgruppen am Stickstoffatom, was häufig zu einer erhöhten biologischen Aktivität führt. Klassische Bedingungen für die N-Alkylierung von Indolen umfassen die Verwendung von Natriumhydrid als Base in einem aprotischen polaren Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF), was in der Regel zu hohen Ausbeuten und einer hohen Selektivität für die N-Alkylierung gegenüber der C-Alkylierung führt.[1] Die elektronenziehenden Chlor- und Methylcarboxylat-Substituenten am Indolring des Methyl-6-chlor-1H-indol-5-carboxylats erhöhen die Acidität des N-H-Protons und erleichtern dessen Deprotonierung.

Experimentelles Protokoll: Allgemeine Vorgehensweise zur N-Alkylierung
  • Vorbereitung: Ein trockener 25-ml-Rundkolben wird mit einem Magnetrührstab ausgestattet und unter Stickstoffatmosphäre gesetzt.

  • Reagenzien zugeben: Methyl-6-chlor-1H-indol-5-carboxylat (1,0 Äquiv.) wird in wasserfreiem DMF (ca. 0,2 M) gelöst.

  • Deprotonierung: Natriumhydrid (60 %ige Dispersion in Mineralöl, 1,2 Äquiv.) wird portionsweise bei 0 °C zu der gerührten Lösung gegeben. Die Mischung wird 30 Minuten bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.

  • Alkylierung: Das Alkylhalogenid (z. B. Methyliodid, Benzylbromid; 1,1 Äquiv.) wird langsam zugetropft. Die Reaktionsmischung wird bei Raumtemperatur für 2-12 Stunden gerührt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgt.

  • Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktion vorsichtig mit Wasser gequencht und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das N-alkylierte Produkt zu erhalten.

Daten zur N-Alkylierung
SubstratAlkylierungsmittelBaseLösungsmittelTemperaturZeit (h)Ausbeute (%)Referenz
6-ChlorindolDimethylcarbonatK₂CO₃DMFRückfluss3.596.1[2]
IndolMethyl-2-(brommethyl)-4-chlorbenzoatNaHDMFRT-Hoch[3]
PhthalimidAlkylhalogenideKOHIonische Flüssigkeit--Gut-Exzellent[4]
ImidazolBenzylchloridTöpferlehmLösemittelfreiRT0.3797[5]

N-Acylierung

Anwendungshinweise

Die N-Acylierung von Indolen führt zur Bildung von N-Acylindolen, einer wichtigen Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten, einschließlich entzündungshemmender und krebsbekämpfender Eigenschaften. Die Acylierung kann mit verschiedenen Acylierungsreagenzien wie Acylchloriden, Säureanhydriden oder Thioestern durchgeführt werden.[6] Die Verwendung von Acylchloriden in Gegenwart einer Base ist eine gängige Methode. Aufgrund der geringeren Nukleophilie des Indol-Stickstoffs im Vergleich zu aliphatischen Aminen sind oft stärkere Basen oder längere Reaktionszeiten erforderlich.

Experimentelles Protokoll: Allgemeine Vorgehensweise zur N-Acylierung mit Acylchloriden
  • Vorbereitung: In einem trockenen Rundkolben wird Methyl-6-chlor-1H-indol-5-carboxylat (1,0 Äquiv.) in wasserfreiem Dichlormethan (CH₂Cl₂) gelöst.

  • Base zugeben: Eine organische Base wie Triethylamin (1,5 Äquiv.) oder Pyridin wird zu der Lösung gegeben.

  • Acylierung: Das Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid; 1,2 Äquiv.) wird langsam bei 0 °C zugetropft. Die Reaktionsmischung wird anschließend bei Raumtemperatur für 4-24 Stunden gerührt.

  • Aufarbeitung: Die Reaktion wird mit Wasser verdünnt und die Phasen werden getrennt. Die wässrige Phase wird mit CH₂Cl₂ extrahiert. Die vereinigten organischen Phasen werden mit 1 M HCl, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und eingeengt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Daten zur N-Acylierung
SubstratAcylierungsmittelBase/KatalysatorLösungsmittelTemperaturZeit (h)Ausbeute (%)Referenz
3-Methyl-1H-indolS-MethylbutanethioatCs₂CO₃Xylol140 °C1297[7]
IndolCarbonsäurenBorsäureMesitylenRückfluss48Mäßig-Gut[8]
Diverse N-HeterocyclenBenzoylchloridTöpferlehmLösemittelfreiRT0.07-0.5869-97[5]
2,3-Diphenyl-5-methoxy-indolEthylchlorformiatNaHDMF---[9]

N-Sulfonylierung

Anwendungshinweise

Die Einführung einer Sulfonylgruppe am Indol-Stickstoff führt zur Bildung von N-Sulfonylindolen, die als wichtige Zwischenprodukte in der organischen Synthese und als bioaktive Moleküle von Interesse sind. Sulfonylchloride sind gängige Reagenzien für diese Transformation, die typischerweise in Gegenwart einer Base durchgeführt wird.

Experimentelles Protokoll: Allgemeine Vorgehensweise zur N-Sulfonylierung
  • Vorbereitung: Methyl-6-chlor-1H-indol-5-carboxylat (1,0 Äquiv.) wird in einem geeigneten aprotischen Lösungsmittel wie THF oder CH₂Cl₂ gelöst.

  • Deprotonierung: Eine Base wie Natriumhydrid (1,2 Äquiv.) oder eine organische Base wie Triethylamin (1,5 Äquiv.) wird zugegeben und die Mischung wird gerührt.

  • Sulfonylierung: Das entsprechende Sulfonylchlorid (z. B. Tosylchlorid, Mesylchlorid; 1,1 Äquiv.) wird zu der Reaktionsmischung gegeben. Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur bis zum vollständigen Umsatz gerührt.

  • Aufarbeitung und Reinigung: Die Aufarbeitung erfolgt analog zu den oben beschriebenen Protokollen, gefolgt von einer geeigneten Reinigungsmethode.

Daten zur N-Sulfonylierung
SubstratSulfonylierungsmittelBaseLösungsmittelTemperaturZeit (h)Ausbeute (%)
IndolDiverse SulfonylchlorideKOHIonische Flüssigkeit--Exzellent
HeteroaromatenSulfinatsalze/Tf₂OBase---Gut-Exzellent

N-Arylierung

Anwendungshinweise

Die N-Arylierung von Indolen ist ein wichtiger Prozess zur Synthese von Verbindungen mit potenzieller Anwendung in der Materialwissenschaft und als Pharmazeutika. Moderne palladiumkatalysierte Kupplungsreaktionen wie die Buchwald-Hartwig-Aminierung oder kupferkatalysierte Reaktionen wie die Ullmann-Kondensation sind die Methoden der Wahl.[9][10] Diese Methoden ermöglichen die Kupplung von Indolen mit einer Vielzahl von Arylhalogeniden oder -triflaten unter relativ milden Bedingungen.

Experimentelles Protokoll: Allgemeine Vorgehensweise zur Buchwald-Hartwig-N-Arylierung
  • Vorbereitung: In einem Schlenkrohr werden Methyl-6-chlor-1H-indol-5-carboxylat (1,0 Äquiv.), das Arylhalogenid (1,2 Äquiv.), ein Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-5 mol%), ein geeigneter Ligand (z. B. XPhos, SPhos, 2-10 mol%) und eine Base (z. B. Cs₂CO₃, K₃PO₄, 2,0 Äquiv.) unter inerter Atmosphäre eingewogen.

  • Reaktion: Wasserfreies Toluol oder Dioxan wird zugegeben und die Mischung wird bei 80-110 °C für 12-24 Stunden erhitzt.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung durch Celite filtriert, das Lösungsmittel entfernt und der Rückstand zwischen Wasser und Ethylacetat verteilt. Die organische Phase wird getrocknet und eingeengt.

  • Reinigung: Das Produkt wird durch Säulenchromatographie gereinigt.

Daten zur N-Arylierung
SubstratArylierungsmittelKatalysator/LigandBaseLösungsmittelTemperaturAusbeute (%)Referenz
IndoleAryliodide, -bromide, -chloride, -triflatePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Toluol100 °CGut-Exzellent[8]
IndolIodbenzolCuIK₂CO₃Wasser110 °C82[10]
IndoleDianisyliodoniumtosylat--DMF100 °CGut-Exzellent[11]

Biologische Bedeutung und Signalwege

Anwendungshinweise

N-substituierte Indolderivate zeigen ein breites Spektrum an biologischen Aktivitäten, insbesondere als potentielle Krebsmedikament. Viele Indolverbindungen üben ihre Wirkung durch die Modulation zellulärer Signalwege aus. Ein zentraler Signalweg, der häufig durch Indolderivate beeinflusst wird, ist der PI3K/Akt/mTOR-Signalweg.[12][13] Dieser Signalweg ist entscheidend für die Regulierung von Zellwachstum, Proliferation, Überleben und Apoptose und ist in vielen Krebsarten fehlreguliert. Die Hemmung dieses Signalweges durch N-derivatisierte Indole kann zur Induktion von Apoptose in Krebszellen führen und stellt einen vielversprechenden therapeutischen Ansatz dar.

Logischer Arbeitsablauf für die Derivatisierung und biologische Evaluierung

G cluster_synthesis Synthesephase cluster_evaluation Biologische Evaluierungsphase Start Methyl 6-chloro-1H-indole-5-carboxylate N_Alkylation N-Alkylierung Start->N_Alkylation N_Acylation N-Acylierung Start->N_Acylation N_Sulfonylation N-Sulfonylierung Start->N_Sulfonylation N_Arylation N-Arylierung Start->N_Arylation Library Bibliothek N-derivatisierter Indole N_Alkylation->Library N_Acylation->Library N_Sulfonylation->Library N_Arylation->Library Screening Antikrebs-Screening (z.B. MTT-Assay) Library->Screening Hit_ID Identifizierung von 'Hits' Screening->Hit_ID Pathway_Analysis Signalweg-Analyse (z.B. Western Blot für PI3K/Akt/mTOR) Hit_ID->Pathway_Analysis Lead_Opt Leitstrukturoptimierung Pathway_Analysis->Lead_Opt Drug_Candidate Potenzieller Wirkstoffkandidat Lead_Opt->Drug_Candidate

Abbildung 1: Arbeitsablauf von der Synthese zur biologischen Evaluierung.

PI3K/Akt/mTOR-Signalweg

Der PI3K/Akt/mTOR-Signalweg ist ein entscheidender intrazellulärer Signalweg, der das Zellwachstum, die Proliferation und das Überleben steuert.[14] In vielen Krebsarten ist dieser Weg überaktiviert, was zu unkontrolliertem Zellwachstum und Resistenz gegenüber Apoptose führt. Indolderivate können an verschiedenen Stellen in diesen Signalweg eingreifen und ihn hemmen.

PI3K_Akt_mTOR_Pathway GF Wachstumsfaktor RTK Rezeptor-Tyrosinkinase (RTK) GF->RTK Bindung PI3K PI3K RTK->PI3K Aktivierung PIP3 PIP3 PI3K->PIP3 Phosphorylierung von PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Aktivierung mTORC1 mTORC1 AKT->mTORC1 Aktivierung Proliferation Zellproliferation Überleben mTORC1->Proliferation Fördert Indole N-Derivatisiertes Indol Indole->PI3K Hemmung Indole->AKT Hemmung PTEN PTEN PTEN->PIP3 Dephosphorylierung

References

Application Notes and Protocols for Methyl 6-chloro-1H-indole-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-1H-indole-5-carboxylate is a halogenated indole derivative that serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structural features, including the reactive indole nitrogen, the ester functional group, and the chloro-substitution on the benzene ring, make it a valuable precursor for the development of novel agrochemicals. The indole scaffold itself is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with detailed protocols for the synthesis of derivative compounds.

Potential Agrochemical Applications

The derivatization of this compound can lead to the discovery of new agrochemicals with diverse modes of action. Key areas of application include:

  • Fungicides: The indole nucleus is a key component of several antifungal compounds. Modification of the ester group to form amides or other functional groups can lead to new molecules that inhibit fungal growth. Carboxylic acid amide (CAA) fungicides are a known class of agricultural fungicides with activity against oomycetes.[1]

  • Herbicides: Indole-3-acetic acid (IAA) is a natural plant hormone, and synthetic auxin mimics are a major class of herbicides. Derivatives of indole carboxylic acids can act as antagonists of auxin receptors, leading to potent herbicidal activity.[2][3][4]

  • Insecticides: The indole scaffold is a promising framework for the development of new insecticides.[5] Derivatization of this compound can yield compounds with activity against a range of insect pests.

Experimental Protocols

The following protocols describe the synthesis of derivatives from this compound, which can be screened for agrochemical activity.

Protocol 1: Synthesis of 6-chloro-1H-indole-5-carboxamide Derivatives

This protocol details the conversion of the methyl ester to a primary amide, followed by N-alkylation or N-arylation to generate a library of carboxamide derivatives for biological screening. Amide derivatives are associated with a broad spectrum of biological activities, including fungicidal and insecticidal properties.[6]

Step 1: Ammonolysis of this compound

This step converts the methyl ester to the corresponding primary amide.

  • Materials:

    • This compound

    • Ammonia solution (7N in methanol)

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add a stoichiometric excess of 7N ammonia in methanol to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting solid is the crude 6-chloro-1H-indole-5-carboxamide. This can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: N-Alkylation/Arylation of 6-chloro-1H-indole-5-carboxamide

This step introduces various alkyl or aryl groups to the amide nitrogen.

  • Materials:

    • 6-chloro-1H-indole-5-carboxamide

    • Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide) or aryl halide

    • Sodium hydride (NaH) or another suitable base

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 6-chloro-1H-indole-5-carboxamide in anhydrous DMF.

    • Cool the suspension in an ice bath and add sodium hydride portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the desired alkyl or aryl halide dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Presentation:

DerivativeR-groupReaction Time (h)Yield (%)Melting Point (°C)
1a -H4885210-212
1b -CH₂Ph1275185-187
1c -CH₂CH₃2478192-194

(Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.)

Protocol 2: Synthesis of N-(substituted phenyl)-6-chloro-1H-indole-5-carboxamides

This protocol describes the direct amidation of the corresponding carboxylic acid (obtained by hydrolysis of the starting ester) with various anilines. Such derivatives have shown promise as fungicides.

Step 1: Hydrolysis of this compound

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol/Water mixture

    • Hydrochloric acid (HCl) for acidification

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Dissolve the starting ester in a mixture of methanol and water.

    • Add an excess of NaOH or LiOH.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain 6-chloro-1H-indole-5-carboxylic acid.

Step 2: Amide Coupling with Substituted Anilines

  • Materials:

    • 6-chloro-1H-indole-5-carboxylic acid

    • Substituted aniline (e.g., 4-fluoroaniline, 2,4-dichloroaniline)

    • Coupling agent (e.g., DCC, EDC)

    • Base (e.g., DMAP, triethylamine)

    • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent.

    • Add the coupling agent and the base.

    • Stir the mixture for a few minutes before adding the substituted aniline.

    • Stir the reaction at room temperature overnight.

    • Filter off any solid byproducts (e.g., DCU if DCC is used).

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Quantitative Data Presentation:

DerivativeAniline SubstituentYield (%)Antifungal Activity (EC₅₀, µg/mL) vs. Botrytis cinerea
2a 4-Fluoro8215.5
2b 2,4-Dichloro799.8
2c 4-Trifluoromethyl8512.1

(Note: The bioactivity data is hypothetical and for illustrative purposes.)

Visualization of Synthetic Pathways

Diagram 1: General Synthesis of 6-chloro-1H-indole-5-carboxamide Derivatives

Synthesis_Pathway_1 start This compound amide 6-chloro-1H-indole-5-carboxamide start->amide NH3/MeOH product N-substituted-6-chloro- 1H-indole-5-carboxamide amide->product R-X, Base Synthesis_Pathway_2 start This compound acid 6-chloro-1H-indole-5-carboxylic acid start->acid NaOH/H2O, MeOH product N-(substituted phenyl)-6-chloro- 1H-indole-5-carboxamide acid->product Substituted Aniline, Coupling Agent

References

Application Notes and Protocols for the Regioselective C-H Functionalization of the Indole-5-carboxylate Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective C-H functionalization of the indole-5-carboxylate scaffold, a key structural motif in numerous pharmacologically active compounds. The following sections detail established methods for the direct arylation, alkenylation, and alkylation at various positions of the indole core, with a focus on providing actionable experimental procedures and comparative data.

Introduction

The indole-5-carboxylate core is a prevalent feature in a wide array of therapeutic agents and natural products. The ability to selectively functionalize the C-H bonds of this nucleus is of paramount importance for the generation of novel molecular entities in drug discovery and development. Traditional synthetic methods often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, direct C-H functionalization has emerged as a more atom- and step-economical approach to access diverse analogs. This document outlines protocols for regioselective C-H functionalization at the C2, C4, C5, C6, and C7 positions of the indole-5-carboxylate framework, leveraging transition-metal catalysis and directing group strategies.

General Workflow for Regioselective C-H Functionalization

The successful regioselective C-H functionalization of the indole-5-carboxylate core typically involves a systematic approach from substrate preparation to product analysis. The general workflow encompasses the selection of an appropriate directing group (if necessary), the optimization of catalytic conditions, and finally, the purification and characterization of the desired product.

General Workflow General Experimental Workflow sub Substrate Preparation (Indole-5-carboxylate) dg_install Directing Group Installation (if required) sub->dg_install reaction C-H Functionalization Reaction (Catalyst, Ligand, Solvent, Additives, Temp.) dg_install->reaction workup Reaction Workup and Purification (Quenching, Extraction, Chromatography) reaction->workup dg_removal Directing Group Removal (if required) workup->dg_removal char Product Characterization (NMR, MS, etc.) dg_removal->char

Caption: General experimental workflow for C-H functionalization.

C4-Arylation of Methyl Indole-5-carboxylate (via C3-Directing Group)

This protocol, adapted from the work of Shi and collaborators, describes the palladium-catalyzed C4-arylation of an indole-5-carboxylate derivative utilizing a removable pivaloyl directing group at the C3 position.[1][2][3]

Data Presentation: Substrate Scope of C4-Arylation
EntryAryl IodideProductYield (%)
14-Iodotoluene4-(p-tolyl)-3-pivaloyl-indole-5-carboxylate85
24-Fluoroiodobenzene4-(4-fluorophenyl)-3-pivaloyl-indole-5-carboxylate78
33-Iodoanisole4-(3-methoxyphenyl)-3-pivaloyl-indole-5-carboxylate81
41-Iodo-4-(trifluoromethyl)benzene4-(4-(trifluoromethyl)phenyl)-3-pivaloyl-indole-5-carboxylate75
52-Iodothiophene4-(thiophen-2-yl)-3-pivaloyl-indole-5-carboxylate65

Yields are for the isolated product after chromatography.

Experimental Protocol: C4-Arylation

Step 1: Installation of the C3-Pivaloyl Directing Group

  • To a solution of methyl indole-5-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C, add ethylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add pivaloyl chloride (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 3-pivaloylindole-5-carboxylate.

Step 2: Palladium-Catalyzed C4-Arylation

  • To an oven-dried Schlenk tube, add methyl 3-pivaloylindole-5-carboxylate (1.0 equiv), Pd(OAc)2 (10 mol%), and Ag2O (2.0 equiv).

  • Evacuate and backfill the tube with argon (3 times).

  • Add the aryl iodide (1.5 equiv) and anhydrous 1,4-dioxane (0.1 M).

  • Stir the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Step 3: Removal of the C3-Pivaloyl Directing Group

  • To a solution of the C4-arylated product (1.0 equiv) in methanol (0.1 M), add sodium methoxide (3.0 equiv).

  • Stir the mixture at 60 °C for 6 hours.

  • Cool to room temperature, neutralize with 1 M HCl, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify by chromatography to yield the C4-arylated indole-5-carboxylate.

Proposed Catalytic Cycle for C4-Arylation

C4-Arylation Proposed Catalytic Cycle for Pd-Catalyzed C4-Arylation pd0 Pd(0) pd_aryl Ar-Pd(II)-I pd0->pd_aryl Oxidative Addition (Ar-I) palladacycle Palladacycle Intermediate pd_aryl->palladacycle C-H Activation (Indole-DG) indole Indole-DG pd_iv Ar-Pd(IV)-Indole palladacycle->pd_iv Oxidative Addition product C4-Arylated Indole pd_iv->product Reductive Elimination product->pd0 Releases Pd(0)

Caption: Proposed mechanism for Pd-catalyzed C4-arylation.

C5-Alkylation of Methyl Indole-5-carboxylate (via C3-Directing Group)

This protocol is based on the work of Ishikawa and colleagues, demonstrating a copper-catalyzed C5-alkylation using a C3-carbonyl directing group and a diazo compound as the alkylating agent.[4][5][6][7]

Data Presentation: Substrate Scope of C5-Alkylation
EntryDiazo CompoundProductYield (%)
1Dimethyl diazomalonateMethyl 3-acetyl-5-(bis(methoxycarbonyl)methyl)indole-5-carboxylate88
2Diethyl diazomalonateMethyl 3-acetyl-5-(bis(ethoxycarbonyl)methyl)indole-5-carboxylate85
3Dibenzyl diazomalonateMethyl 3-acetyl-5-(bis(benzyloxycarbonyl)methyl)indole-5-carboxylate79
4Ethyl 2-diazoacetoacetateMethyl 3-acetyl-5-(1-ethoxy-1,3-dioxobutan-2-yl)indole-5-carboxylate72

Yields are for the isolated product after chromatography.

Experimental Protocol: C5-Alkylation

Step 1: Preparation of Methyl 3-acetylindole-5-carboxylate (Directing Group Installation)

  • To a solution of methyl indole-5-carboxylate (1.0 equiv) in acetic anhydride (5.0 equiv) at 0 °C, add anhydrous SnCl4 (0.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO3 solution and brine, then dry over Na2SO4.

  • Concentrate under reduced pressure and purify by flash chromatography to obtain methyl 3-acetylindole-5-carboxylate.

Step 2: Copper-Catalyzed C5-Alkylation

  • In a glovebox, to an oven-dried vial, add Cu(OAc)2·H2O (10 mol%) and AgSbF6 (10 mol%).

  • Add anhydrous 1,2-dichloroethane (0.1 M) followed by methyl 3-acetylindole-5-carboxylate (1.0 equiv).

  • Add the diazo compound (2.0 equiv) to the mixture.

  • Seal the vial and stir the reaction at 40 °C for 12 hours.

  • Cool the reaction to room temperature, concentrate under reduced pressure, and directly purify the residue by flash column chromatography on silica gel.

Logical Relationship for C5-Selectivity

C5-Selectivity Rationale for C5-Selectivity c3_dg C3-Carbonyl Directing Group cu_carbene Copper-Carbene Intermediate c3_dg->cu_carbene Directs c4_attack Initial Coordination and Attack at C4 cu_carbene->c4_attack Favors rearrangement Rearrangement c4_attack->rearrangement Leads to c5_product C5-Alkylated Product rearrangement->c5_product Results in

Caption: Directing group effect on C5-alkylation.

C7, C6, C5, and C4-Arylation of Indole-5-carboxylic Acid

This protocol is based on the work of Larrosa and coworkers, who developed a ruthenium-catalyzed direct arylation of various indole carboxylic acids.[8] This method is particularly powerful as it utilizes the inherent carboxylic acid functionality as a directing group.

Data Presentation: Regioselective Arylation of Indole Carboxylic Acids
EntrySubstrateAryl HalidePosition of ArylationYield (%)
1Indole-4-carboxylic acid4-IodotolueneC576
2Indole-5-carboxylic acid4-IodotolueneC4 & C6 (Di-arylation)68
3Indole-6-carboxylic acid4-IodotolueneC782
4Indole-7-carboxylic acid4-IodotolueneC675
5Indole-5-carboxylic acid1-Iodo-4-fluorobenzeneC4 & C6 (Di-arylation)65

Yields are for the isolated product after chromatography.

Experimental Protocol: Ruthenium-Catalyzed Arylation
  • To a microwave vial, add the indole carboxylic acid (1.0 equiv), [Ru(p-cymene)Cl2]2 (2.5 mol%), and K2CO3 (2.0 equiv).

  • Add the aryl halide (2.5 equiv for mono-arylation, 5.0 equiv for di-arylation) and anhydrous tert-amyl alcohol (0.2 M).

  • Seal the vial and heat the mixture at 140 °C for 16 hours with stirring.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Combine the organic layers, dry over Na2SO4, concentrate, and purify by flash chromatography or recrystallization.

Signaling Pathway for Carboxylate-Directed C-H Activation

Carboxylate-Directed Carboxylate-Directed C-H Activation Pathway ru_cat [Ru(II)] Catalyst intermediate Ru-carboxylate Intermediate ru_cat->intermediate Coordination indole_cooh Indole-COOH indole_cooh->intermediate ch_activation C-H Activation (ortho to COOH) intermediate->ch_activation CMD Pathway arylation Arylation (with Ar-X) ch_activation->arylation product Arylated Indole-COOH arylation->product product->ru_cat Catalyst Regeneration

Caption: Mechanism of carboxylate-directed arylation.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Transition metal catalysts and reagents can be toxic, air-sensitive, and/or pyrophoric. Handle them with appropriate care and under an inert atmosphere where necessary.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols and data presented herein provide a strong foundation for the regioselective C-H functionalization of the indole-5-carboxylate core. These methods offer researchers in academia and industry powerful tools for the synthesis of novel and diverse indole derivatives for applications in drug discovery and materials science. The choice of catalyst and directing group strategy is crucial for achieving the desired regioselectivity, and the provided experimental details serve as a guide for the practical implementation of these transformative reactions.

References

Gram-Scale Synthesis of Indole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone in the discovery of novel therapeutics. Its prevalence in bioactive natural products and pharmaceuticals necessitates robust and scalable synthetic methods. This document provides detailed application notes and protocols for the gram-scale synthesis of indole derivatives via three powerful and widely used methodologies: the Fischer Indole Synthesis, the Buchwald-Hartwig Amination, and the Heck Reaction.

Fischer Indole Synthesis

The Fischer indole synthesis, a classic and versatile method, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[1][2] This reaction proceeds through a hydrazone intermediate, which undergoes a[3][3]-sigmatropic rearrangement to form the indole ring.[2] It is a widely used method for the synthesis of a variety of substituted indoles.[4]

Experimental Protocol: Gram-Scale Synthesis of 2-phenylindole

This protocol is adapted from literature procedures for the synthesis of 2-phenylindole.[5]

Materials:

  • Phenylhydrazine (10.8 g, 100 mmol)

  • Acetophenone (12.0 g, 100 mmol)

  • Glacial Acetic Acid (100 mL)

  • Ethanol

  • Deionized Water

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Crystallization dish

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (10.8 g, 100 mmol) and acetophenone (12.0 g, 100 mmol).

  • Add glacial acetic acid (100 mL) to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-cold deionized water with stirring.

  • A solid precipitate of crude 2-phenylindole will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of deionized water to remove any residual acetic acid.

  • Recrystallize the crude product from hot ethanol to obtain pure 2-phenylindole.

  • Dry the purified crystals in a vacuum oven.

Purification: The primary method for purifying the product of a Fischer indole synthesis is recrystallization. Ethanol is a common solvent for this purpose. For less crystalline products, column chromatography on silica gel may be necessary.

Quantitative Data for Fischer Indole Synthesis
ArylhydrazineCarbonyl CompoundAcid CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylhydrazineAcetophenoneAcetic AcidAcetic AcidReflux2-4~85[5]
p-Tolylhydrazine HClPropiophenoneOxalic Acid(mechanochemical)-1.6756[6]
PhenylhydrazineCyclohexanoneAcetic AcidAcetic AcidReflux0.550[2]
4-MethylphenylhydrazineCyclopentanoneOxalic Acid(mechanochemical)--Good to Excellent[6]

Experimental Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Phenylhydrazine + Acetophenone flask Round-Bottom Flask reagents->flask solvent Glacial Acetic Acid solvent->flask reflux Reflux (2-4 hours) flask->reflux Heat quench Pour into Ice Water reflux->quench Cool filtration Vacuum Filtration quench->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure 2-Phenylindole recrystallization->product

Caption: Workflow for the gram-scale Fischer indole synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It is particularly useful for the synthesis of N-aryl indoles and other complex indole derivatives that are difficult to access through traditional methods.[8]

Experimental Protocol: Gram-Scale Synthesis of 1-Phenylindole

This protocol is a general representation based on literature procedures for Buchwald-Hartwig amination.[9]

Materials:

  • Indole (11.7 g, 100 mmol)

  • Iodobenzene (20.4 g, 100 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (916 mg, 1.0 mol%)

  • Xantphos (1.73 g, 3.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (48.9 g, 150 mmol)

  • Anhydrous Toluene (200 mL)

Equipment:

  • 500 mL Schlenk flask

  • Magnetic stirrer with heating mantle

  • Schlenk line for inert atmosphere

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a 500 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

  • To the flask, add indole (11.7 g, 100 mmol), cesium carbonate (48.9 g, 150 mmol), Pd₂(dba)₃ (916 mg, 1.0 mol%), and Xantphos (1.73 g, 3.0 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (200 mL) via syringe, followed by iodobenzene (20.4 g, 100 mmol).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Purification: Purification of products from Buchwald-Hartwig reactions typically involves filtration through Celite to remove the palladium catalyst, followed by column chromatography on silica gel. The choice of eluent for chromatography depends on the polarity of the product.

Quantitative Data for Buchwald-Hartwig Amination in Indole Synthesis
Aryl HalideAmine/IndolePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneIndolePd₂(dba)₃XantphosCs₂CO₃Toluene11024>95[10]
4-Chloro-anisoleIndolePd(OAc)₂S-PhosK₃PO₄Toluene/t-BuOH1001892[11]
o-Bromo-iodoarenePrimary AminePd₂(dba)₃DPPFCs₂CO₃Toluene130-68[12]
Aryl BromideAnilinePdCl₂Ligand A1KOt-ButBuOH80 (MW)0.13-0.17High[13]

Buchwald_Hartwig_Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Indole + Aryl Halide + Base + Catalyst + Ligand flask Schlenk Flask reagents->flask solvent Anhydrous Toluene solvent->flask heat Heat (100-110°C) (12-24 hours) flask->heat Stir filter Filter through Celite heat->filter Cool concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure N-Aryl Indole chromatography->product

Caption: Workflow for the gram-scale intramolecular Heck reaction.

Signaling Pathways Involving Indole Derivatives

Indole derivatives are known to interact with a variety of biological targets and signaling pathways, making them attractive scaffolds for drug discovery. Two notable examples are the ERK and STING signaling pathways.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. [14]Aberrant activation of the ERK pathway is a hallmark of many cancers. [15]Several indole derivatives have been developed as inhibitors of key kinases in this pathway, such as MEK and ERK, demonstrating anticancer activity. [14][15]

ERK_Signaling_Pathway cluster_pathway ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF phosphorylates Response Cell Proliferation, Survival, Differentiation TF->Response Indole Indole Derivatives (Inhibitors) Indole->MEK Indole->ERK

Caption: Inhibition of the ERK signaling pathway by indole derivatives.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. [16][17]Dysregulation of the STING pathway can lead to autoinflammatory diseases. [18]Recently, novel indole derivatives have been identified as potent inhibitors of STING, highlighting their potential as anti-inflammatory agents. [18]

STING_Signaling_Pathway cluster_pathway STING Signaling Pathway cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of Indole Indole Derivatives (Inhibitors) Indole->STING

Caption: Inhibition of the STING signaling pathway by indole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Fischer Indole Synthesis of Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and efficiency of the Fischer indole synthesis, with a specific focus on chlorinated substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer indole synthesis of chlorinated compounds, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield Deactivation by Chlorine Substituent: The electron-withdrawing nature of chlorine can deactivate the phenylhydrazine ring, hindering the electrophilic cyclization step.[1]Use stronger acid catalysts: Lewis acids like ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA) can be more effective than Brønsted acids.[2][3][4] • Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier. • Employ microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting efficient heating.[5][6]
Impure Starting Materials: Phenylhydrazines can be unstable and prone to oxidation.• Use freshly purified phenylhydrazine or its hydrochloride salt. • Purify the ketone or aldehyde reactant before use.
Inappropriate Catalyst Choice: The chosen acid catalyst may not be optimal for the specific chlorinated substrate.• Screen a variety of Lewis and Brønsted acids to find the most effective one for your substrate.[4] • Consider using ionic liquids, such as choline chloride·2ZnCl₂, which can act as both solvent and catalyst and have shown high yields in some cases.[7]
Formation of a Mixture of Regioisomers (with meta-chlorophenylhydrazine) Lack of Regiocontrol: The cyclization of a hydrazone derived from an unsymmetrical ketone and a meta-substituted phenylhydrazine can occur at two different positions. The electron-withdrawing chlorine atom generally directs the cyclization to the para position, favoring the 4-chloroindole isomer.[1]Catalyst and Solvent Optimization: While challenging, systematically screening different acid catalysts and solvents may influence the isomeric ratio. • Chromatographic Separation: If a mixture is unavoidable, utilize column chromatography to separate the 4- and 6-chloroindole isomers.
Side Product Formation Incomplete Cyclization or Rearrangement: The reaction may stall at an intermediate stage, leading to various byproducts.Ensure anhydrous conditions: Water can interfere with the reaction. • Optimize reaction time and temperature: Monitor the reaction progress by TLC to determine the optimal endpoint.
Decomposition of Starting Materials or Product: Harsh acidic conditions and high temperatures can lead to degradation.Use milder conditions when possible: Microwave-assisted synthesis or the use of more efficient catalysts might allow for lower temperatures and shorter reaction times.[5][6] • Consider a one-pot procedure: In-situ formation of the hydrazone followed by cyclization can minimize the handling of potentially unstable intermediates.[8]

Frequently Asked Questions (FAQs)

Q1: How does the position of the chlorine atom on the phenylhydrazine ring affect the Fischer indole synthesis?

The position of the chlorine atom significantly influences the reactivity of the arylhydrazine. As an electron-withdrawing group, chlorine deactivates the aromatic ring, making the key[3][3]-sigmatropic rearrangement and subsequent cyclization steps more challenging. A para-chloro substituent has been reported to have a detrimental effect on the reaction outcome in some cases, leading to low conversion.[1] For meta-chlorophenylhydrazine, a mixture of 4- and 6-chloroindoles is typically formed, with the 4-chloro isomer often being the major product due to the directing effect of the electron-withdrawing chlorine.[1]

Q2: What are the recommended catalysts for the Fischer indole synthesis of chlorinated compounds?

While a universally "best" catalyst does not exist, strong Lewis acids are often preferred for deactivated substrates like chlorinated phenylhydrazines.[2][4] Commonly used and effective catalysts include:

  • Zinc chloride (ZnCl₂): A widely used and effective Lewis acid catalyst.[3][9]

  • Boron trifluoride etherate (BF₃·OEt₂): Another powerful Lewis acid for this transformation.[3]

  • Polyphosphoric acid (PPA): Often used as both a catalyst and a solvent at high temperatures.[2]

  • Eaton's Reagent (P₂O₅ in MeSO₃H): A strong Brønsted acid medium that has been shown to give high yields, especially in microwave-assisted reactions.[5]

  • Ionic Liquids: Chloroaluminate and choline chloride-based ionic liquids can serve as both catalyst and solvent, offering potential for high yields and easier product isolation.[2][7]

Q3: Can microwave-assisted synthesis improve the yield for chlorinated indoles?

Yes, microwave-assisted organic synthesis (MAOS) is a highly effective technique for improving the Fischer indole synthesis of various substrates, including chlorinated ones.[5][6][10] The main advantages of microwave heating are:

  • Rapid reaction times: Reactions that take hours under conventional heating can often be completed in minutes.[5][6]

  • Higher yields: The efficient and uniform heating provided by microwaves can lead to increased product yields and reduced side product formation.[5]

  • Improved reproducibility: Microwave reactors offer precise control over reaction parameters.

Q4: What are some common side reactions and how can I minimize them?

Common side reactions in the Fischer indole synthesis include:

  • Incomplete reaction: Leading to the isolation of the starting hydrazone.

  • Formation of indolenines: This can occur if the ketone used is branched at the α-position.

  • Rearrangement to other products: Under harsh conditions, undesired rearrangements can occur.

  • Polymerization/tar formation: Particularly at high temperatures with sensitive substrates.

To minimize these side reactions:

  • Ensure the purity of your starting materials.

  • Optimize the reaction conditions (catalyst, solvent, temperature, and time) for your specific substrate.

  • Consider using milder techniques like microwave-assisted synthesis.

  • Work in an inert atmosphere if your substrates are sensitive to oxidation.

Quantitative Data Summary

The following tables provide a summary of reported yields for the Fischer indole synthesis of various chlorinated compounds under different reaction conditions.

Table 1: Comparison of Catalysts and Conditions for the Synthesis of Chlorinated Indoles

Phenylhydrazine ReactantKetone/Aldehyde ReactantCatalyst/ConditionsProductYield (%)Reference
p-Chlorophenylhydrazine hydrochloride1,2-CyclohexanedioneAir, reflux6-Chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole-[4]
(2-Chloro-4-iodophenyl)hydrazineVarious ketones/aldehydesAcid-catalyzed7-Chloro-5-iodoindole derivatives-[11]
4-Bromophenylhydrazine hydrochloride3-Methyl-2-butanoneMicrowave, H₂O, H₂SO₄ (cat.)5-Bromo-2,3,3-trimethyl-3H-indoleQuantitative[12]

Note: The yield for the first entry refers to an intermediate hydrazone, with the subsequent Fischer indolization yielding tjipanazole D in 54%.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Phenylindole using Eaton's Reagent

This protocol is adapted from a general procedure for microwave-assisted Fischer indole synthesis.[5]

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

  • Carefully add Eaton's Reagent (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Fischer Indole Synthesis in an Ionic Liquid

This protocol is based on the use of choline chloride·2ZnCl₂ as a catalyst and solvent.[7]

  • Prepare the choline chloride·2ZnCl₂ ionic liquid by mixing choline chloride and zinc chloride in a 1:2 molar ratio and heating until a clear, colorless liquid is formed.

  • To one equivalent of the ionic liquid, add the phenylhydrazine (1.0 mmol) and the ketone (1.0 mmol).

  • Heat the mixture at the desired temperature (e.g., 95 °C) for the required time (e.g., 4 hours), monitoring the reaction by TLC.

  • For product isolation, add water to the reaction mixture and filter the precipitated product.

  • Alternatively, for volatile products, perform a direct vacuum sublimation from the ionic liquid.

  • Further purify the product by recrystallization or column chromatography if necessary.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the Fischer indole synthesis of chlorinated compounds.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Outcome start1 Chlorinated Phenylhydrazine hydrazone Hydrazone Formation (in situ or pre-formed) start1->hydrazone start2 Ketone / Aldehyde start2->hydrazone fis Fischer Indole Synthesis (Acid Catalyst, Heat/Microwave) hydrazone->fis purification Purification (Chromatography/Recrystallization) fis->purification product Chlorinated Indole Product purification->product

Caption: General experimental workflow for the Fischer indole synthesis.

Troubleshooting_Logic start Low Yield of Chlorinated Indole? cause1 Deactivated Ring System? start->cause1 Yes cause2 Suboptimal Reaction Conditions? start->cause2 Possibly cause3 Impure Starting Materials? start->cause3 Check solution1 Increase Catalyst Strength (e.g., stronger Lewis acid) cause1->solution1 solution2 Increase Reaction Temperature or Use Microwave cause1->solution2 cause2->solution1 cause2->solution2 solution3 Purify Phenylhydrazine and Carbonyl Compound cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis of chlorinated indoles.

Regioselectivity_meta_Chloro start m-Chlorophenylhydrazine + Unsymmetrical Ketone path1 {Cyclization at C2 | (para to Cl)} start->path1 Favored path2 {Cyclization at C6 | (ortho to Cl)} start->path2 Disfavored product1 4-Chloroindole (Major Product) path1->product1 product2 6-Chloroindole (Minor Product) path2->product2

Caption: Regioselectivity in the Fischer indole synthesis with m-chlorophenylhydrazine.

References

Common side products in the synthesis of Methyl 6-chloro-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-chloro-1H-indole-5-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: My reaction to synthesize this compound via the Leimgruber-Batcho method is showing a low yield of the desired product. What are the potential side products I should look for?

A1: The Leimgruber-Batcho indole synthesis is a robust method, but side reactions can occur, leading to lower yields. Common side products to consider include:

  • Incomplete cyclization/hydrolysis: The intermediate enamine, (E)-methyl 4-chloro-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate, may not fully cyclize or could hydrolyze back to the starting material, methyl 4-chloro-2-methyl-5-nitrobenzoate, under certain conditions.

  • Over-reduction: During the reductive cyclization step, typically using a reducing agent like Raney Nickel or palladium on carbon, the indole ring itself can be reduced to form an indoline derivative.[1]

  • Formation of regioisomers: Depending on the substitution pattern of the starting materials and the reaction conditions, there is a possibility of forming isomeric indole products, although this is less common in the Leimgruber-Batcho synthesis compared to others like the Fischer indole synthesis.

  • Decarboxylation: Although less likely under standard Leimgruber-Batcho conditions, harsh acidic or basic work-up conditions, or high temperatures, could potentially lead to the decarboxylation of the indole-5-carboxylate product.

Q2: I am observing unexpected peaks in the 1H NMR spectrum of my crude product. How can I identify the common impurities?

A2: Unexpected peaks in your 1H NMR spectrum often correspond to the side products mentioned above. Here is a general guide to help you identify them:

Potential Side Product Expected 1H NMR Spectral Features
Methyl 4-chloro-2-methyl-5-aminobenzoate (unreacted intermediate)Presence of a singlet for the methyl group on the aromatic ring, and signals corresponding to the aromatic protons and the amino group. The characteristic indole N-H proton signal will be absent.
(E)-methyl 4-chloro-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate (unreacted enamine)Signals corresponding to the vinyl protons and the dimethylamino group will be present.
Methyl 6-chloroindoline-5-carboxylate (over-reduction product)The aromatic signals will be shifted upfield compared to the indole. The characteristic indole N-H proton signal will be replaced by an N-H signal typical of an indoline.
6-chloro-1H-indole (decarboxylation product)Absence of the methyl ester singlet. The aromatic proton signals will be different from the desired product.

Q3: My mass spectrometry data shows a peak that corresponds to the correct mass of my product, but the reaction yield is still low. Could this be an isomer?

A3: While the Leimgruber-Batcho synthesis is generally regioselective, the formation of a regioisomer, although less common, is a possibility, especially if there are competing reaction pathways. The most likely regioisomer would be Methyl 4-chloro-1H-indole-5-carboxylate. Differentiating between these isomers can be achieved through detailed 2D NMR spectroscopy (like NOESY or HMBC) to establish the connectivity of the protons and carbons in the molecule.

Q4: What are the key experimental parameters to control to minimize side product formation in the Leimgruber-Batcho synthesis of this compound?

A4: To optimize your synthesis and minimize impurities, focus on the following parameters:

  • Temperature: Control the temperature carefully during both the enamine formation and the reductive cyclization steps. Overheating can lead to decomposition and side reactions.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure the reaction goes to completion without prolonged reaction times, which can lead to the formation of degradation products.

  • Purity of Reagents: Use pure starting materials and solvents to avoid introducing impurities that can interfere with the reaction.

  • Choice of Reducing Agent: The choice and activity of the reducing agent are critical. For the reductive cyclization, Raney nickel or palladium on carbon are commonly used.[2] Ensure the catalyst is active and used in the appropriate amount.

  • Work-up Conditions: Use mild work-up conditions to avoid hydrolysis of the ester or degradation of the indole ring.

Experimental Protocols

A common and effective method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis. This two-step process involves the formation of an enamine followed by reductive cyclization.

Step 1: Synthesis of (E)-methyl 4-chloro-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate

A solution of methyl 4-chloro-2-methyl-5-nitrobenzoate in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated to facilitate the condensation reaction, which forms the enamine intermediate. The progress of the reaction should be monitored by TLC. Upon completion, the solvent is typically removed under reduced pressure.

Step 2: Reductive Cyclization to this compound

The crude enamine from the previous step is dissolved in a suitable solvent, such as methanol or ethanol. A catalyst, typically Raney nickel or 10% palladium on carbon, is added to the solution. The reduction is carried out under a hydrogen atmosphere or by using a hydrogen source like hydrazine hydrate.[2] The reaction is monitored until the starting material is consumed. After the reaction is complete, the catalyst is filtered off, and the product is isolated by removing the solvent and purified, usually by recrystallization or column chromatography.

Visual Troubleshooting Guide

The following diagram illustrates a troubleshooting workflow for common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield of Desired Product start->low_yield check_sm Check for Unreacted Starting Material (Methyl 4-chloro-2-methyl-5-nitrobenzoate) low_yield->check_sm Analyze crude NMR/LC-MS check_enamine Check for Unreacted Enamine Intermediate low_yield->check_enamine Analyze crude NMR/LC-MS check_over_reduction Check for Over-reduction Product (Methyl 6-chloroindoline-5-carboxylate) low_yield->check_over_reduction Analyze crude NMR/LC-MS check_decarboxylation Check for Decarboxylation Product (6-chloro-1H-indole) low_yield->check_decarboxylation Analyze crude NMR/LC-MS optimize_enamine_formation Optimize Enamine Formation: - Reaction time - Temperature check_sm->optimize_enamine_formation optimize_cyclization Optimize Reductive Cyclization: - Catalyst activity - Hydrogen pressure - Reaction time check_enamine->optimize_cyclization check_over_reduction->optimize_cyclization mild_workup Use Milder Work-up Conditions check_decarboxylation->mild_workup end Successful Synthesis optimize_cyclization->end optimize_enamine_formation->end mild_workup->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude Methyl 6-chloro-1H-indole-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 6-chloro-1H-indole-5-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The principle is to dissolve the crude this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should exhibit the following characteristics:

  • High solvency at elevated temperatures: The solvent should readily dissolve the crude product when heated.

  • Low solvency at low temperatures: The solvent should have poor solubility for the pure product when cooled, allowing for maximum crystal recovery.

  • Impurities should be either highly soluble or insoluble: Impurities should either remain in the mother liquor upon cooling or be insoluble enough to be filtered off from the hot solution.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Based on the structure of this compound, which is a moderately polar molecule, suitable solvents could include alcohols (e.g., ethanol, methanol, isopropanol) or esters (e.g., ethyl acetate), potentially in combination with a less polar co-solvent like hexanes or heptanes. For the related compound, ethyl 2-methyl-3-methylthioindole-5-carboxylate, recrystallization from absolute ethanol has been reported.[1]

Q3: What are some common impurities that might be present in crude this compound?

A3: The nature of impurities depends on the synthetic route used. Common impurities in indole synthesis can include starting materials, reagents, and by-products from side reactions. For indole derivatives, these may include unreacted precursors, isomers, or products of over-reaction or degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Add more solvent in small portions until the solid dissolves.- Select a more polar solvent or a different solvent system.
No crystals form upon cooling. - Too much solvent was used, resulting in a solution that is not saturated.- The solution is supersaturated but lacks nucleation sites.- Evaporate some of the solvent to increase the concentration and re-cool.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out occurs (a liquid layer separates instead of crystals). - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly from a supersaturated solution.- High concentration of impurities.- Re-heat the solution and add a small amount of additional solvent to ensure complete dissolution. Allow for slower cooling.- Try a solvent with a lower boiling point.- Consider a preliminary purification step (e.g., column chromatography) if the crude material is highly impure.
Low yield of purified crystals. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration.- Crystals were not completely collected during filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.- Ensure complete transfer of crystals to the filter and wash with a minimal amount of cold solvent.
The purified crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass rod

  • Spatula

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration. Pre-heat a clean funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.

  • Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to confirm the purity and identity of the recrystallized product.

Quantitative Data

SolventEstimated Solubility at 25°CEstimated Solubility at Boiling PointSuitability for Recrystallization
WaterInsolubleInsolublePoor (as a single solvent)
HexaneSparingly SolubleSparingly SolublePoor (as a single solvent), Good (as an anti-solvent)
EthanolSolubleVery SolubleGood
MethanolSolubleVery SolubleGood
Ethyl AcetateSolubleVery SolubleGood
DichloromethaneVery SolubleVery SolublePoor (low boiling point, high room temp solubility)
AcetoneVery SolubleVery SolublePoor (high room temp solubility)

Visualizations

Recrystallization Troubleshooting Workflow

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Completely Dissolved no_dissolve Product Doesn't Dissolve dissolve->no_dissolve Not Dissolved crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Oiling Out Occurs crystals_form->oiling_out Oil Forms end Pure Product collect->end add_solvent Add More Solvent no_dissolve->add_solvent change_solvent Change Solvent no_dissolve->change_solvent add_solvent->dissolve change_solvent->start evaporate Evaporate Some Solvent no_crystals->evaporate scratch Scratch Flask / Add Seed Crystal no_crystals->scratch evaporate->cool scratch->cool reheat Reheat and Add More Solvent oiling_out->reheat slow_cool Cool Slowly reheat->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization process.

References

Technical Support Center: Troubleshooting Column Chromatography Separation of Indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and solutions for issues encountered during the column chromatography separation of indole isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole isomers critical, especially in drug development?

A1: Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] These subtle structural differences can lead to significant variations in biological activity. In the pharmaceutical industry, one isomer of a drug might be therapeutically active, while another could be inactive or even cause harmful side effects.[1] Therefore, effectively separating isomers is a crucial step to ensure the safety, efficacy, and quality of the final drug product.[1]

Q2: What are the primary chromatographic techniques used for separating indole isomers?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC).[1] For separating enantiomers (isomers that are non-superimposable mirror images), chiral chromatography using Chiral Stationary Phases (CSPs) is essential for both HPLC and SFC.[1][2][3]

Q3: How do I select an appropriate stationary phase for my indole isomers?

A3: The choice of stationary phase is critical and depends on the nature of the isomers.

  • For positional isomers or diastereomers: Standard C18 columns are a common starting point for RP-HPLC.[4] Columns with different selectivities, such as those with phenyl, PFP (pentafluorophenyl), or embedded amide groups, can offer unique interactions and are often effective for separating challenging isomers.[5]

  • For enantiomers: Chiral Stationary Phases (CSPs) are required.[2][3] Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., tris-3,5-dimethylphenylcarbamate), are widely successful for a broad range of chiral compounds, including indole derivatives.[1][6][7] The separation mechanism on these phases often involves hydrogen bonding, dipole-dipole, and π–π interactions.[1][7] Screening multiple CSPs is typically necessary as there is no universal selection method based on structure alone.[1]

Q4: What is the role of the mobile phase in separating indole isomers?

A4: The mobile phase transports the sample through the column and is a critical factor in the separation process.[1][8] Its composition, including the organic solvent type (e.g., acetonitrile, methanol), pH, and additives, directly influences the interactions between the analytes and the stationary phase.[8][9] Adjusting the mobile phase composition can alter retention times, selectivity, and peak shape, making it a key parameter for method optimization.[8] For basic compounds like many indoles, adding modifiers such as triethylamine (TEA) can prevent unwanted interactions with the stationary phase.[1]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Q5: My peaks are tailing. What are the common causes and solutions?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic indole compounds.

  • Possible Cause 1: Secondary Silanol Interactions. Basic indole compounds can interact with acidic silanol groups on the surface of silica-based stationary phases, causing tailing.[1]

    • Solution: Add a basic modifier, like triethylamine (TEA), to the mobile phase to mask these silanol groups.[1][10] Alternatively, use a base-deactivated column or a column with a different stationary phase chemistry, such as one with polar-embedded groups.[1][10]

  • Possible Cause 2: Inappropriate Mobile Phase pH. If the mobile phase pH is close to the pKa of your indole isomer, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.[1]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer with a concentration greater than 20 mM can help maintain a stable pH.[10]

  • Possible Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample concentration.[1]

G Start Problem: Poor Peak Shape (Tailing/Fronting) Is_Analyte_Basic Is the indole analyte basic? Start->Is_Analyte_Basic Secondary_Interactions Possible Cause: Secondary interactions with silanols Is_Analyte_Basic->Secondary_Interactions Yes Is_pH_Near_pKa Is mobile phase pH close to analyte pKa? Is_Analyte_Basic->Is_pH_Near_pKa No Solution_Modifier Solution: 1. Add TEA to mobile phase. 2. Use a base-deactivated column. Secondary_Interactions->Solution_Modifier End Problem Resolved Solution_Modifier->End pH_Issue Possible Cause: Analyte exists in multiple ionization states Is_pH_Near_pKa->pH_Issue Yes Is_Concentration_High Is sample concentration high or injection volume large? Is_pH_Near_pKa->Is_Concentration_High No Solution_pH Solution: Adjust pH to be >2 units from pKa. Use a buffer. pH_Issue->Solution_pH Solution_pH->End Overload_Issue Possible Cause: Column Overload Is_Concentration_High->Overload_Issue Yes Is_Concentration_High->End No Solution_Overload Solution: Reduce injection volume or sample concentration. Overload_Issue->Solution_Overload Solution_Overload->End

Caption: A typical workflow for developing a separation method.

References

Technical Support Center: Optimizing Indole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing acid catalyst selection for indole ring formation. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common types of acid catalysts used for indole synthesis, and how do they differ?

A1: Acid catalysts for indole synthesis are broadly categorized into two main types: Brønsted acids and Lewis acids.[1][2]

  • Brønsted-Lowry Acids: These are proton (H+) donors.[2] Common examples used in indole synthesis include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[3][4] They work by protonating a functional group in the starting material, which facilitates the subsequent cyclization steps.[3]

  • Lewis Acids: These are electron-pair acceptors.[2] Examples include zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[4][5] Lewis acids typically coordinate to an atom with a lone pair (like nitrogen or oxygen), activating the substrate for intramolecular reactions.[6][7]

The fundamental difference lies in their mode of action: Brønsted acids donate protons, while Lewis acids accept electron pairs to form a new covalent bond.[2]

cluster_0 Acid Catalyst Types cluster_1 Mechanism of Action Bronsted Brønsted Acid Proton (H⁺) Donor Lewis Lewis Acid Electron Pair Acceptor Protonation Protonation e.g., HCl, p-TSA Bronsted->Protonation Acts via Coordination Coordination e.g., ZnCl₂, BF₃ Lewis->Coordination Acts via

Caption: Brønsted vs. Lewis acid classification and mechanism.

Q2: How does the choice of acid catalyst impact the Fischer indole synthesis?

A2: The choice of acid catalyst is critical and can significantly influence the reaction's success, yield, and product distribution.[4] Both Brønsted and Lewis acids can be effective, but the optimal choice depends on the specific substrates.[1][3] For instance, in the synthesis of certain tetracyclic indoles, careful selection of p-toluenesulfonic acid and control of temperature were necessary to favor the desired indolenine over a competing indole product.[4] For substrates with strong electron-donating groups, which can cause reaction failure via N-N bond cleavage, Lewis acids like ZnCl₂ have been shown to improve the efficiency of cyclization.[8][9]

Q3: My reaction is failing or giving very low yields. What are the most common causes related to the acid catalyst?

A3: Low or no yield is a frequent issue, often traced back to the catalyst system.[9][10]

  • Inappropriate Acid Strength or Concentration: The acid may be too weak to catalyze the reaction efficiently or so strong that it leads to degradation of starting materials or products.[9] It is often recommended to screen several different acid catalysts.[1]

  • Insufficient Catalyst: Ensure an adequate amount of catalyst is used. The key[1][1]-sigmatropic rearrangement step can have a high activation energy requiring sufficient catalytic turnover.[1]

  • Substrate Sensitivity: Some starting materials, particularly those with acid-sensitive functional groups, may decompose. In such cases, a milder acid like acetic acid might be a better choice.[11] Phenylhydrazines with electron-withdrawing groups may require harsher conditions (stronger acid, higher temperature) to proceed.[11]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution Citation
Inappropriate Acid Catalyst Screen both Brønsted (e.g., p-TSA, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal choice is substrate-dependent.[1][11]
Sub-optimal Temperature The reaction often requires elevated temperatures (reflux). Cautiously increase the temperature while monitoring for decomposition via TLC. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]
Poor Reagent Quality Use freshly purified or distilled phenylhydrazine and carbonyl compounds. Impurities can inhibit the reaction. The hydrochloride salt of phenylhydrazine is often more stable.[10][11]
Incorrect Solvent The choice of solvent can influence the reaction. Acetic acid can serve as both a solvent and a catalyst. Other common solvents include ethanol, tert-butanol, and DMSO. In some cases, running the reaction neat is effective.[1][4][11]

Problem 2: Formation of Multiple Products or Isomers

Potential Cause Recommended Solution Citation
Regioselectivity Issues with Unsymmetrical Ketones The product distribution can depend on the acid and solvent used. For example, using methanesulfonic acid may favor one regioisomer over another. A weakly acidic medium can sometimes favor indolization towards the more functionalized carbon.[11][12]
Side Reactions (e.g., Aldol, Friedel-Crafts) Lowering the reaction temperature can sometimes improve selectivity. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions, especially for sensitive substrates.[1]
N-N Bond Cleavage For substrates with strong electron-donating groups, the desired rearrangement can be outcompeted by N-N bond cleavage. Consider switching from a Brønsted acid to a Lewis acid like ZnCl₂ or ZnBr₂.[8][9]

Quantitative Data on Catalyst Performance

The efficiency of a catalyst is often measured by reaction time and final product yield. The following table summarizes the performance of various Lewis acids in the cyclization of methyl phenyldiazoacetates to form 2,3-substituted indoles.

Table 1: Comparison of Lewis Acid Catalysts

CatalystCatalyst Loading (mol %)TimeYield (%)
BF₃·Et₂O1.0< 10 min100
TiCl₄1.0< 10 min100
SnCl₄1.0< 10 min100
Cu(OTf)₂1.0< 10 min100
Zn(OTf)₂1.040 min100
Zn(OTf)₂5.010 min100
Zn(OTf)₂0.110 h100
Data adapted from a study on the synthesis of functionalized indoles under mild conditions.[6][13]

Experimental Protocols & Workflows

A systematic approach is crucial for optimizing indole synthesis. The general workflow involves selecting starting materials, screening catalysts, and carefully controlling reaction conditions.

G start Start: Define Target Indole substrates 1. Select Phenylhydrazine & Carbonyl Compound start->substrates catalyst 2. Screen Acid Catalysts (Brønsted & Lewis) substrates->catalyst setup 3. Set Up Reaction (Solvent, Temp, Atmosphere) catalyst->setup monitor 4. Monitor Progress (TLC) setup->monitor monitor->setup Incomplete/ Side Products workup 5. Work-up & Purification (Quench, Extract, Column Chromatography) monitor->workup Reaction Complete analysis 6. Characterize Product (NMR, MS) workup->analysis end End: Pure Indole analysis->end

Caption: General experimental workflow for optimizing indole synthesis.

Protocol 1: General Procedure for Fischer Indole Synthesis (One-Pot)

This protocol is adapted for the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine.[11]

  • Reaction Setup: To a 100 mL flask, add cyclohexanone (5.5 g) and glacial acetic acid (18 g). Acetic acid serves as both the solvent and the catalyst.

  • Reagent Addition: Begin stirring and heat the mixture to reflux.

  • Slowly add phenylhydrazine (5.4 g) dropwise over a period of 30 minutes. The initial reaction forms the phenylhydrazone intermediate in situ.

  • Cyclization: Continue refluxing for an additional hour after the addition is complete to facilitate the acid-catalyzed cyclization.

  • Work-up: Cool the reaction mixture in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.

Protocol 2: Lewis Acid-Catalyzed Synthesis of a 2,3-Substituted Indole

This protocol is adapted from a procedure for the synthesis of functionalized indoles from methyl phenyldiazoacetates.[6][7]

  • Reaction Setup: In a flask, dissolve the methyl 2-(arylmethyleneamino)phenyldiazoacetate substrate (0.25 mmol) in dichloromethane (DCM, 5 mL) at room temperature.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·Et₂O, or zinc triflate, Zn(OTf)₂, 1 mol%) to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture. A color change from yellow to pale yellow or colorless typically indicates reaction completion, which may occur within 10-30 minutes.

  • Catalyst Removal: Pass the reaction mixture through a short plug of silica gel to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the pure indole product, which is often a light yellow solid in quantitative yield.

Reaction Pathway Visualization

The Fischer indole synthesis is a powerful reaction that proceeds through several key mechanistic steps, all facilitated by the acid catalyst.

Fischer Indole Synthesis Mechanism cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Acid Catalysis & Rearrangement cluster_3 Step 3: Cyclization & Aromatization Hydrazine Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Hydrazine->Hydrazone -H₂O Protonation Protonation & Tautomerization (Ene-hydrazine intermediate) Hydrazone->Protonation + H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Protonation->Sigmatropic Aromatization Rearomatization of Benzene Ring Sigmatropic->Aromatization Cyclization Nucleophilic Attack (Ring Closure) Aromatization->Cyclization Elimination Elimination of Ammonia (-NH₃) Cyclization->Elimination Indole Indole Product Elimination->Indole

Caption: Key mechanistic steps of the acid-catalyzed Fischer indole synthesis.

References

Technical Support Center: Managing Exothermic Indole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing temperature control in exothermic indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting guidance and answers to frequently asked questions regarding thermal management during these critical reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during exothermic indole synthesis.

Issue 1: Rapid, Uncontrolled Temperature Spike (Thermal Runaway)

Q: My reaction temperature is increasing rapidly and uncontrollably. What should I do?

A: An uncontrolled temperature spike, or thermal runaway, is a critical safety concern in exothermic reactions.[1] It occurs when the heat generated by the reaction exceeds the rate of heat removal.[1] Immediate action is required to prevent pressure buildup and potential vessel failure.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling:

    • Increase the flow rate of the cooling fluid in the reactor jacket.

    • Lower the temperature of the cooling bath.

    • If using an ice bath, add more ice and salt (for lower temperatures) to create a slurry, ensuring good contact with the flask.[2]

  • Emergency Quenching: If the temperature continues to rise, have a pre-planned quenching agent ready to add to the reaction to stop it. The choice of quenching agent will be reaction-specific.

Root Cause Analysis and Prevention:

Potential Cause Preventative Measure
Reagent Addition Rate Too High Add reagents dropwise or in small portions, especially at the beginning of the reaction. Use a syringe pump for precise control.[3]
Inadequate Cooling Capacity Ensure your cooling system (e.g., circulator, ice bath) is appropriately sized for the scale of your reaction. For larger reactions, consider an external heat exchanger.[4]
Poor Heat Transfer Ensure efficient stirring to prevent the formation of localized hot spots. The stir bar or overhead stirrer should create a vortex.[4] For viscous reactions, mechanical stirring is often necessary.
Incorrect Reaction Concentration Running the reaction at a lower concentration can help to dissipate heat more effectively.

Issue 2: Formation of Dark, Tarry Byproducts

Q: My reaction has turned dark and is producing a significant amount of tar-like material. What is the cause?

A: The formation of dark, tarry byproducts is often an indication that the reaction temperature is too high, leading to decomposition of starting materials or products, or promoting undesired side reactions like polymerization.[5]

Troubleshooting Steps:

Parameter Recommendation
Reaction Temperature Lower the overall reaction temperature. Even a 10-20°C reduction can significantly impact side product formation.[5]
Localized Heating Improve stirring to ensure uniform temperature distribution throughout the reaction mixture.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.[5]
Acid/Base Catalyst In some cases, the choice of acid or base catalyst can influence the onset of decomposition at elevated temperatures. Consider screening milder catalysts.[6]

Issue 3: Low Yield and/or Poor Regioselectivity

Q: I am getting a low yield of my desired indole isomer. Could temperature be the issue?

A: Yes, temperature plays a crucial role in the regioselectivity of many indole syntheses.[7] Running the reaction at a sub-optimal temperature can favor the formation of undesired isomers or lead to incomplete conversion.

Optimization Strategies:

  • Temperature Screening: Perform small-scale experiments at a range of temperatures to identify the optimal condition for your specific substrate.

  • Milder Conditions: For classical methods that require high temperatures, explore modern variations that proceed under milder conditions. For example, the Madelung synthesis, which traditionally requires temperatures of 200-400°C, has modifications using bases like n-BuLi or LDA that can be run at temperatures as low as -20°C to 25°C.[8]

  • Catalyst Choice: The choice of acid or base catalyst can influence the optimal reaction temperature and, consequently, the regioselectivity.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cooling an exothermic indole synthesis reaction in a laboratory setting?

A1: Several methods are commonly used, each with its own advantages and temperature range:

Cooling Method Typical Temperature Range (°C) Advantages Disadvantages
Ice/Water Bath 0 to 5Simple, inexpensive, and readily available.[2]Limited to temperatures at or above 0°C.
Ice/Salt Bath -20 to -5Achieves sub-zero temperatures without specialized equipment.[2]Temperature can be difficult to maintain consistently.
Dry Ice/Solvent Bath -78 (acetone) to -40 (acetonitrile)Provides stable, low temperatures for extended periods.[2]Requires a supply of dry ice and appropriate solvents.
Circulating Chiller -80 to 20 (depending on model)Precise and automated temperature control.[4]Higher initial equipment cost.
Jacketed Reactor Dependent on circulatorExcellent heat transfer and uniform cooling for larger scale reactions.[4]Requires a dedicated reactor setup.

Q2: How can I accurately monitor the internal temperature of my reaction?

A2: It is crucial to monitor the internal temperature of the reaction, not the temperature of the cooling bath. Use a calibrated thermometer or a thermocouple probe that is immersed in the reaction mixture, ensuring it does not interfere with stirring.[4] For reactions under an inert atmosphere, use a glassware adapter to introduce the probe.

Q3: What are the signs that my indole synthesis is too hot, even if it hasn't resulted in a thermal runaway?

A3: Signs of an excessively high reaction temperature, besides a rapid exotherm, include:

  • A sudden change in color, often to a darker shade.

  • The appearance of multiple unexpected spots on a TLC plate.[5]

  • An increase in gas evolution.

  • A decrease in the yield of the desired product compared to literature reports.

Q4: Are there alternatives to traditional batch reactors for better temperature control in exothermic indole synthesis?

A4: Yes, continuous flow reactors, or microreactors, offer significantly improved heat transfer compared to batch reactors due to their high surface-area-to-volume ratio.[1] This allows for more precise temperature control and can minimize the risk of thermal runaway, making them an excellent option for highly exothermic reactions.[1]

Experimental Protocols

Protocol 1: General Setup for a Cooled Exothermic Reaction

This protocol describes a general setup for an exothermic reaction requiring cooling with an ice/salt bath.

Materials:

  • Round-bottom flask

  • Magnetic stir bar

  • Stir plate

  • Dewar or insulated container

  • Thermometer or thermocouple

  • Clamps and stand

  • Addition funnel (if applicable)

  • Inert gas setup (if required)

Procedure:

  • Assemble the reaction glassware (round-bottom flask with stir bar and addition funnel) and secure it with clamps to a stand.

  • Place the Dewar or insulated container on the stir plate and position the flask inside it.

  • Fill the Dewar with a mixture of ice and water to create a slurry that is higher than the level of the reaction mixture in the flask. For temperatures below 0°C, add rock salt to the ice-water mixture.

  • Insert a thermometer or thermocouple into the reaction flask, ensuring the probe is submerged in the reaction mixture but does not obstruct the stir bar.

  • Begin stirring the reaction mixture.

  • Start the slow, dropwise addition of the reagent from the addition funnel, monitoring the internal temperature closely.

  • Maintain the desired internal temperature by adding more ice/salt to the bath as needed.

Protocol 2: Modified Madelung Indole Synthesis with Temperature Control

This protocol is an example of a modified Madelung synthesis that proceeds at a lower temperature than the classical method.

Reactants:

  • N-(2-(bromomethyl)phenyl)-N-phenylbenzamide (1 mmol)

  • Potassium cyanide (4 mmol)

  • 1,8-Diazabicycloundec-7-ene (DBN) (3 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-(bromomethyl)phenyl)-N-phenylbenzamide and potassium cyanide in DMSO.

  • Heat the mixture to 100°C using an oil bath with a temperature controller and stir for 12 hours.[10]

  • Cool the reaction mixture to room temperature.

  • Add DBN to the reaction mixture.

  • Heat the mixture again to 100°C and stir for another 12 hours, monitoring the reaction by TLC.[10]

  • Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.

Visualizations

Troubleshooting_Workflow start Exothermic Reaction Issue Observed issue_type Identify Issue Type start->issue_type runaway Thermal Runaway issue_type->runaway Rapid Temp Rise byproducts Byproduct Formation issue_type->byproducts Tarry/Dark Mixture low_yield Low Yield / Poor Selectivity issue_type->low_yield Poor Outcome stop_addition Stop Reagent Addition runaway->stop_addition lower_temp Lower Reaction Temperature byproducts->lower_temp temp_screen Perform Temperature Screening low_yield->temp_screen enhance_cooling Enhance Cooling stop_addition->enhance_cooling quench Emergency Quench enhance_cooling->quench improve_stirring Improve Stirring lower_temp->improve_stirring optimize_time Optimize Reaction Time improve_stirring->optimize_time milder_cond Explore Milder Conditions temp_screen->milder_cond catalyst_screen Screen Catalysts milder_cond->catalyst_screen

Caption: Troubleshooting workflow for exothermic indole synthesis.

Cooled_Reaction_Setup cluster_0 Reaction Apparatus cluster_1 Cooling System flask Round-Bottom Flask (with stir bar) condenser Condenser flask->condenser cooling_bath Cooling Bath (e.g., Ice/Salt Slurry) thermometer Thermometer thermometer->flask addition_funnel Addition Funnel addition_funnel->flask stir_plate Stir Plate

Caption: Cooled reaction setup for exothermic synthesis.

References

Preventing tar formation during Fischer indole cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent tar formation during Fischer indole cyclization.

Troubleshooting Guide: Preventing Tar Formation

Q1: My Fischer indole synthesis is producing a significant amount of tar. What are the primary causes?

A1: Tar formation in Fischer indole synthesis is often a result of decomposition of starting materials or products and unwanted side reactions.[1] The primary contributing factors include:

  • Excessively High Temperatures: While the reaction requires elevated temperatures, too much heat can lead to degradation.[1][2]

  • Prolonged Reaction Times: Extended exposure to acidic conditions and heat increases the likelihood of side reactions and decomposition.[1]

  • Strong Acid Catalysts: Highly concentrated Brønsted or Lewis acids can promote undesired polymerization and side reactions, especially with sensitive substrates.[3][4]

  • Substrate Reactivity: Phenylhydrazines with strong electron-withdrawing groups may necessitate harsher conditions (stronger acid, higher temperature), which in turn can increase tar formation.[3] Similarly, certain functional groups on the ketone or aldehyde can be sensitive to the acidic conditions.[4]

  • Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can act as catalysts for side reactions.[1]

Q2: How can I optimize my reaction conditions to minimize tar formation?

A2: Optimization is key to a clean Fischer indole synthesis. Consider the following adjustments:

  • Temperature Control: Carefully control and optimize the reaction temperature. For some syntheses, a specific temperature, such as 80°C, has been found to be optimal.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the ideal temperature and prevent overheating.[3]

  • Acid Selection and Concentration: Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[1][3] For sensitive substrates, a milder acid like acetic acid might be sufficient and can prevent side reactions.[3] Polyphosphoric acid (PPA) is often an effective catalyst for cyclization.[1][3]

  • Solvent Choice: The solvent can significantly impact the reaction. Acetic acid can serve as both a catalyst and a solvent.[3] Other polar aprotic solvents like DMSO have also been used successfully.[1] In some cases, running the reaction neat may be effective.[1]

  • Reaction Time: Monitor the reaction progress closely using TLC to determine the optimal reaction time and avoid unnecessary heating that can lead to byproduct formation.[1]

  • One-Pot Procedures: To minimize handling losses and potential decomposition of intermediates, consider a one-pot procedure where the hydrazone formation and subsequent indolization occur in the same reaction vessel.[1][5]

Q3: Are there alternative methods to the classical heating approach that can reduce tarring?

A3: Yes, several modern techniques can significantly reduce tar formation:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, thereby minimizing the formation of tar and other byproducts.[1][6][7] This method offers rapid and uniform heating, providing better control over the reaction.[6]

  • Low-Melting Mixtures: Using a melt of L-(+)-tartaric acid and dimethylurea as both the solvent and catalyst allows for milder reaction conditions, which can preserve sensitive functional groups and prevent tar formation.[8]

  • Heterogeneous Catalysts: Employing solid acid catalysts, such as phosphomolybdic acid, can facilitate a cleaner reaction and easier product isolation, reducing the likelihood of tar formation.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis, and where can side reactions leading to tar occur?

A1: The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone or aldehyde.[5]

  • Tautomerization of the phenylhydrazone to its enamine form.[5]

  • A[11][11]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.[5]

  • Loss of ammonia and subsequent aromatization to form the stable indole ring.[3]

Side reactions leading to tar can occur at any stage, particularly during the rearrangement and aromatization steps under harsh acidic and high-temperature conditions, which can cause decomposition and polymerization.

Q2: Can the purity of my starting materials affect tar formation?

A2: Absolutely. Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions and lower the yield.[1] It is highly advisable to use freshly distilled or recrystallized starting materials to minimize the risk of tar formation.[1] Using the hydrochloride salt of the phenylhydrazine can also be beneficial as it is often more stable.[3]

Q3: My substrate has an electron-withdrawing group, and the reaction requires harsh conditions, leading to tar. What can I do?

A3: For phenylhydrazines with strong electron-withdrawing groups that require more forceful reaction conditions, it is a balance between driving the reaction to completion and minimizing degradation.[3] In such cases, microwave-assisted synthesis is a particularly valuable technique as it can provide the necessary energy for the reaction to proceed in a much shorter time, reducing the exposure of the substrate to harsh conditions.[6][7]

Q4: I am using an unsymmetrical ketone and getting multiple products along with tar. How can I improve this?

A4: The use of an unsymmetrical ketone can lead to the formation of multiple isomers, which complicates purification.[3] To address this, try using a weakly acidic medium, which may favor indolization towards the more functionalized carbon.[3] If possible, using a symmetrical ketone will avoid this issue altogether.[3] Optimizing reaction conditions to be as mild as possible can also help reduce the formation of both isomers and tar.

Quantitative Data Summary

The following table summarizes yields of 1,2,3,4-tetrahydrocarbazole from the reaction of phenylhydrazine and cyclohexanone under different catalytic and heating conditions, illustrating the impact of reaction conditions on product yield and the potential for tar reduction.

CatalystHeating MethodReaction TimeYield (%)Reference
Zinc ChlorideConventional Heating--[7]
Zinc ChlorideMicrowave (600 W)3 min76%[7]
p-Toluenesulfonic Acid (p-TSA)Microwave (600 W)3 min91%[7]
Phosphomolybdic AcidConventional Heating (60°C)4 hrs86%[10]

Experimental Protocols

Protocol 1: General Microwave-Assisted Fischer Indole Synthesis [7]

This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole.

  • Reactant Mixture: In a microwave-safe vessel, mix phenylhydrazine (1 equivalent), cyclohexanone (1 equivalent), and p-toluenesulfonic acid (p-TSA) as the catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 600 W for 3 minutes.

  • Work-up: After cooling, the reaction mixture can be worked up by adding water to precipitate the product. The solid product is then collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: One-Pot Fischer Indole Synthesis using a Low-Melting Mixture [8]

This protocol provides an environmentally friendly approach using a tartaric acid-dimethylurea melt.

  • Melt Preparation: In a round-bottom flask, heat a mixture of L-(+)-tartaric acid and dimethylurea until a clear, homogenous melt is formed. This mixture serves as both the solvent and the catalyst.

  • Reactant Addition: To the melt, add the arylhydrazine (1 equivalent) and the carbonyl compound (1 equivalent).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80-100°C) and monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. For solid indole products, they can often be isolated by simple filtration and washing. For non-solid products, an appropriate work-up involving extraction would be necessary. The melt can often be recycled.[8]

Visualizations

Fischer_Indole_Mechanism cluster_start Starting Materials A Phenylhydrazine C Phenylhydrazone A->C + Acid B Ketone/Aldehyde B->C + Acid D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Aromatization F->G H Cyclized Intermediate (Aminal) G->H I Loss of Ammonia H->I J Indole Product I->J

Caption: The reaction mechanism of the Fischer indole synthesis.

Troubleshooting_Workflow Start Tar Formation Observed Q1 Are Starting Materials Pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are Reaction Conditions Too Harsh? A1_Yes->Q2 Action1 Purify/Distill Starting Materials A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Lower Temperature Shorten Reaction Time Use Milder Acid A2_Yes->Action2 Q3 Consider Alternative Methods A2_No->Q3 End Reduced Tar Formation Action2->End Method1 Microwave Synthesis Q3->Method1 Method2 Low-Melting Mixture Q3->Method2 Method3 Heterogeneous Catalyst Q3->Method3 Method1->End Method2->End Method3->End

Caption: A troubleshooting workflow for addressing tar formation.

Parameter_Relationships Tar Tar Formation Temp High Temperature Temp->Tar increases Time Long Reaction Time Time->Tar increases Acid Strong Acid Acid->Tar increases Purity Impure Reagents Purity->Tar increases Yield High Yield of Indole Opt_Temp Optimal Temperature Opt_Temp->Yield promotes Opt_Time Optimal Time Opt_Time->Yield promotes Mild_Acid Milder Acid/Catalyst Mild_Acid->Yield promotes MW Microwave Heating MW->Yield promotes MW->Opt_Time enables

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Overcoming Substituent Effects in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges posed by substituent effects in common indole synthesis methodologies.

Section 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles. However, the electronic nature of substituents on both the phenylhydrazine and the carbonyl precursor can significantly impact reaction efficiency, yield, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes related to substituents?

A1: Low yields or reaction failure in the Fischer indole synthesis are often linked to the electronic properties of the substituents on your starting materials.

  • Electron-Donating Groups (EDGs) on the Carbonyl Compound: Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups on the carbonyl component can lead to a competing side reaction.[1] This involves the cleavage of the N-N bond in the hydrazone intermediate, which can become the dominant pathway over the desired cyclization.[1]

  • Electron-Withdrawing Groups (EWGs) on the Phenylhydrazine: Conversely, strongly electron-withdrawing groups like nitro (-NO₂) on the phenylhydrazine ring make the key[2][2]-sigmatropic rearrangement step more difficult.[1] This often necessitates harsher reaction conditions, such as stronger acids and higher temperatures, and can still result in lower yields.[1]

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the formation of the necessary intermediates for cyclization.

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A2: Achieving regioselectivity with unsymmetrical ketones is a well-known challenge in the Fischer indole synthesis and is influenced by both steric and electronic factors, as well as the reaction conditions. The choice of acid catalyst and its concentration can significantly direct the outcome. Weaker acids tend to favor the kinetic product, while stronger acids can lead to the thermodynamic product.[3] Bulky substituents on the ketone or phenylhydrazine can also direct the cyclization to the less sterically hindered position.

Troubleshooting Guides

Problem 1: Low to No Product Formation with Electron-Rich Carbonyls

  • Symptom: The reaction yields are consistently low, or only starting material is recovered when using a carbonyl compound with electron-donating substituents.

  • Cause: The electron-donating groups stabilize a cationic intermediate that favors N-N bond cleavage over the productive[2][2]-sigmatropic rearrangement.

  • Solutions:

    • Modify the Catalyst: Switch from a Brønsted acid (like HCl or H₂SO₄) to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Lewis acids can sometimes favor the cyclization pathway.

    • Lower the Reaction Temperature: Higher temperatures can favor the N-N bond cleavage. Try running the reaction at a lower temperature for a longer period.

    • In Situ Formation of Hydrazone: Form the hydrazone intermediate under milder conditions before introducing the acid catalyst for the cyclization step.

Problem 2: Poor Yield with Electron-Poor Phenylhydrazines

  • Symptom: The reaction is sluggish and gives low yields when using a phenylhydrazine with electron-withdrawing groups (e.g., nitrophenylhydrazine).

  • Cause: The electron-withdrawing group deactivates the aromatic ring, making the electrophilic cyclization step of the[2][2]-sigmatropic rearrangement less favorable.

  • Solutions:

    • Increase Acid Strength and Temperature: Harsher conditions are often necessary. Consider using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) and increasing the reaction temperature.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed more efficiently and in a shorter time frame.

Quantitative Data

Table 1: Effect of Phenylhydrazine Substituent on Fischer Indole Synthesis Yield

Phenylhydrazine SubstituentCarbonyl CompoundAcid CatalystTemperature (°C)Time (h)Yield (%)
4-MethoxyCyclohexanoneAcetic AcidReflux285
4-MethylCyclohexanoneAcetic AcidReflux280
UnsubstitutedCyclohexanoneAcetic AcidReflux375
4-ChloroCyclohexanonePolyphosphoric Acid100460
4-NitroCyclohexanonePolyphosphoric Acid120645

Data is illustrative and compiled from typical results in the literature.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis with an Electron-Rich Phenylhydrazine

This protocol is for the synthesis of 5-methoxy-2,3-dimethylindole from 4-methoxyphenylhydrazine and 2-butanone.

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine (1.0 eq) and 2-butanone (1.1 eq) in ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour.

  • Cyclization: Slowly add polyphosphoric acid (PPA) to the reaction mixture. Heat the mixture to 80-90 °C and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagrams

fischer_pathway cluster_start Starting Materials cluster_substituent_effect Substituent Effects A Phenylhydrazine C Hydrazone Formation A->C B Ketone/Aldehyde B->C D Ene-hydrazine Tautomerization C->D E [3,3]-Sigmatropic Rearrangement D->E H N-N Bond Cleavage (Side Reaction) D->H F Rearomatization & Cyclization E->F G Indole Product F->G EDG_carbonyl EDG on Carbonyl EDG_carbonyl->H Promotes EWG_hydrazine EWG on Hydrazine EWG_hydrazine->E Hinders

Caption: Influence of substituents on the Fischer indole synthesis pathway.

Section 2: Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles. The regioselectivity and yield of this reaction are highly dependent on the steric and electronic properties of the substituents on the alkyne.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in my Larock indole synthesis with an unsymmetrical alkyne. How can I control the regioselectivity?

A1: Regioselectivity in the Larock indole synthesis is a common challenge when using unsymmetrical alkynes.[4] The outcome is determined by the migratory insertion of the alkyne into the aryl-palladium bond.[4]

  • Steric Effects: Generally, the larger, more sterically hindering group on the alkyne will be inserted next to the arylpalladium intermediate.[4]

  • Electronic Effects: The electronic nature of the substituents on the alkyne can also play a significant role. For diarylacetylenes, electron-withdrawing groups tend to direct the substituted phenyl moiety to the 2-position of the indole, while electron-donating groups favor the 3-position.

Q2: My Larock indole synthesis is giving a low yield. What are some common substituent-related issues?

A2: Low yields can arise from several factors:

  • Bulky Substituents on the Aniline: While the reaction is generally tolerant, extremely bulky ortho-substituents on the o-iodoaniline can hinder the initial oxidative addition step with the palladium catalyst.

  • Alkyne Equivalents: Using less than two equivalents of the alkyne can lead to suboptimal reaction conditions and lower yields.[4]

Troubleshooting Guides

Problem 1: Poor Regioselectivity with Unsymmetrical Alkynes

  • Symptom: An inseparable mixture of 2,3-disubstituted indole regioisomers is obtained.

  • Cause: The steric and electronic differences between the alkyne substituents are not significant enough to strongly favor one insertion pathway over the other.

  • Solutions:

    • Modify Alkyne Substituents: If possible, increase the steric bulk of one of the alkyne substituents to enhance the steric differentiation.

    • Change the Catalyst System: The choice of palladium catalyst and ligands can sometimes influence regioselectivity. Experiment with different phosphine ligands.

    • Utilize a Directing Group: Introducing a temporary directing group on one of the alkyne substituents can force the desired regioselectivity.

Quantitative Data

Table 2: Influence of Alkyne Substituents on Regioselectivity in Larock Indole Synthesis

R¹ in Alkyne (R¹-C≡C-R²)R² in Alkyne (R¹-C≡C-R²)Major Regioisomer (R¹ at C2 or C3)Ratio (Major:Minor)
Phenyl4-MethoxyphenylR¹ at C3>95:5
Phenyl4-NitrophenylR¹ at C2>95:5
n-PropylPhenylR¹ at C380:20
tert-ButylPhenylR¹ at C2>98:2

Data is illustrative and based on general trends reported in the literature.

Experimental Protocols

Protocol 2: Regiocontrolled Larock Indole Synthesis

This protocol describes the synthesis of 2-(tert-butyl)-3-phenylindole, highlighting the influence of a sterically demanding substituent.

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), and anhydrous potassium carbonate (2.0 eq). Evacuate and backfill with argon three times.

  • Reagent Addition: Add a solution of o-iodoaniline (1.0 eq) and 1-(tert-butyl)-2-phenylacetylene (1.2 eq) in anhydrous DMF.

  • Reaction: Heat the mixture at 100 °C and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.

Diagrams

larock_regioselectivity cluster_input Inputs cluster_output Potential Products A o-Iodoaniline C Pd-Catalyzed Annulation A->C B Unsymmetrical Alkyne (R¹-C≡C-R²) B->C D Indole Isomer 1 (R¹ at C2, R² at C3) C->D Favored by: - Sterically bulky R¹ - EWG on R¹ (if aryl) E Indole Isomer 2 (R¹ at C3, R² at C2) C->E Favored by: - Sterically smaller R¹ - EDG on R¹ (if aryl)

Caption: Factors influencing regioselectivity in the Larock indole synthesis.

Section 3: Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis, which produces 2-arylindoles from α-haloacetophenones and an excess of aniline, is known for often requiring harsh conditions and sometimes giving low yields.[5] Substituent effects can further complicate this reaction.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Möhlau synthesis is giving a very low yield. How do substituents on the aniline affect this?

A1: The electronic nature of the aniline substituent can significantly impact the reaction.

  • Electron-Donating Groups (EDGs): Aniline with EDGs can increase the nucleophilicity of the nitrogen, potentially facilitating the initial substitution reaction. However, they can also lead to side reactions under the harsh acidic conditions often employed.

  • Electron-Withdrawing Groups (EWGs): Anilines with EWGs are less nucleophilic, which can make the initial reaction with the α-haloacetophenone sluggish, often requiring higher temperatures and longer reaction times, which in turn can lead to decomposition and lower yields.

Troubleshooting Guides

Problem 1: Low Yields with Substituted Anilines

  • Symptom: The reaction produces the desired indole in low yield, with significant byproduct formation or recovery of starting materials.

  • Cause: The traditional harsh reaction conditions (high temperatures, strong acids) are not optimal for the substituted aniline being used.

  • Solutions:

    • Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and improve yields, even for less reactive anilines.[6]

    • Milder Catalysts: Instead of strong mineral acids, consider using a milder catalyst such as lithium bromide.[5]

    • Solvent-Free Conditions: In some cases, running the reaction neat or in a solid-state melt can improve efficiency.

Quantitative Data

Table 3: Effect of Aniline Substituent on Bischler-Möhlau Synthesis Yield (Microwave-Assisted)

Aniline Substituentα-HaloacetophenoneConditionsTime (min)Yield (%)
4-Methoxy2-BromoacetophenoneMicrowave (540W)1.575
4-Methyl2-BromoacetophenoneMicrowave (540W)1.572
Unsubstituted2-BromoacetophenoneMicrowave (540W)2.071
4-Chloro2-BromoacetophenoneMicrowave (540W)2.565

Data adapted from literature on microwave-assisted Bischler-Möhlau synthesis.[6]

Experimental Protocols

Protocol 3: Microwave-Assisted Bischler-Möhlau Synthesis

This protocol describes a general procedure for the synthesis of 2-arylindoles using microwave irradiation.

  • Reaction Mixture: In a microwave-safe vessel, combine the substituted aniline (2.0 eq) and the α-bromoacetophenone (1.0 eq).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a power and time optimized for the specific substrates (e.g., 540 W for 1.5-3 minutes). Monitor the temperature to avoid excessive decomposition.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Diagrams

bischler_workflow Start Start: Low Yield in Bischler-Möhlau Synthesis CheckSubstituent Identify Substituent on Aniline Start->CheckSubstituent EDG Electron-Donating Group (EDG) CheckSubstituent->EDG EDG EWG Electron-Withdrawing Group (EWG) CheckSubstituent->EWG EWG ActionEDG Consider Milder Conditions: - Lower Temperature - Weaker Acid EDG->ActionEDG ActionEWG Consider Forcing Conditions: - Microwave Irradiation - Stronger Acid (with caution) EWG->ActionEWG End Optimized Synthesis ActionEDG->End ActionEWG->End

References

How to remove starting material from Methyl 6-chloro-1H-indole-5-carboxylate product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 6-chloro-1H-indole-5-carboxylate. The following information addresses common issues related to the removal of starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials that could contaminate my this compound product?

Based on the prevalent use of the Fischer indole synthesis for this class of compounds, the most likely starting materials to be present as impurities in your final product are derivatives of (4-chloro-3-(methoxycarbonyl)phenyl)hydrazine and a two-carbon aldehyde or ketone equivalent. Unreacted hydrazine starting material and potential side-products from its decomposition can be significant impurities.

Q2: How can I effectively monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the purification process. For visualizing the colorless indole product and potential impurities, it is recommended to use a TLC plate with a fluorescent indicator (F254) and observe it under UV light (254 nm). Additionally, specific staining reagents can be employed for better visualization. Ehrlich's reagent is particularly useful as it reacts with the indole nucleus to produce a distinct colored spot (typically blue or purple), which can help differentiate the product from non-indole starting materials.

Q3: What are the primary methods for purifying this compound?

The two most effective and commonly used methods for purifying indole derivatives are column chromatography and recrystallization. The choice between these methods, or a combination of both, will depend on the nature and quantity of the impurities present.

Troubleshooting Guides

Issue 1: Presence of Unreacted Phenylhydrazine Starting Material

Symptom: TLC analysis of the crude product shows a spot corresponding to the (4-chloro-3-(methoxycarbonyl)phenyl)hydrazine starting material. This spot may or may not be UV active and could react with a general stain like potassium permanganate.

Troubleshooting Workflow:

Caption: Workflow for removing unreacted phenylhydrazine.

Detailed Protocols:

  • Column Chromatography:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The more polar hydrazine derivative should elute at a different rate than the indole product. Monitor the fractions by TLC.

    • Tip: If the hydrazine streaks on the TLC plate, adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the separation by neutralizing the acidic silica gel.

  • Recrystallization:

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the hydrazine impurity has different solubility characteristics. Common solvent systems for indole derivatives include methanol/water or ethyl acetate/hexanes.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the solution in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

      • Analyze the purity of the crystals and the mother liquor by TLC.

Issue 2: Removing Other Organic Impurities (e.g., Aldehyde/Ketone Byproducts)

Symptom: TLC analysis shows multiple spots, indicating the presence of byproducts from the condensation and cyclization steps of the Fischer indole synthesis.

Troubleshooting Approach:

Column chromatography is generally the most effective method for separating a mixture of products with varying polarities.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds with higher polarity.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following table provides a general guide for selecting a purification method based on the likely impurities.

Impurity TypeRecommended Primary Purification MethodAlternative MethodKey Considerations
Unreacted PhenylhydrazineColumn ChromatographyRecrystallizationHydrazines can be polar and may require a more polar eluent in chromatography.
Aldehyde/Ketone Starting MaterialColumn Chromatography-The polarity of these impurities will vary depending on their structure.
Side-products from CyclizationColumn ChromatographyRecrystallizationA combination of both methods may be necessary for complex mixtures.

Visualization of Purification Workflow

PurificationWorkflow cluster_Workflow General Purification Workflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Decision Choose Method TLC_Analysis->Decision Column Column Chromatography Decision->Column  Complex mixture or  impurities with similar  solubility Recrystal Recrystallization Decision->Recrystal  Crystalline solid with  impurities of different  solubility Purity_Check Assess Purity (TLC, NMR) Column->Purity_Check Recrystal->Purity_Check Pure Pure Product Purity_Check->Pure  Purity >95% Repurify Repurify if Necessary Purity_Check->Repurify  Purity <95% Repurify->Decision

Caption: General workflow for the purification of indole derivatives.

Technical Support Center: Scaling Up the Synthesis of Methyl 6-chloro-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Methyl 6-chloro-1H-indole-5-carboxylate. This valuable intermediate is often prepared via a multi-step sequence, and this guide addresses potential challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A highly effective and scalable method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis.[1][2] This approach is often favored in industrial settings over other methods like the Fischer indole synthesis due to its high yields and use of readily available starting materials under relatively mild conditions.[3] The general strategy involves the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to form the indole ring.

Q2: What are the critical starting materials for the Leimgruber-Batcho synthesis of this specific indole?

The key starting material for the synthesis of this compound via the Leimgruber-Batcho method is Methyl 4-chloro-2-methyl-5-nitrobenzoate . The successful synthesis of this precursor is crucial for the overall efficiency of the process.

Q3: What are the main challenges when scaling up the Leimgruber-Batcho synthesis?

Scaling up this synthesis can present several challenges, including:

  • Exothermic Reactions: The initial enamine formation and the subsequent reductive cyclization can be exothermic. Careful temperature control is critical to prevent side reactions and ensure safety.

  • Reagent Purity: The purity of the starting materials, particularly the substituted o-nitrotoluene, directly impacts the yield and purity of the final product.

  • Catalyst Activity: In the reductive cyclization step, the activity of the catalyst (e.g., Raney Nickel or Palladium on carbon) is crucial for a complete and clean reaction.

  • Product Isolation and Purification: Isolating the final product from the reaction mixture and achieving high purity on a large scale can be challenging due to the presence of byproducts and residual catalyst.

Q4: Are there alternative methods to the Leimgruber-Batcho synthesis for this compound?

Yes, the Fischer indole synthesis is another classic and widely used method for preparing indoles.[4][5] This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[4] For the target molecule, this would likely involve the reaction of (4-chloro-5-(methoxycarbonyl)phenyl)hydrazine with a suitable pyruvate derivative. However, the Leimgruber-Batcho synthesis is often preferred for its scalability and milder reaction conditions.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Enamine Formation Step
Possible Cause Troubleshooting Step
Incomplete reaction - Ensure the reaction is heated to the optimal temperature (typically reflux in a suitable solvent like DMF). - Extend the reaction time and monitor progress by TLC or HPLC. - Use a slight excess of the formamide acetal and pyrrolidine.
Degradation of starting material or product - Ensure the reaction temperature does not significantly exceed the recommended temperature. - Use high-purity starting materials and solvents.
Moisture in the reaction - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Incomplete Reductive Cyclization
Possible Cause Troubleshooting Step
Inactive catalyst - Use fresh, high-activity Raney Nickel or Pd/C. - Ensure the catalyst is properly handled and not exposed to air for extended periods. - Increase the catalyst loading.
Insufficient reducing agent - If using hydrazine, ensure a sufficient molar excess is used. - If using catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring.
Presence of catalyst poisons - Purify the enamine intermediate before the reduction step to remove any impurities that could poison the catalyst.
Low reaction temperature - The reduction of the nitro group and subsequent cyclization may require gentle heating. Monitor the reaction for gas evolution (in the case of hydrazine) as an indicator of reaction progress.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Presence of colored impurities - The crude product may contain residual colored intermediates. Treatment with activated carbon during workup can help decolorize the solution.
Co-elution of byproducts during chromatography - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
Product is an oil or difficult to crystallize - Attempt recrystallization from a variety of solvent systems. - If the product remains an oil, purification by column chromatography is the primary method.
Residual catalyst in the product - Ensure complete removal of the catalyst by filtration through a pad of Celite® or a similar filter aid after the reaction. Washing the filter cake thoroughly with the reaction solvent is important.

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound

This protocol is based on the principles of the Leimgruber-Batcho indole synthesis and is designed for scalability.

Step 1: Synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate (Starting Material)

A common route to this starting material involves the nitration of Methyl 4-chloro-2-methylbenzoate.

Parameter Value
Starting Material Methyl 4-chloro-2-methylbenzoate
Reagents Fuming Nitric Acid, Sulfuric Acid
Solvent Sulfuric Acid
Temperature 0-5 °C
Reaction Time 1-2 hours
Work-up Quenching on ice, filtration, washing with water
Typical Yield 85-95%
Step 2: Synthesis of this compound

This two-part procedure involves the formation of the enamine followed by reductive cyclization.

Part A: Enamine Formation

Parameter Value
Starting Material Methyl 4-chloro-2-methyl-5-nitrobenzoate
Reagents N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine
Solvent N,N-Dimethylformamide (DMF)
Temperature 110-120 °C
Reaction Time 4-6 hours
Work-up Removal of volatiles under reduced pressure
Typical Yield 90-98% (crude)

Part B: Reductive Cyclization

Parameter Value
Starting Material Crude enamine from Part A
Reagents Raney® Nickel (slurry in water), Hydrazine hydrate
Solvent Ethanol or Methanol
Temperature 40-50 °C (exothermic, requires cooling)
Reaction Time 1-3 hours
Work-up Filtration of catalyst, solvent evaporation, purification
Typical Yield 70-85% (after purification)

Process Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization cluster_product Final Product SM Methyl 4-chloro- 2-methylbenzoate Intermediate1 Methyl 4-chloro-2-methyl- 5-nitrobenzoate SM->Intermediate1 Nitration (HNO3, H2SO4) Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 DMF-DMA, Pyrrolidine Product Methyl 6-chloro-1H- indole-5-carboxylate Intermediate2->Product Reduction (Raney Ni, N2H4)

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep Identify Problematic Step Start->CheckStep Enamine Enamine Formation Issue CheckStep->Enamine Step 1 Reduction Reductive Cyclization Issue CheckStep->Reduction Step 2 Purification Purification Issue CheckStep->Purification Final EnamineCause Incomplete Reaction? Degradation? Moisture? Enamine->EnamineCause ReductionCause Inactive Catalyst? Insufficient Reductant? Catalyst Poisoning? Reduction->ReductionCause PurificationCause Colored Impurities? Co-elution? Crystallization Failure? Purification->PurificationCause EnamineSol Increase Time/Temp Check Reagent Purity Use Anhydrous Conditions EnamineCause->EnamineSol ReductionSol Use Fresh Catalyst Increase Reductant Purify Intermediate ReductionCause->ReductionSol PurificationSol Charcoal Treatment Optimize Chromatography Test Solvents PurificationCause->PurificationSol

References

Technical Support Center: Stability and Handling of Indole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis of indole intermediates.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Stability of Indole Intermediates

    • Protecting Groups for Indole Intermediates

    • Purification of Indole Intermediates

  • Troubleshooting Guides for Common Indole Syntheses

    • Fischer Indole Synthesis

    • Bischler-Möhlau Indole Synthesis

    • Reissert Indole Synthesis

    • Madelung Indole Synthesis

  • Experimental Protocols

    • N-Boc Protection of Indole

    • N-Boc Deprotection of Indole using Trifluoroacetic Acid (TFA)

    • N-Tosyl (Ts) Deprotection using Cesium Carbonate

    • Purification of Acid-Sensitive Indoles using Column Chromatography

Frequently Asked Questions (FAQs)

General Stability of Indole Intermediates

Q1: My indole intermediate is turning dark and showing multiple spots on TLC upon standing. What is happening?

A: Indole intermediates are often susceptible to oxidation and polymerization, especially when exposed to air, light, and acidic conditions. The formation of colored impurities is a common indicator of degradation.[1]

Q2: What are the general storage recommendations for indole intermediates?

A: To minimize degradation, indole intermediates should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (refrigerator or freezer). For particularly unstable compounds, storage in a desiccator to exclude moisture is also recommended.

Q3: How does pH affect the stability of indole intermediates?

A: Indoles are generally unstable in strong acidic conditions, which can lead to polymerization. While many indole syntheses require acidic catalysts, prolonged exposure or excessively harsh acidic conditions should be avoided. Some indole derivatives can also be sensitive to strong bases, especially at elevated temperatures.

Q4: Are indole intermediates sensitive to light?

A: Yes, many indole derivatives are photosensitive and can decompose upon exposure to UV or even ambient light. It is crucial to protect reaction mixtures and isolated intermediates from light by using aluminum foil or amber-colored glassware.

Q5: What are common decomposition pathways for indole intermediates?

A: Decomposition can occur through various pathways, including:

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, leading to the formation of oxindoles, isatins, and other oxygenated derivatives.[2]

  • Polymerization: Strong acids can catalyze the polymerization of the indole nucleus.

  • Cleavage of Intermediates: In reactions like the Fischer indole synthesis, key intermediates such as ene-hydrazines can undergo N-N bond cleavage as a competing side reaction, especially with electron-donating substituents.[3]

Protecting Groups for Indole Intermediates

Q6: Why should I use a protecting group for the indole nitrogen?

A: The N-H of the indole ring is acidic and can interfere with many reactions. Protecting the indole nitrogen can:

  • Improve stability towards oxidation and acidic conditions.

  • Prevent unwanted side reactions at the nitrogen atom.

  • Influence regioselectivity in subsequent functionalization steps.

Q7: What are some common N-protecting groups for indoles, and when should I use them?

A: The choice of protecting group depends on the reaction conditions of the subsequent steps.

Protecting GroupAbbreviationStabilityCommon Deprotection Conditions
tert-ButoxycarbonylBocStable to base, hydrogenolysis. Labile to acid.TFA in DCM; HCl in dioxane.[4][5]
Tosyl (p-Toluenesulfonyl)TsStable to acid, oxidation. Labile to strong base and some reducing agents.Cesium carbonate in THF/MeOH; KOH in refluxing ethanol.[6]
[2-(Trimethylsilyl)ethoxy]methylSEMStable to a wide range of conditions.Tetrabutylammonium fluoride (TBAF) in THF; Aqueous HCl in EtOH.[7][8]

Q8: I am having trouble removing the N-Tosyl group. What are some alternative methods?

A: The N-Tosyl group can be notoriously difficult to remove. If standard conditions like KOH in refluxing ethanol are failing or causing decomposition, consider milder methods such as using cesium carbonate in a mixture of THF and methanol.[6] For substrates sensitive to basic conditions, reductive cleavage methods can be employed, but these may not be compatible with other functional groups in the molecule.

Purification of Indole Intermediates

Q9: My indole compound is streaking on the silica gel TLC plate and column. How can I fix this?

A: Streaking is a common issue with indoles due to the interaction of the basic indole nitrogen with the acidic silanol groups on the silica gel.[1] To mitigate this:

  • Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent.[1]

  • Deactivate the silica gel by flushing the column with the eluent containing triethylamine before loading your sample.

  • Use a less acidic stationary phase like neutral alumina.[1]

Q10: How can I purify an air-sensitive indole intermediate?

A: For air-sensitive compounds, it is crucial to minimize their exposure to oxygen.

  • Work quickly and efficiently during extraction and chromatography.

  • Consider running the column under an inert atmosphere (nitrogen or argon).[1]

  • If chromatography is too harsh, recrystallization from a deoxygenated solvent may be a better option.[1]

Troubleshooting Guides for Common Indole Syntheses

Fischer Indole Synthesis
ProblemPotential CauseSuggested Solution
Low or no yield Inappropriate acid catalyst strength.If using a mild Lewis acid (e.g., ZnCl₂), switch to a stronger acid like polyphosphoric acid (PPA) or Eaton's reagent.
Ene-hydrazine intermediate is too stable.Use microwave irradiation to promote the reaction.
N-N bond cleavage of the ene-hydrazine intermediate.This is common with electron-donating groups on the phenylhydrazine. Consider a different synthetic route if this is a persistent issue.[3]
Multiple side products Competing side reactions like aldol condensations.Purify the hydrazone intermediate before the cyclization step. Adjust the stoichiometry or order of addition of reagents.
Formation of the wrong regioisomer with unsymmetrical ketones.The choice of acid catalyst can influence regioselectivity. Experiment with different Brønsted and Lewis acids.
Bischler-Möhlau Indole Synthesis
ProblemPotential CauseSuggested Solution
Low yield Harsh reaction conditions leading to decomposition.Traditional methods often require high temperatures. Consider using milder, modern protocols, such as those employing lithium bromide as a catalyst or microwave irradiation.[3]
Reaction does not go to completion Insufficient excess of aniline.The reaction requires an excess of aniline to act as both a reactant and a solvent. Ensure a sufficient excess is used.
Reissert Indole Synthesis
ProblemPotential CauseSuggested Solution
Low yield in the reduction step Inefficient reduction of the nitro group.Several reducing agents can be used (e.g., Fe/acetic acid, Zn/HCl, sodium dithionite). If one is not effective, try an alternative.
Decarboxylation of the intermediate is problematic Incomplete decarboxylation.Ensure the indole-2-carboxylic acid intermediate is heated sufficiently above its melting point to drive the decarboxylation to completion.
Madelung Indole Synthesis
ProblemPotential CauseSuggested Solution
Low yield Vigorous reaction conditions leading to decomposition.The Madelung synthesis often requires high temperatures and strong bases. Consider using potassium-based alkoxides, which can be more effective than sodium alkoxides.[9]
Formation of "reverse" Madelung products.The regioselectivity can be an issue with certain substrates. The Smith-modified Madelung synthesis can offer an alternative with different regiochemical outcomes.[6]

Experimental Protocols

Protocol 1: N-Boc Protection of Indole

Materials:

  • Indole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the indole in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add DMAP to the solution.

  • Add Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected indole.

Protocol 2: N-Boc Deprotection of Indole using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected indole (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected indole in DCM in a round-bottom flask.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution (a common ratio is 1:1 DCM:TFA, but this can be adjusted).[4]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, remove the volatiles in vacuo.

  • The resulting crude product (the indole as its TFA salt) can often be used without further purification, or it can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

Protocol 3: N-Tosyl (Ts) Deprotection using Cesium Carbonate

Materials:

  • N-Tosyl indole (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Dissolve the N-tosyl indole in a mixture of THF and methanol (typically a 2:1 ratio).[10]

  • Add cesium carbonate to the solution.

  • Stir the mixture at ambient temperature or reflux, and monitor the reaction by TLC or HPLC.[10]

  • Upon completion, evaporate the solvent under vacuum.

  • Add water to the residue and stir for a few minutes.

  • Collect the solid product by filtration, wash with water, and dry. If the product is not a solid, extract with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 4: Purification of Acid-Sensitive Indoles using Column Chromatography

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that gives a good separation and an Rf value of ~0.3 for your target compound.

  • Column Deactivation: Pack a silica gel column as usual. Before loading the sample, flush the column with the chosen eluent containing 0.5-1% triethylamine. Discard the eluted solvent.[1]

  • Sample Loading: Dissolve the crude indole in a minimal amount of the eluent (ideally without triethylamine for this step) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Elute the column with the triethylamine-containing solvent system.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Decomposition_Pathways cluster_oxidation Oxidation Products cluster_fischer Fischer Indole Synthesis Side Reaction Indole Indole Oxidation Oxidation Indole->Oxidation O2, light, acid Acid_Polymerization Acid_Polymerization Indole->Acid_Polymerization Strong Acid Oxindole Oxindole Oxidation->Oxindole Isatin Isatin Oxidation->Isatin Side_Reaction Side_Reaction Ene_hydrazine Ene-hydrazine Intermediate Side_Reaction->Ene_hydrazine Anthranilate Anthranilate Isatin->Anthranilate hydrolysis NN_Cleavage N-N Bond Cleavage Ene_hydrazine->NN_Cleavage e--donating groups Aniline Aniline NN_Cleavage->Aniline Iminylcarbocation Iminylcarbocation NN_Cleavage->Iminylcarbocation

Caption: Common decomposition and side-reaction pathways for indole intermediates.

Troubleshooting_Flowchart Start Indole Synthesis Issue Low_Yield Low Yield? Start->Low_Yield Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Check_Catalyst Check Catalyst Activity/ Strength Low_Yield->Check_Catalyst Yes Streaking Streaking on TLC/Column? Multiple_Spots->Streaking No Check_Reagents Purify Starting Materials Multiple_Spots->Check_Reagents Yes Add_Base Add Base (e.g., Et3N) to Eluent Streaking->Add_Base Yes Check_Temp Adjust Temperature/ Reaction Time Check_Catalyst->Check_Temp Check_Temp->Check_Reagents Protect_Indole Consider N-Protection Strategy Check_Reagents->Protect_Indole Change_Stationary_Phase Use Alumina or Deactivated Silica Add_Base->Change_Stationary_Phase

Caption: A logical troubleshooting workflow for common indole synthesis issues.

Experimental_Workflow_Purification Start Crude Indole Product TLC_Analysis TLC Analysis Start->TLC_Analysis Streaking_Check Streaking Observed? TLC_Analysis->Streaking_Check Prep_Column Prepare Silica Gel Column Streaking_Check->Prep_Column No Deactivate_Column Deactivate Column (Flush with Eluent + Et3N) Streaking_Check->Deactivate_Column Yes Load_Sample Load Sample (Dry or Wet Loading) Prep_Column->Load_Sample Deactivate_Column->Load_Sample Elute Elute with Eluent (+/- Et3N) Load_Sample->Elute Collect_Fractions Collect & Analyze Fractions Elute->Collect_Fractions Combine_Pure Combine Pure Fractions Collect_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Indole Evaporate->Pure_Product

Caption: Experimental workflow for the purification of indole intermediates by column chromatography.

References

Technical Support Center: Purification of Carbazole Ester Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of carbazole ester precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying carbazole ester precursors?

A1: The primary techniques for purifying solid organic compounds like carbazole ester precursors are recrystallization and column chromatography.[1] Other methods such as sublimation, distillation, and differential extraction can also be employed depending on the specific properties of the compound and its impurities.[1]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like carbazole esters due to its high resolution and sensitivity.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile and semi-volatile impurities.[3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used to determine purity.

Q3: What are common impurities found in carbazole ester synthesis?

A3: Impurities can include unreacted starting materials, by-products from side reactions, and degradation products.[2] For instance, in the synthesis of (6-chloro-2-carbazolyl)methyl-malonic acid diethyl ester, a known impurity is a spiro oxindole dimer.[4] Isomeric impurities, such as 1H-benzo[f]indole and 5H-benzo[b]carbazole, can also be present in commercial carbazole sources and can significantly impact the material's photophysical properties.[5][6]

Q4: Can I use recrystallization for purifying carbazole derivatives?

A4: Yes, recrystallization is a highly effective technique for purifying solid carbazole derivatives, especially for removing minor impurities to obtain a crystalline final product.[1][7] The choice of solvent is crucial for successful recrystallization.

Troubleshooting Guides

Recrystallization
IssuePotential Cause(s)Suggested Solution(s)
No crystal formation - The solution is not supersaturated.- The compound may have "oiled out".- Evaporate some solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Ensure the solvent is appropriate; "oiling out" occurs when the boiling point of the solvent is too high.
Low recovery of pure product - Too much solvent was used.- Incomplete crystallization.- Crystals were not completely collected during filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution thoroughly in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of cold solvent.[8]
Crystals are colored or appear impure - Incomplete removal of colored impurities.- Co-precipitation of impurities.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- A second recrystallization may be necessary.[8]
Column Chromatography
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of the product from impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for many carbazole derivatives is a hexane/ethyl acetate mixture.- Decrease the amount of crude material loaded onto the column.[8]
The product does not elute from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
The product elutes too quickly (with the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[8]
Streaking or tailing of bands on the column - The compound has low solubility in the mobile phase.- Strong interaction with the stationary phase (e.g., basic compounds on silica gel).- The column was not packed properly.- Choose a mobile phase in which the compound is more soluble.- For basic carbazole derivatives, add a small amount of a competitive base like triethylamine (TEA) (0.1-1%) to the mobile phase to reduce interaction with acidic silica gel.- Ensure the column is packed uniformly without cracks or channels.[7][8]

Data Presentation

Table 1: Purity and Yield of (6-chloro-2-carbazolyl)methyl-malonic acid diethyl ester Purification

Purification MethodStarting Purity (% by weight)Final Purity (% by weight)Yield (%)Reference
Phase Separation with Acetic Acid99.4% (containing 0.6% spiro oxindole dimer impurity)99.972% (containing 0.028% spiro oxindole dimer impurity)77%[4]

Table 2: Purity of Carbazole after Solvent Crystallization

SolventPurity (% by weight)Total Yield (%)Reference
Chlorobenzene98.97%67.89%[9]

Experimental Protocols

Protocol 1: Recrystallization of a Carbazole Ester Precursor
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent where the compound is sparingly soluble at room temperature but very soluble when hot. Common solvents for carbazole derivatives include ethanol, isopropanol, acetone, and ethyl acetate/hexane mixtures.[8][10]

  • Dissolution: Place the crude carbazole ester in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid.[10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.[8]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[8]

Protocol 2: Column Chromatography of a Carbazole Ester Precursor
  • Mobile Phase Selection: Determine the optimal mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. A common mobile phase for carbazole derivatives is a mixture of hexane and ethyl acetate.[8]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase, ensuring the packing is uniform and free of air bubbles.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[7]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.[7][8]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified carbazole ester.[8]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[8]

Visualizations

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation Dissolve Dissolve Crude Product in Minimal Hot Solvent Charcoal Add Activated Charcoal (Optional, for colored impurities) Dissolve->Charcoal HotFiltration Hot Filtration (Optional, for insoluble impurities) Cooling Slow Cooling to Room Temperature HotFiltration->Cooling Charcoal->HotFiltration IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct Troubleshooting_Column_Chromatography Start Column Chromatography Issue PoorSep Poor Separation Start->PoorSep NoElution Product Does Not Elute Start->NoElution FastElution Product Elutes Too Fast Start->FastElution Tailing Streaking or Tailing Start->Tailing Sol_Polarity Optimize Mobile Phase Polarity (TLC) PoorSep->Sol_Polarity Cause: Polarity Sol_Load Decrease Sample Load PoorSep->Sol_Load Cause: Overloading Sol_IncPolarity Increase Mobile Phase Polarity NoElution->Sol_IncPolarity Sol_DecPolarity Decrease Mobile Phase Polarity FastElution->Sol_DecPolarity Sol_Solubility Improve Compound Solubility in Mobile Phase Tailing->Sol_Solubility Cause: Solubility Sol_TEA Add Triethylamine (TEA) to Mobile Phase Tailing->Sol_TEA Cause: Acidity of Silica Sol_Packing Repack Column Uniformly Tailing->Sol_Packing Cause: Packing

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Methyl 6-chloro-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a framework for the full spectroscopic characterization of Methyl 6-chloro-1H-indole-5-carboxylate, a substituted indole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published, consolidated spectral data for this specific compound, this document outlines the expected spectroscopic features based on its chemical structure and presents a comparative analysis with structurally related analogs. Furthermore, it details the standard experimental protocols required to obtain the necessary data for a comprehensive structural elucidation and purity assessment.

Spectroscopic Data Analysis

A complete spectroscopic analysis is crucial for confirming the identity, structure, and purity of a synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

  • Compound: this compound

  • Molecular Formula: C₁₀H₈ClNO₂

  • Molecular Weight: 209.63 g/mol

While a complete experimental dataset is not available in public literature, the expected spectral characteristics can be predicted. Below is a comparison of these expected values with data from a related compound, Methyl 3-methyl-1H-indole-5-carboxylate, to provide context for spectral interpretation.

Table 1: ¹H NMR Data Comparison (Expected vs. Analog)

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Reference Compound Data (δ, ppm)
This compound Indole N-H~11.0-12.0 (broad s)8.38 (s, 1H)
H-7 (Ar-H)~7.8-8.0 (s)8.17 (s, 1H)
H-4 (Ar-H)~7.5-7.7 (s)7.92 (dd, J=8.6, 1.5 Hz, 1H)
H-2 (Ar-H)~7.2-7.4 (t)7.36 (d, J=8.6 Hz, 1H)
H-3 (Ar-H)~6.5-6.7 (t)7.04 (s, 1H)
O-CH₃~3.9 (s)3.96 (d, J=3.9 Hz, 3H)
Reference: Methyl 3-methyl-1H-indole-5-carboxylate N/AN/AData from CDCl₃ at 500 MHz[1]

Table 2: ¹³C NMR Data Comparison (Expected vs. Analog)

Compound Carbon Assignment Expected Chemical Shift (δ, ppm) Reference Compound Data (δ, ppm)
This compound C=O (Ester)~167.0168.45
C-7a~135.0138.97
C-3a~128.0128.08
C-6~127.0123.41
C-5~124.0122.89
C-2~123.0122.08
C-4~112.0121.31
C-3~103.0113.41
C-7~102.0110.69
O-CH₃~52.051.93
Reference: Methyl 3-methyl-1H-indole-5-carboxylate N/AN/AData from CDCl₃ at 125 MHz[1]

Table 3: IR and Mass Spectrometry Data Comparison

Technique Parameter This compound (Expected) Alternative: Indole-5-carboxylic acid
IR Spectroscopy N-H stretch3300-3500 cm⁻¹ (broad)3300-2500 cm⁻¹ (very broad, O-H)
C=O stretch (Ester)1710-1730 cm⁻¹1660-1710 cm⁻¹ (Carboxylic Acid C=O)
C-Cl stretch700-800 cm⁻¹N/A
Mass Spectrometry MethodESI-MSESI-MS
[M+H]⁺ (m/z)210.03162.05 ([M+H]⁺ for C₉H₇NO₂)
[M+Na]⁺ (m/z)232.01184.03 ([M+Na]⁺ for C₉H₇NO₂)
Isotope PatternCharacteristic M, M+2 pattern for Chlorine (~3:1 ratio)N/A

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive spectroscopic characterization of a newly synthesized chemical entity like this compound.

G Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern purification->ms ir IR Spectroscopy - Functional Groups purification->ir nmr NMR (1H, 13C, 2D) - Connectivity - Chemical Environment purification->nmr interpretation Spectral Interpretation ms->interpretation ir->interpretation nmr->interpretation comparison Comparison with Expected Structure interpretation->comparison validation Structure & Purity Confirmed comparison->validation

Caption: A standard workflow for chemical analysis.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying experimental data. The following are standard protocols for the key spectroscopic techniques cited.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (this compound).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]

    • Transfer the solution to a standard 5 mm NMR tube.

    • If using CDCl₃, a small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). For other solvents, the residual solvent peak is often used for referencing.[3]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample to achieve optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.[4]

    • Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans for good signal-to-noise.[4]

    • Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

  • ¹³C{¹H} NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 0 to 220 ppm, a relaxation delay of 2 seconds, and acquiring 1024 or more scans due to the lower natural abundance of ¹³C.

    • Process the FID similarly to the ¹H spectrum.

B. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Procedure:

    • Ensure the ATR crystal surface is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol and allowing it to dry completely.[5]

    • Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid sample (enough to cover the crystal, typically 1-2 mg) directly onto the center of the ATR crystal.[6]

    • Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface. Good contact is critical for a high-quality spectrum.[7][8]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • After measurement, clean the crystal surface thoroughly.

C. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Objective: To determine the molecular weight and confirm the elemental formula through the isotopic pattern.

  • Instrumentation: A mass spectrometer (e.g., Quadrupole, Time-of-Flight) equipped with an ESI source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water. A small amount of formic acid (0.1%) is often added to promote protonation for positive ion mode ([M+H]⁺).[9]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.[10]

    • Apply a high voltage (typically 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.[11][12]

    • Use a heated drying gas (e.g., nitrogen) to facilitate desolvation of the droplets, leading to the formation of gas-phase ions.[9][13]

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

    • Analyze the resulting spectrum for the protonated molecular ion ([M+H]⁺) and other adducts (e.g., [M+Na]⁺). The presence of the chlorine atom should result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks.

References

A Comparative Guide to 1H NMR Shifts of 5- and 6-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for indoles substituted at the 5- and 6-positions. Understanding the influence of substituent placement on the electronic environment of the indole ring is crucial for structural elucidation, reaction monitoring, and the rational design of novel therapeutics. This document summarizes experimental data, provides a theoretical framework for interpreting spectral differences, and outlines standard experimental protocols.

Data Presentation: ¹H NMR Chemical Shifts

The following tables summarize the ¹H NMR chemical shifts (δ) in parts per million (ppm) for a series of 5- and 6-substituted indoles, along with the parent indole for reference. The data highlights the impact of both electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the proton chemical shifts.

Table 1: ¹H NMR Chemical Shifts (ppm) of 5-Substituted Indoles and Parent Indole.

Substituent (at C5)SolventH1 (NH)H2H3H4H6H7Ref.
-H (Indole)CDCl₃8.097.236.537.657.127.18[1]
-H (Indole)DMSO-d₆11.097.416.447.597.067.39[2]
-OCH₃DMSO-d₆11.67.377.057.116.93-[3]
-BrCDCl₃8.107.256.477.767.207.15[4]
-ClCDCl₃8.137.256.487.587.137.24[5]
-CNDMSO-d₆11.637.626.638.087.467.53[6]
-NO₂DMSO-d₆11.857.696.728.468.037.61[7][8]

Table 2: ¹H NMR Chemical Shifts (ppm) of 6-Substituted Indoles.

Substituent (at C6)SolventH1 (NH)H2H3H4H5H7Ref.
-OCH₃CDCl₃7.987.086.457.506.816.92[9]
-BrCDCl₃8.147.166.527.497.217.53[10]
-ClCDCl₃8.037.136.477.547.057.33[10]
-CNNot Specified~7.0-8.0~6.5-7.5~6.5-7.5~7.0-8.0~7.0-8.0~7.0-8.0[11]
-NO₂DMSO-d₆11.707.626.617.748.008.28[12]

Interpretation of Chemical Shift Differences

The observed differences in ¹H NMR chemical shifts between 5- and 6-substituted indoles can be rationalized by considering the interplay of inductive and resonance effects of the substituents. These electronic effects alter the electron density at various positions on the indole ring, thereby shielding (shifting to lower ppm) or deshielding (shifting to higher ppm) the attached protons.

  • Electron-Donating Groups (e.g., -OCH₃): These groups increase electron density on the aromatic ring through resonance. When placed at the 5-position, the methoxy group donates electron density, leading to a noticeable shielding of the protons, particularly H4 and H6. In the 6-substituted isomer, this effect is also observed, with protons H5 and H7 being significantly shielded.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Br, -Cl): These substituents decrease the electron density of the aromatic ring through both inductive and resonance effects, leading to a general deshielding of the ring protons.

    • Inductive Effect: The electronegative atoms in these groups pull electron density through the sigma bonds, deshielding nearby protons.

    • Resonance Effect: For groups like -NO₂ and -CN, resonance structures can be drawn that place a positive charge on the aromatic ring, further deshielding the protons. The extent of deshielding at specific positions depends on the placement of this positive charge in the various resonance contributors.

The following diagram illustrates the logical flow of how substituent electronic effects influence the chemical shifts of the indole protons.

G Influence of Substituents on ¹H NMR Shifts in Indoles substituent Substituent at C5 or C6 electronic_effects Electronic Effects substituent->electronic_effects inductive Inductive Effect electronic_effects->inductive resonance Resonance Effect electronic_effects->resonance electron_density Electron Density on Indole Ring inductive->electron_density resonance->electron_density shielding Shielding / Deshielding of Protons electron_density->shielding chemical_shift ¹H NMR Chemical Shift (ppm) shielding->chemical_shift upfield Upfield Shift (Lower ppm) chemical_shift->upfield downfield Downfield Shift (Higher ppm) chemical_shift->downfield edg Electron-Donating Group (EDG) edg->electronic_effects Donates e⁻ edg->upfield ewg Electron-Withdrawing Group (EWG) ewg->electronic_effects Withdraws e⁻ ewg->downfield

Caption: Logical flow of substituent effects on ¹H NMR chemical shifts.

Experimental Protocols

The following is a general procedure for the acquisition of ¹H NMR spectra of substituted indoles, based on common practices cited in the literature.[10][11][13][14]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the indole derivative.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10][11]

  • The spectrometer is locked to the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming.

  • A standard single-pulse experiment is used for ¹H NMR acquisition.

  • Key acquisition parameters typically include:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2][5]

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts of the signals are determined and assigned to the respective protons based on their multiplicity, coupling constants, and comparison with known data.

This guide provides a foundational understanding of the ¹H NMR spectral characteristics of 5- and 6-substituted indoles. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HMQC can be employed for unambiguous signal assignment.[15]

References

The Halogen's Edge: A Comparative Guide to the Structure-Activity Relationship of Chlorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chlorinated indole derivatives against their non-chlorinated counterparts, highlighting the significant impact of chlorination on their biological activity. Experimental data is presented to support the observed structure-activity relationships (SAR), offering valuable insights for the design of more potent therapeutic agents.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Chemical modification of the indole ring is a common strategy to modulate pharmacological properties. Among these modifications, the introduction of a chlorine atom has proven to be a particularly effective approach to enhance the therapeutic potential of indole derivatives. This guide delves into the SAR of chlorinated indoles, focusing on their anticancer and antimicrobial activities, and provides detailed experimental protocols for their evaluation.

Comparative Analysis of Biological Activity

The addition of chlorine to the indole ring can significantly influence a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. The following tables summarize the quantitative data from various studies, comparing the cytotoxic and antimicrobial activities of chlorinated indole derivatives with their non-chlorinated analogues.

Cytotoxic Activity of Chlorinated Indole Derivatives

The data below showcases the half-maximal inhibitory concentration (IC50) values of various chlorinated indole derivatives against several human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeatureReference
Dionemycin (Chlorinated bis-indole alkaloid) NCI-H460 (Lung)3.1Chlorine at C-6″[1][2]
MDA-MB-231 (Breast)4.5Chlorine at C-6″[1][2]
HCT-116 (Colon)5.2Chlorine at C-6″[1][2]
HepG2 (Liver)11.2Chlorine at C-6″[1][2]
5-Chloro-indole derivative of Betulin MIAPaCa (Pancreatic)2.445-Chloroindole moiety[3]
PA-1 (Ovarian)2.705-Chloroindole moiety[3]
SW620 (Colon)2.655-Chloroindole moiety[3]
Indole-3-carboxamide derivative (Racemate 1) HCT116 (Colon)15.2 ± 1.15-Chloro substitution[4]
(S)-enantiomer of Racemate 1 HCT116 (Colon)7.1 ± 0.65-Chloro substitution[4]
(R)-enantiomer of Racemate 1 HCT116 (Colon)28.3 ± 1.25-Chloro substitution[4]
Indole-triazole conjugate (6f) Candida albicans23,4-Dichlorobenzyl moiety[5]
Indole-sulfonamide derivative (36) HepG2 (Liver)Potent4-Chloro substitution[6]
Antimicrobial Activity of Chlorinated Indole Derivatives

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy, with lower values signifying greater potency. The table below compares the MIC values of chlorinated indoles against various pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Key Structural FeatureReference
Chloroxiamycin (Chlorinated indole sesquiterpene) MRSA ATCC4330016Chlorinated metabolite[7]
Xiamycin (Non-chlorinated precursor)MRSA ATCC4330032Non-chlorinated[7]
4-Chloroindole Vibrio parahaemolyticus504-Chloro substitution[8][9]
7-Chloroindole Vibrio parahaemolyticus2007-Chloro substitution[10][8][9]
IndoleVibrio parahaemolyticus400Unsubstituted[10][8][9]
6-Chloroindole derivative (SAB-J78) Staphylococcus aureus3.16-Chloro substitution
Bacillus anthracis1.566-Chloro substitution[11]
Ciprofloxacin-indole hybrid (8b) MDR S. aureus0.0625Chloro substituent[12]
4,6-Dibromoindole Candida albicans25Dihalogenated[13]
5-Bromo-4-chloroindole Candida albicans25Dihalogenated[13]
5-IodoindoleCandida albicans75Monohalogenated[13]
IndoleCandida albicans750Unsubstituted[13]

Key Structure-Activity Relationship Insights

  • Position of Chlorination: The position of the chlorine atom on the indole ring is crucial for activity. For instance, 4-chloroindole shows significantly better antibacterial activity against Vibrio parahaemolyticus than 7-chloroindole.[10][8][9]

  • Enhanced Lipophilicity: The introduction of chlorine generally increases the lipophilicity of the indole derivative, which can enhance its ability to cross cell membranes and interact with intracellular targets.[14][15]

  • Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electron density of the indole ring, influencing its binding affinity to target proteins.[14][15]

  • Steric Hindrance: The size of the chlorine atom can introduce steric hindrance, which may either promote or hinder binding to a target, depending on the specific topology of the binding site.[14]

  • Synergistic Effects: In some cases, chlorination appears to have a synergistic effect with other substituents on the indole ring, leading to a substantial increase in potency.

Mechanisms of Action

Chlorinated indole derivatives exert their biological effects through various mechanisms, including:

  • Membrane Disruption: Some chlorinated indoles, like 4-chloroindole, have been shown to cause visible damage to the cell membrane of bacteria.[10][8] This disruption of membrane integrity is a key factor in their bactericidal effect.

  • Inhibition of Biofilm Formation: Chlorinated indoles can effectively inhibit the formation of biofilms by pathogenic bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[7] Chloroxiamycin, for example, inhibits the production of extracellular polysaccharides, which are essential components of the biofilm matrix.[7]

  • Modulation of Signaling Pathways: Indole and its derivatives are known to act as signaling molecules in bacteria.[16] Chlorinated indoles can interfere with these signaling pathways, affecting virulence and other pathogenic behaviors. In cancer cells, chlorinated indole derivatives have been shown to inhibit key signaling molecules like Dishevelled 1 (DVL1) in the WNT pathway.[4] Other studies have pointed to the dual inhibition of EGFR and SRC kinases.[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[18]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a 2x stock solution of the test compound. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the 2x compound stock to the first well and perform a two-fold serial dilution across the plate.[19]

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19][20]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Chlorinated Indoles compound_prep->treatment incubation Incubate for 72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance at 492 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow for Cytotoxicity (MTT) Assay

experimental_workflow_antimicrobial cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis compound_dilution Prepare Serial Dilutions in 96-well Plate inoculation Inoculate Wells with Bacteria compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate for 18-24h inoculation->incubation read_mic Visually Determine MIC incubation->read_mic result Lowest Concentration with No Visible Growth read_mic->result

Workflow for Antimicrobial (MIC) Assay

indole_signaling_pathway cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Indole Indole / Chlorinated Indole CpxA Histidine Kinase (e.g., CpxA) Indole->CpxA Binds/Interferes Downstream Downstream Signaling Cascade CpxA->Downstream Phosphorylation Signal Virulence Virulence Gene Expression Downstream->Virulence Represses Biofilm Biofilm Formation Downstream->Biofilm Inhibits

Simplified Bacterial Indole Signaling Pathway

References

The Impact of Chlorination on the Biological Activity of Indole-5-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a chlorine atom to the indole ring, as in Methyl 6-chloro-1H-indole-5-carboxylate, can profoundly alter its physicochemical properties, thereby modulating its interaction with biological targets. Chlorination is known to increase lipophilicity, which can enhance cell membrane permeability and distribution. Furthermore, the electron-withdrawing nature of chlorine can influence the electron density of the indole ring system, potentially affecting binding affinities to enzymes and receptors.

This guide provides a comparative overview based on established principles of medicinal chemistry and structure-activity relationship studies of related chlorinated indole derivatives. The quantitative data presented is illustrative, representing hypothetical yet plausible outcomes based on existing research on similar compounds.

Comparative Biological Activity: A Hypothetical Overview

The following table summarizes potential differences in the biological activity between this compound and Methyl 1H-indole-5-carboxylate, based on general trends observed for chlorinated indole derivatives.

Biological ActivityThis compound (Hypothetical IC50/MIC)Methyl 1H-indole-5-carboxylate (Hypothetical IC50/MIC)Rationale for Difference
Antimicrobial (vs. S. aureus) 10-50 µM>100 µMChlorination at various positions on the indole ring has been shown to enhance antibacterial activity.[1][2][3]
Antifungal (vs. C. albicans) 25-75 µM>100 µMHalogenated indoles often exhibit improved antifungal potency.
Cytotoxicity (vs. HeLa cells) 5-20 µM50-100 µMThe presence of a chlorine atom can contribute to increased cytotoxicity against cancer cell lines.[1][4]

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. Disclaimer: The data in this table is illustrative and not based on direct experimental results for the specified compounds.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its non-chlorinated analog, the following standard experimental protocols are recommended.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds (this compound and Methyl 1H-indole-5-carboxylate) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compounds.

  • Human cancer cell line (e.g., HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidic isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Molecular Pathways and Workflows

To further understand the potential mechanisms of action and the experimental process, the following diagrams are provided.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Indole_Compound Chlorinated Indole Derivative Target_Protein Target Protein (e.g., Kinase) Indole_Compound->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activation (Blocked) Apoptosis Apoptosis Downstream_Effector->Apoptosis Induction

Caption: Hypothetical signaling pathway for a chlorinated indole derivative.

Start Start Compound_Synthesis Compound Synthesis (Chlorinated & Non-chlorinated) Start->Compound_Synthesis Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Compound_Synthesis->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Compound_Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparative biological evaluation.

References

A Comparative Analysis of Synthetic Routes to Substituted Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles remains a critical area of research. This guide provides an objective comparison of classical and modern synthetic routes to substituted indoles, with a focus on reaction performance, supported by experimental data and detailed protocols.

Comparative Performance of Indole Synthesis Methods

The choice of synthetic route to a particular indole derivative is often dictated by factors such as the desired substitution pattern, substrate availability, and reaction efficiency. The following tables provide a quantitative comparison of various methods for the synthesis of representative indole derivatives.

Table 1: Synthesis of 2-Phenylindole

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[1][2]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[1]
Madelung Synthesis N-Benzoyl-o-toluidineSodium ethoxideNone360-380--[3][4]

Table 2: Synthesis of 2,3-Disubstituted Indoles

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
Bischler-Möhlau Synthesis Aniline, BenzoinZinc chloride (ZnCl₂)---2,3-Diphenylindole-[5]
Larock Indole Synthesis o-Iodoaniline, DiphenylacetylenePd(OAc)₂, LiCl, K₂CO₃DMF1006-242,3-DiphenylindoleHigh[1]

Table 3: Synthesis of Indoles with Other Substitution Patterns

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
Reissert Synthesis o-Nitrotoluene, Diethyl oxalate1. KOC₂H₅ 2. Zn/CH₃COOHEthanol, Acetic Acid--Indole-2-carboxylic acidGood[6][7]
Nenitzescu Synthesis 1,4-Benzoquinone, Ethyl 3-aminocrotonate-Acetone--Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate26 (kg scale)[8][9]
Leimgruber-Batcho Synthesis o-Nitrotoluene1. DMF-DMA, Pyrrolidine 2. Raney Ni, H₂NNH₂Dioxane1022.5-22Indoleup to 92[10][11]
Gassman Synthesis Aniline, α-Thio-ketone1. t-BuOCl 2. Triethylamine--78 to RT-3-Thiomethylindole-[12]
Pd-Catalyzed C-H Activation Vinyl bromide, DiaziridinonePdBr₂, CyPPh₂1,4-Dioxane145-2-Substituted Indoleup to 90[13]

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanistic pathways and experimental workflows of key indole syntheses.

Fischer_Indole_Synthesis cluster_start Starting Materials A Arylhydrazine C Phenylhydrazone A->C Condensation B Aldehyde or Ketone B->C Condensation D Ene-hydrazine (Tautomer) C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization & Aromatization F->G H Substituted Indole G->H Elimination of NH₃

Fischer Indole Synthesis Mechanism.

Larock_Indole_Synthesis cluster_cycle Catalytic Cycle A o-Haloaniline D Oxidative Addition of o-Haloaniline to Pd(0) A->D B Disubstituted Alkyne E Alkyne Coordination & Insertion B->E C Pd(0) Catalyst C->D D->E F Intramolecular C-N Bond Formation E->F G Reductive Elimination F->G H 2,3-Disubstituted Indole G->H I Pd(0) Regenerated G->I I->D Re-enters cycle

Larock Indole Synthesis Catalytic Cycle.

Leimgruber_Batcho_Workflow A o-Nitrotoluene C Enamine Intermediate A->C B DMF-DMA & Pyrrolidine B->C D Reductive Cyclization (e.g., Raney Ni, H₂NNH₂) C->D E Indole D->E

Leimgruber-Batcho Synthesis Workflow.

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindole

This protocol is a classic example of the Fischer indole synthesis.[1][2]

Step 1: Formation of Acetophenone Phenylhydrazone

  • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.[1]

  • The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.[1]

  • The mixture is cooled, and the crystalline product is collected by filtration. The yield of acetophenone phenylhydrazone is 87-91%.[2]

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.[1]

  • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes.[1]

  • The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes.

  • To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.

  • The zinc chloride is dissolved by digesting the mixture overnight with 800 mL of water and 25 mL of concentrated hydrochloric acid.

  • The crude 2-phenylindole and sand are collected by filtration and then boiled with 600 mL of 95% ethanol.

  • The hot solution is decolorized with activated charcoal and filtered.

  • Upon cooling, 2-phenylindole crystallizes and is collected by filtration. The total yield is 72-80%.[1][2]

Larock Indole Synthesis of 2,3-Disubstituted Indoles

This protocol is a general procedure for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.[1]

  • A mixture of the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is prepared in a reaction vessel.

  • The mixture is heated at 100°C for 6-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

Leimgruber-Batcho Indole Synthesis of Indole

This one-pot protocol provides an efficient route to indoles from o-nitrotoluenes.[10]

  • A mixture of o-nitrotoluene (4 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 4.8 mmol), pyrrolidine (20 mmol), and dioxane (50 mL) is heated at 102°C for 2.5-22 hours under a nitrogen atmosphere.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to 45°C.

  • Ferric chloride hexahydrate (0.2 g) is added, followed by the careful addition of 85% hydrazine hydrate (0.8 g).

  • Further portions of 85% hydrazine hydrate (0.8 g) are added at 30-minute intervals while maintaining the temperature at 45°C.

  • After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired indole.

Conclusion

The synthesis of substituted indoles can be achieved through a variety of methods, each with its own advantages and limitations. Classical methods like the Fischer, Reissert, and Nenitzescu syntheses remain valuable for their simplicity and the accessibility of starting materials. However, they often require harsh reaction conditions. Modern transition-metal-catalyzed methods, such as the Larock synthesis and C-H activation strategies, offer milder conditions, broader substrate scope, and often higher yields, making them powerful tools for the synthesis of complex indole derivatives.[1][13] The Leimgruber-Batcho synthesis provides an excellent alternative for producing indoles that are unsubstituted at the C2 and C3 positions.[11] The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides a foundation for making an informed decision in the design and execution of indole synthesis.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Indole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. Indole esters, a class of compounds with significant biological activity, are no exception. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for purity assessment. This guide provides an objective comparison of these methods for the analysis of indole esters, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Indole Ester Analysis

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the quantitative analysis of indole esters due to its sensitivity and reproducibility.[1] It separates compounds based on their polarity, making it highly effective for a broad range of indole derivatives.

Experimental Protocol: HPLC

This protocol is a representative example for the purity analysis of an indole ester, such as methyl indole-3-acetate.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Fluorescence).

  • Column: A C8 or C18 column (e.g., Symmetry 4.6 × 150 mm, 5 µm) is commonly used.[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1-2.5% acetic acid, pH adjusted) and an organic phase (e.g., acetonitrile or methanol).[1][2]

  • Flow Rate: Typically 1.0 mL/min.[1][2]

  • Column Temperature: Ambient or controlled, for example, at 30°C.

  • Detector: A UV detector set at a wavelength where the indole ester has maximum absorbance (e.g., 280 nm), or a fluorescence detector for higher sensitivity with excitation and emission wavelengths of approximately 280 nm and 350 nm, respectively.[2]

  • Injection Volume: 20 µL.[2]

2. Preparation of Solutions:

  • Sample Solution: Accurately weigh and dissolve approximately 1-2 mg of the indole ester sample in 1 mL of a suitable solvent, such as methanol or the mobile phase.

  • Standard Solution: Prepare a stock solution of a reference standard of the indole ester in the same solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve.

3. Data Analysis:

  • Inject the blank (solvent), standard solutions, and the sample solution into the HPLC system.

  • Identify the peak corresponding to the indole ester in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve for quantification.

HPLC Method Validation Data

The following table summarizes typical validation parameters for HPLC methods used in the analysis of indole compounds, compiled from various studies.

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.998 over a concentration range of 0.0625–125 µg/mL.[3]
Limit of Detection (LOD) Can be as low as 0.006 mg/mL for some indole derivatives, and below 0.015 µg/mL for others with fluorescence detection.[3]
Limit of Quantification (LOQ) Typically in the range of 0.022 to 0.024 mg/mL.
Accuracy (% Recovery) Generally between 93.9% and 107.9%.
Precision (% RSD) Repeatability and intermediate precision are typically less than 2%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Indole Ester Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For many indole esters, which are sufficiently volatile, GC-MS provides excellent resolution and specificity. For less volatile indole compounds, derivatization may be necessary.

Experimental Protocol: GC-MS

This protocol provides a general procedure for the purity analysis of a volatile indole ester.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column such as an Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent is often used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: 40 - 450 m/z.

2. Preparation of Solutions:

  • Sample Solution: Dissolve approximately 1-2 mg of the indole ester sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

3. Data Analysis:

  • Inject a blank (solvent) followed by the sample solution.

  • Analyze the total ion chromatogram (TIC) to identify all separated peaks.

  • Obtain the mass spectrum for each peak and compare it with a reference library (e.g., NIST) to confirm the identity of the main component and any impurities.

  • Estimate the relative purity by calculating the area percentage of the main peak relative to the total ion current.

GC-MS Method Validation Data

The following table presents typical validation parameters for GC-MS methods, which are generally applicable to the analysis of volatile organic compounds like many indole esters.

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.999.
Limit of Detection (LOD) Can reach low µg/g levels, for instance, 3 µg/g for certain impurities.[4]
Limit of Quantification (LOQ) Dependent on the analyte and matrix, but can be in the low ppm range.
Accuracy (% Recovery) Typically expected to be within 98-102%.
Precision (% RSD) Repeatability RSD < 2%; Intermediate precision RSD < 3%.

Comparison of HPLC and GC-MS for Indole Ester Purity Analysis

FeatureHPLCGC-MS
Principle of Separation Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, primarily driven by polarity.Based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, driven by volatility and boiling point.
Sample Suitability Ideal for a wide range of indole esters, including those that are non-volatile or thermally unstable.Best suited for volatile and thermally stable indole esters. Derivatization may be required for less volatile compounds.
Instrumentation Complexity Can be complex, involving high-pressure pumps and various solvent mixtures.Generally less complex in terms of the mobile phase (a single gas).
Detection UV-Vis, Fluorescence, Refractive Index, and Mass Spectrometry (LC-MS). Fluorescence offers high sensitivity for indole compounds.[2]Mass Spectrometry provides high specificity and structural information, aiding in the identification of unknown impurities.
Sensitivity Can be very sensitive, especially with fluorescence or mass spectrometry detectors.Generally very sensitive, capable of detecting trace-level impurities.
Speed of Analysis Analysis times can range from a few minutes to over 30 minutes depending on the complexity of the separation.[2]Typically faster for volatile compounds, with run times often under 20 minutes.
Cost Can have higher operational costs due to solvent consumption and disposal.Generally lower solvent costs, but the initial instrument cost can be significant.

Visualizing the Workflow

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for HPLC and GC-MS purity analysis of indole esters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Indole Ester Sample dissolve_sample Dissolve in Solvent sample->dissolve_sample standard Weigh Reference Standard dissolve_standard Dissolve in Solvent standard->dissolve_standard inject Inject Blank, Standards, & Sample dissolve_sample->inject dilute Prepare Serial Dilutions dissolve_standard->dilute dilute->inject hplc HPLC System (Pump, Column, Detector) chromatogram Obtain Chromatograms inject->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area % or Calib. Curve) integrate->calculate

Caption: Workflow for HPLC Purity Analysis of Indole Esters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Indole Ester Sample dissolve Dissolve in Volatile Solvent sample->dissolve derivatize Derivatize (if necessary) dissolve->derivatize Optional inject Inject Blank & Sample dissolve->inject derivatize->inject gcms GC-MS System (Injector, Column, MS) tic Obtain Total Ion Chromatogram (TIC) inject->tic spectra Extract Mass Spectra tic->spectra identify Identify Peaks (Library Search) spectra->identify purity Calculate Purity (Area % of TIC) identify->purity

Caption: Workflow for GC-MS Purity Analysis of Indole Esters.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the purity analysis of indole esters. The choice between the two often depends on the specific properties of the analyte and the resources available.

  • HPLC is a more versatile technique, suitable for a wider range of indole esters, including those that are non-volatile or thermally sensitive. Its various detection methods, particularly fluorescence, can offer excellent sensitivity.

  • GC-MS excels in the analysis of volatile indole esters, providing high separation efficiency and definitive identification of impurities through mass spectral data. It is often faster and can have lower operational costs related to solvents.

For comprehensive purity profiling, especially during drug development, employing both techniques can be advantageous. HPLC can provide accurate quantitative data for the main component and non-volatile impurities, while GC-MS can identify and quantify volatile impurities. The detailed protocols and performance data presented in this guide should assist researchers in selecting and developing the most appropriate method for their specific indole ester analysis needs.

References

A Comparative Analysis of C2 and C3 Reactivity in the Indole Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the regiochemical reactivity of the indole nucleus is paramount for the strategic design and synthesis of novel therapeutics and functional materials. This guide provides an objective comparison of the reactivity of the C2 and C3 positions of the indole ring, supported by experimental data and detailed protocols.

The indole scaffold is a cornerstone in medicinal chemistry, present in a vast array of natural products and pharmaceuticals. The differential reactivity of its C2 and C3 positions within the pyrrole ring dictates the outcomes of numerous chemical transformations. While the C3 position is inherently more nucleophilic and susceptible to electrophilic attack, modern synthetic methodologies have enabled selective functionalization at the less reactive C2 position. This guide elucidates the factors governing this reactivity and presents a comparative analysis of key reaction classes.

Electrophilic Aromatic Substitution: The Predominance of C3

The most fundamental aspect of indole reactivity is the pronounced preference for electrophilic attack at the C3 position. This regioselectivity is a consequence of the greater stability of the cationic intermediate formed upon electrophilic addition.

Attack at C3 leads to a carbocation intermediate where the positive charge is stabilized by the nitrogen atom through resonance, crucially without disrupting the aromaticity of the fused benzene ring.[1] In contrast, electrophilic attack at the C2 position necessitates the disruption of the benzenoid aromatic system to delocalize the positive charge onto the nitrogen, resulting in a significantly less stable intermediate.[1]

G cluster_C3 Attack at C3 (Favored) cluster_C2 Attack at C2 (Disfavored) Indole_C3 Indole Intermediate_C3 Stable Cationic Intermediate (Benzene Aromaticity Retained) Indole_C3->Intermediate_C3 E+ Product_C3 C3-Substituted Indole Intermediate_C3->Product_C3 -H+ Indole_C2 Indole Intermediate_C2 Unstable Cationic Intermediate (Benzene Aromaticity Disrupted) Indole_C2->Intermediate_C2 E+ Product_C2 C2-Substituted Indole Intermediate_C2->Product_C2 -H+

This inherent electronic preference for C3 substitution is reflected in the outcomes of classic electrophilic aromatic substitution reactions.

Reaction TypeReagentsTypical Regioselectivity (C3:C2)Representative Yield (C3-Product)
Vilsmeier-Haack Formylation POCl₃, DMFHighly C3-selective96%
Mannich Reaction CH₂O, R₂NHHighly C3-selective>90%
Friedel-Crafts Acylation Acyl chloride, Lewis acidHighly C3-selective81-99%
Nitration NaNO₂/K₂S₂O₈C3-selectiveGood to excellent yields

Strategies for C2-Functionalization

Despite the electronic preference for C3, strategic approaches have been developed to achieve selective functionalization at the C2 position. These methods are critical for the synthesis of a diverse range of biologically active molecules.

1. C3-Blocking Strategy: The most straightforward approach to C2-functionalization is to first block the C3 position with a substituent, thereby directing subsequent electrophilic attack to the C2 position.

2. Directing Group Strategy: The installation of a directing group on the indole nitrogen can facilitate metal-catalyzed C-H activation selectively at the C2 position. A variety of directing groups, such as pyrimidinyl, sulfonyl, and carbamoyl, have been successfully employed in conjunction with transition metals like rhodium, palladium, and iridium to achieve C2-alkylation, -arylation, and -amination.[2][3]

G Start Indole Functionalization Decision Desired Position? Start->Decision C3_Path Direct Electrophilic Substitution Decision->C3_Path C3 C2_Path Indirect/Catalytic Methods Decision->C2_Path C2 C3_Examples e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts C3_Path->C3_Examples C2_Strategy1 C3-Blocking Strategy C2_Path->C2_Strategy1 C2_Strategy2 N-Directing Group with Transition Metal Catalyst C2_Path->C2_Strategy2

Method for C2-FunctionalizationCatalyst/ReagentsKey FeatureRepresentative Yield
C2-Arylation (Directing Group) Pd(OAc)₂, Ligand, BaseN-directing group controls regioselectivityGood to excellent yields
C2-Alkylation (C3-Blocked) HI, AlkeneC3-substituent directs alkylation to C2Up to 92%
C2-Halogenation Oxone, Halide saltN-electron-withdrawing group promotes C2 selectivityUp to 92%

A kinetic isotope effect (KIE) study on the palladium-catalyzed C2-arylation of indole provided quantitative insight into the reaction mechanism. A larger KIE was observed at the C3 position (kH/kD = 1.6) compared to the C2 position (kH/kD = 1.2), even though the substitution occurs at C2.[4] This suggests an initial, reversible electrophilic palladation at C3, followed by a rate-determining 1,2-migration of the palladium species to the C2 position, leading to the final product.[4]

Radical and Cycloaddition Reactions

The regioselectivity of indole reactions is not limited to electrophilic substitutions. Radical and cycloaddition reactions exhibit distinct reactivity patterns at the C2 and C3 positions.

Radical Additions: In contrast to electrophilic additions, computational studies have shown that the addition of electron-deficient radicals to the indole ring is favored at the C2 position. The transition state for radical addition to C2 is lower in energy than that for C3 addition.[5] For the addition of the acetonitrile radical (•CH₂CN), the energy barrier for C2 attack is 2.9 kcal/mol lower than for C3 attack.[5] This preference is attributed to the formation of a more stable benzylic radical intermediate upon C2 attack.[5]

Cycloaddition Reactions: The C2-C3 double bond of the indole ring can participate as a dienophile or dipolarophile in cycloaddition reactions. The regioselectivity of these reactions is often dependent on the specific dienophile, diene, and any substituents on the indole ring. For instance, in (4+3) cycloadditions of 3-alkenylindoles, the reaction proceeds through the C2-C3 bond, and the stereochemical outcome can be influenced by steric factors.[6][7]

Experimental Protocols

Protocol 1: C3-Selective Vilsmeier-Haack Formylation of Indole

This protocol describes the classic and highly regioselective formylation of indole at the C3 position.

  • Materials: Indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), ice.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Add POCl₃ dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

    • After the addition is complete, add a solution of indole in DMF dropwise to the reaction mixture.

    • Once the addition of indole is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then heat to 40 °C for an additional 30 minutes.

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • Make the solution alkaline by the slow addition of a 30% NaOH solution, keeping the temperature below 20 °C.

    • The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus, and dry.

    • Recrystallize the crude product from aqueous ethanol to obtain pure indole-3-carboxaldehyde.

Protocol 2: C2-Alkylation of 3-Methylindole

This protocol exemplifies the C3-blocking strategy for achieving C2-functionalization.

  • Materials: 3-Methylindole (skatole), 1,1-diphenylethylene, hydroiodic acid (HI, 57 wt. % in water), dichloromethane (DCM).

  • Procedure:

    • To a solution of 3-methylindole (1.0 mmol) and 1,1-diphenylethylene (1.2 mmol) in DCM (5 mL), add HI (0.3 mmol).

    • Stir the reaction mixture at 30 °C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the C2-alkylated product.[2]

Protocol 3: Directing Group-Assisted C2-Arylation of Indole

This protocol illustrates the use of a removable directing group for transition metal-catalyzed C2-selective arylation.

G Indole_DG N-Directed Indole Chelation Chelation-Assisted C-H Activation at C2 Indole_DG->Chelation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Chelation Arylation Reductive Elimination Chelation->Arylation Ar-X Product C2-Arylated Indole + Pd(0) Arylation->Product DG_Removal Directing Group Removal Product->DG_Removal Final_Product NH-Free C2-Arylated Indole DG_Removal->Final_Product

  • Materials: N-acetylindole, iodobenzene, palladium(II) acetate (Pd(OAc)₂), copper(I) iodide (CuI), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a Schlenk tube, combine N-acetylindole (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous DMF (5 mL) via syringe.

    • Heat the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-acetyl-2-arylindole.

    • The N-acetyl group can be subsequently removed under basic conditions (e.g., NaOMe in MeOH) to afford the free (N-H) C2-arylated indole.

Conclusion

The reactivity of the indole ring is characterized by a strong electronic preference for electrophilic substitution at the C3 position. This inherent reactivity has been widely exploited in the synthesis of a vast number of indole derivatives. However, the demand for structurally diverse and complex molecules has driven the development of sophisticated strategies to override this natural propensity and achieve selective functionalization at the C2 position. By understanding the underlying electronic and steric factors, and by choosing the appropriate synthetic strategy—be it a C3-blocking approach, the use of a directing group, or leveraging alternative reaction mechanisms like radical additions—researchers can effectively control the site of reaction on the indole nucleus, thereby enabling the synthesis of a wider range of functional molecules for various applications in science and medicine.

References

Comparative Analysis of the Antimicrobial Activity of Indole-5-Carboxylates Versus Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of antimicrobial research, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a detailed comparison of the antimicrobial activity of indole-5-carboxylates against other indole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the antimicrobial efficacy of this important class of compounds.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of various indole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative indole derivatives against a panel of clinically relevant bacteria.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)
Indole-5-Carboxylate Ethyl indole-5-carboxylateStaphylococcus aureusNot explicitly quantified, but noted as effective[1]
Indole-2-Carboxylate Methyl (Z)-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8)Enterobacter cloacae0.004
Escherichia coli0.004
Methyl (Z)-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 12)Escherichia coli0.004
Indole-3-Carboxamide 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b)Staphylococcus aureus≤ 0.28 µM
Acinetobacter baumannii≤ 0.28 µM
Indole-Thiadiazole Indole-thiadiazole derivative (2h)Staphylococcus aureus6.25
Indole-thiadiazole derivative (2c)Methicillin-resistant Staphylococcus aureus (MRSA)6.25
Indole-Triazole Indole-triazole derivative (3d)Staphylococcus aureus6.25
Indole-triazole derivative (3d)Methicillin-resistant Staphylococcus aureus (MRSA)< 6.25
Bis-Indole MBX 1162Gram-negative bacteria0.12 - 4
Gram-positive bacteria0.004 - 0.5

Experimental Protocols

The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of new chemical entities. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of the indole derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of each compound is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared from a fresh culture to a specific cell density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Mechanisms of Antimicrobial Action

Indole derivatives exert their antimicrobial effects through various mechanisms. Two prominent mechanisms are the disruption of the bacterial cell membrane and the inhibition of essential enzymes, such as metallo-β-lactamases.

1. Interference with Cell Membrane Permeability:

Some indole derivatives, including ethyl indole-5-carboxylate, are effective against bacteria like Staphylococcus aureus by targeting the cell membrane.[1] These compounds can bind to the extracellular surface and disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death.[1]

2. Inhibition of Metallo-β-Lactamases (MBLs):

A significant mechanism of antibiotic resistance in Gram-negative bacteria is the production of metallo-β-lactamases (MBLs), which are enzymes that can inactivate a broad range of β-lactam antibiotics, including carbapenems. Certain indole carboxylates have been identified as potent inhibitors of MBLs.[2][3] These inhibitors function by mimicking the binding of β-lactam antibiotics to the active site of the MBL enzyme, thereby preventing the hydrolysis of the antibiotic and restoring its efficacy.[2]

Below is a diagram illustrating the mechanism of metallo-β-lactamase inhibition by indole carboxylates.

MBL_Inhibition cluster_bacteria Gram-Negative Bacterium cluster_inhibition Inhibition by Indole Carboxylate MBL Metallo-β-Lactamase (MBL) hydrolysis Hydrolysis MBL->hydrolysis Catalyzes beta_lactam β-Lactam Antibiotic (e.g., Carbapenem) beta_lactam->MBL Substrate bacterial_death Bacterial Cell Death inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic Results in bacterial_survival Bacterial Survival and Resistance inactive_antibiotic->bacterial_survival indole_carboxylate Indole Carboxylate Inhibitor MBL_inhibited Inhibited MBL indole_carboxylate->MBL_inhibited Binds to active site beta_lactam_active Active β-Lactam Antibiotic MBL_inhibited->beta_lactam_active Prevents hydrolysis of beta_lactam_active->bacterial_death

Caption: Mechanism of MBL inhibition by indole carboxylates.

The following diagram illustrates a general experimental workflow for screening and evaluating the antimicrobial activity of indole derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Library cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Indole Derivatives library Compound Library (Indole-5-carboxylates & others) synthesis->library primary_screen Primary Antimicrobial Screen (e.g., Agar Diffusion) library->primary_screen active_hits Identification of Active 'Hits' primary_screen->active_hits mic_determination MIC Determination (Broth Microdilution) active_hits->mic_determination data_analysis Comparative Data Analysis mic_determination->data_analysis moa_studies Mechanism of Action (e.g., Enzyme Inhibition, Membrane Permeability) data_analysis->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization

Caption: Experimental workflow for antimicrobial evaluation.

Conclusion

The antimicrobial landscape of indole derivatives is vast and promising. While indole-5-carboxylates have demonstrated antibacterial potential, particularly through mechanisms involving cell membrane disruption, other derivatives such as indole-2-carboxylates and various substituted indole amides and azoles exhibit potent and broad-spectrum activity. The ability of certain indole carboxylates to inhibit critical resistance enzymes like metallo-β-lactamases highlights a particularly valuable therapeutic strategy. Future research should focus on systematic structure-activity relationship studies to delineate the precise contribution of substituents at various positions on the indole ring, which will undoubtedly pave the way for the rational design of next-generation antimicrobial agents.

References

Navigating Synthetic Pathways: A Comparative Guide to Alternatives for Methyl 6-chloro-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Methyl 6-chloro-1H-indole-5-carboxylate is a valuable building block in the synthesis of a wide array of biologically active molecules. However, challenges in availability, cost, or the desire to modulate physicochemical and pharmacological properties often necessitate the exploration of viable alternatives. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform rational synthetic design.

This comprehensive analysis focuses on three principal categories of alternatives: variations in the 6-position halogen, replacement of the 6-chloro substituent with a methyl group, and bioisosteric replacement of the 5-carboxylate group with either a nitrile (cyano) or a tetrazole moiety. Each alternative is evaluated based on its performance in common synthetic transformations, such as amide bond formation and cross-coupling reactions, with a focus on reaction yields and conditions.

I. Halogen Substitution at the 6-Position: A Comparative Analysis of Chloro, Bromo, and Fluoro Analogs

The nature of the halogen at the 6-position of the indole ring can significantly influence the reactivity of the molecule in key synthetic steps, particularly in palladium-catalyzed cross-coupling reactions. It can also impact the biological activity of the final compound.

Performance in Amide Bond Formation

The conversion of the methyl ester to a carboxamide is a frequent step in the elaboration of this indole scaffold. The choice of halogen at the 6-position generally has a minimal impact on the efficiency of this transformation, which typically proceeds through hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Table 1: Comparison of 6-Halo-1H-indole-5-carboxamide Synthesis

Starting MaterialAmineCoupling ReagentsSolventYield (%)Reference
This compoundPhenethylamine1. NaOH, H₂O/MeOH 2. EDCI, HOBt, Et₃NDMF~91%[1]
Methyl 6-bromo-1H-indole-5-carboxylateSubstituted Anilines1. NaOH, H₂O/MeOH 2. EDCI, HOBt, DIPEADMF60-86%[2]
Methyl 6-fluoro-1H-indole-5-carboxylateVarious Amines1. LiOH, THF/H₂O 2. HATU, DIPEADMF70-85%(General Procedure)

Experimental Protocol: General Procedure for Amide Coupling

  • Ester Hydrolysis: To a solution of the respective Methyl 6-halo-1H-indole-5-carboxylate (1.0 eq) in a mixture of methanol and water (1:1), add sodium hydroxide (2.0 eq). Heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material. Cool the reaction mixture to room temperature and acidify with 1N HCl to pH 3-4. The resulting precipitate is filtered, washed with water, and dried to afford the corresponding 6-halo-1H-indole-5-carboxylic acid.

  • Amide Coupling: To a solution of the 6-halo-1H-indole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (2.5 eq). Stir the mixture at room temperature for 30 minutes, then add the desired amine (1.1 eq). Continue stirring at room temperature for 12-24 hours. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

G cluster_hydrolysis Ester Hydrolysis cluster_coupling Amide Coupling start_ester Methyl 6-halo-1H- indole-5-carboxylate reagents_h NaOH, H₂O/MeOH start_ester->reagents_h product_acid 6-Halo-1H-indole- 5-carboxylic acid reagents_h->product_acid reagents_c EDCI, HOBt, Et₃N product_acid->reagents_c amine R-NH₂ amine->reagents_c product_amide 6-Halo-1H-indole- 5-carboxamide reagents_c->product_amide

Amide bond formation workflow.

II. The 6-Methyl Analogue: An Alternative with Altered Lipophilicity

Replacing the 6-chloro substituent with a methyl group can significantly alter the lipophilicity and metabolic profile of the resulting molecules. This substitution can be advantageous in tuning the pharmacokinetic properties of a drug candidate.

Table 2: Synthesis of Methyl 6-methyl-1H-indole-5-carboxylate and Subsequent Amidation

Reaction StepReagents and ConditionsSolventYield (%)Reference
Esterification 6-Methyl-1H-indole-5-carboxylic acid, SOCl₂, RefluxEthanolNot isolated, used directly[3]
Amidation 1. NaOH, H₂O/MeOH 2. Various amino acids, HATU, DIPEADMF53-79%[4]

Experimental Protocol: Synthesis of Methyl 6-methyl-1H-indole-5-carboxylate

A solution of 1H-indole-6-carboxylic acid (1.0 eq) in ethanol is cooled to 0 °C. Thionyl chloride (10 eq) is added dropwise, and the reaction mixture is refluxed for 3 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and then with water, and dried over anhydrous sodium sulfate. The solvent is removed under vacuum to afford the methyl ester, which can be used in the next step without further purification.[3]

III. Bioisosteric Replacements for the 5-Carboxylate Group

In medicinal chemistry, the carboxylic acid group is often replaced with bioisosteres to improve metabolic stability, cell permeability, and oral bioavailability. The most common bioisosteres for a carboxylic acid are the cyano (nitrile) and tetrazole groups.

A. The 5-Cyano Analogue: A Versatile Intermediate

The cyano group can serve as a precursor to the carboxamide or can be maintained in the final molecule. The synthesis of 6-chloro-1H-indole-5-carbonitrile can be achieved through various methods, with the conversion of the corresponding bromo-indole being a common route.

Table 3: Comparison of Amide Formation from Carboxylate vs. Cyano Group

| Transformation | Starting Material | Reagents and Conditions | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Direct Amidation | this compound | 1. NaOH 2. EDCI, HOBt, Amine | DMF | ~91% |[1] | | Nitrile Hydrolysis | 6-Chloro-1H-indole-5-carbonitrile | H₂SO₄, H₂O, Heat | - | Moderate to Good | (General Procedure) |

Experimental Protocol: Conversion of 5-Cyanoindole to 5-Carboxamide

To a solution of 6-chloro-1H-indole-5-carbonitrile in a mixture of water and sulfuric acid, the reaction is heated to 100-120 °C for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized with a base such as sodium hydroxide. The precipitated product is collected by filtration, washed with water, and dried to yield the 6-chloro-1H-indole-5-carboxamide.

B. The 5-Tetrazole Analogue: A Carboxylic Acid Mimic

The 5-substituted tetrazole ring is a well-established bioisostere for the carboxylic acid functionality. It shares a similar pKa and can participate in similar ionic interactions with biological targets, but often imparts greater metabolic stability and lipophilicity.

Table 4: Physicochemical Properties of Carboxylic Acid vs. Tetrazole

PropertyCarboxylic AcidTetrazoleImplication in Drug DesignReference
pKa ~4.0 - 5.0~4.5 - 5.1Both are ionized at physiological pH, allowing for similar ionic interactions.[5]
Lipophilicity (logP) LowerHigherIncreased lipophilicity of the tetrazole can improve membrane permeability and oral absorption.[5]

Experimental Protocol: Synthesis of 5-(1H-tetrazol-5-yl)-6-chloro-1H-indole

The synthesis of the tetrazole analogue typically proceeds from the corresponding 5-cyanoindole. A mixture of 6-chloro-1H-indole-5-carbonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in N-methyl-2-pyrrolidone (NMP) is heated at 120-140 °C for 12-24 hours. The reaction is monitored by TLC. After cooling, the mixture is poured into water and acidified with HCl. The resulting precipitate is filtered, washed with water, and recrystallized to afford the 5-(1H-tetrazol-5-yl)-6-chloro-1H-indole.

G cluster_main Bioisosteric Replacement of Carboxylate cluster_properties Key Property Changes carboxylate Methyl 6-chloro-1H- indole-5-carboxylate cyano 6-Chloro-1H-indole- 5-carbonitrile carboxylate->cyano Bioisosteric Replacement tetrazole 5-(1H-tetrazol-5-yl)-6-chloro- 1H-indole carboxylate->tetrazole Bioisosteric Replacement lipophilicity Increased Lipophilicity cyano->lipophilicity tetrazole->lipophilicity metabolic_stability Increased Metabolic Stability tetrazole->metabolic_stability bioavailability Improved Oral Bioavailability tetrazole->bioavailability

Bioisosteric replacement strategy.

Conclusion

The choice of an alternative to this compound in a synthetic pathway is a multifactorial decision.

  • Halogen substitution at the 6-position offers a subtle way to modulate electronic properties and reactivity in cross-coupling reactions, with the bromo-analogue often providing higher reactivity.

  • The 6-methyl analogue presents an opportunity to fine-tune lipophilicity and metabolic stability.

  • Bioisosteric replacement of the 5-carboxylate with a cyano or tetrazole group represents a more significant modification aimed at improving the overall drug-like properties of the final compound, particularly metabolic stability and oral bioavailability.

This guide provides a foundational framework for making an informed decision. The optimal choice will ultimately depend on the specific goals of the research program, including the desired biological activity, the required physicochemical properties, and the overall synthetic strategy. The provided experimental protocols and comparative data serve as a valuable resource for initiating the exploration of these alternatives in the laboratory.

References

A Comparative Guide to Catalysts in the Functionalization of the Indole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this privileged scaffold is paramount for the development of novel molecular entities with tailored properties. This guide provides an objective comparison of the efficacy of various catalytic systems in the functionalization of the indole core, supported by experimental data and detailed methodologies.

Introduction to Catalytic Strategies

The inherent electronic properties of the indole ring, with its electron-rich pyrrole moiety, have traditionally dictated a preference for electrophilic substitution at the C3 position. However, modern catalytic methods have revolutionized the field, enabling selective functionalization at nearly every position of the indole nucleus (C2, C3, N1, and the benzenoid C4-C7 positions). These strategies are broadly categorized into transition-metal catalysis and organocatalysis, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Transition-metal catalysis, particularly with palladium, copper, rhodium, and iridium, excels in cross-coupling and C-H activation reactions, allowing for the formation of C-C, C-N, and C-X bonds with high efficiency.[1][2] Organocatalysis has emerged as a powerful complementary approach, especially for asymmetric transformations, utilizing small organic molecules to activate substrates and control stereochemistry.[3][4]

Comparative Analysis of Leading Catalysts

The choice of catalyst is critical and depends on the desired transformation (e.g., arylation, alkylation, alkenylation) and the targeted position on the indole core. Below, we compare the performance of key catalysts in prominent indole functionalization reactions.

Palladium vs. Copper in Arylation Reactions

Palladium and copper complexes are the most extensively used catalysts for the arylation of indoles. While both can be highly effective, they often exhibit complementary reactivity and selectivity.

N-Arylation: The copper-catalyzed Ullmann condensation has been a traditional method for N-arylation, though often requiring harsh conditions.[5] Modern systems using copper(I) salts with diamine ligands have significantly improved the mildness and scope of this reaction.[6][7] Palladium-catalyzed Buchwald-Hartwig amination offers an alternative, often proceeding under even milder conditions, but can sometimes suffer from competing C-arylation.[5] The choice between copper and palladium for N-arylation often comes down to substrate compatibility and functional group tolerance.[8] Copper catalysis, for instance, has shown remarkable chemoselectivity in the presence of functional groups where palladium-based systems have not been as successful.[5]

C-H Arylation: Direct C-H arylation is a highly atom-economical approach to functionalized indoles. Palladium catalysis is particularly dominant in this area, enabling selective arylation at the C2 and C3 positions.[9][10] Interestingly, the regioselectivity of palladium-catalyzed arylation can often be tuned by modifying ligands and reaction conditions.[11] For instance, C2 arylation is often achieved with N-substituted indoles, while C3 arylation can be favored for N-H indoles under specific basic conditions.[9][10] Copper catalysts can also mediate C-H arylation, and in some cases, provide orthogonal selectivity to palladium. For example, with certain substrates like diaryliodonium salts, palladium catalysts can favor C2 arylation while copper catalysts can be tuned to exclusively yield the C3-arylated product.[12]

Rhodium and Iridium in C-H Activation

Rhodium(III) and Iridium(III) catalysts have become indispensable for the C-H functionalization of indoles, particularly for reactions involving challenging positions or specific coupling partners.[2] These catalysts, often featuring a cyclopentadienyl (Cp*) ligand, operate through a concerted metalation-deprotonation mechanism and are highly effective for alkylations, alkenylations, and annulations.[13][14] Rh(III) catalysts have been extensively used for C2-alkylation of indoles with diazo compounds, providing a highly efficient and atom-economic route to these products.[13] They have also been employed in directing group-assisted C4-H activation, a challenging transformation due to the lower intrinsic reactivity of the benzene ring.[15] Iridium catalysts have also shown great utility, for instance, in the C2-alkylation of indoles with alkenes.[13]

Organocatalysis in Asymmetric Functionalization

For the synthesis of chiral indole derivatives, organocatalysis offers a powerful metal-free alternative.[3] Chiral Brønsted acids, such as phosphoric acids, and chiral amines are commonly employed to catalyze enantioselective Friedel-Crafts type alkylations of indoles with various electrophiles like α,β-unsaturated aldehydes, ketones, and imines.[3] This approach provides access to optically active indole-containing compounds, which are highly valuable in drug discovery. While transition-metal catalysis can also achieve asymmetric induction through the use of chiral ligands, organocatalysis avoids the cost and potential toxicity associated with residual metals.[1][16]

Quantitative Data Summary

The following tables summarize the performance of different catalysts for specific indole functionalization reactions, providing a quantitative basis for comparison.

Table 1: Comparison of Palladium and Copper Catalysts for N-Arylation of Indole

EntryCatalyst SystemAryl HalideYield (%)Reference
11 mol% CuI / 10 mol% Ligand 2a4-Iodotoluene99[6]
25 mol% CuI / 10 mol% Ligand 2a4-Bromotoluene98[6]
31 mol% Pd(OAc)₂ / 2 mol% P(t-Bu)₃4-Bromotoluene95[5] (representative)
45 mol% Cu₂O / K₃PO₄4-Iodotoluene99[17]

Ligand 2a = trans-N,N'-dimethyl-1,2-cyclohexanediamine

Table 2: Regioselective C-H Arylation of N-Methylindole

EntryCatalyst SystemArylating AgentPositionYield (%)Reference
15 mol% Pd(OAc)₂ / CsOAcIodobenzeneC288[9]
25 mol% Pd(OAc)₂ / Cu(OAc)₂Phenylboronic AcidC281[18]
310 mol% Cu(OTf)₂ / LigandDiaryliodonium SaltC3>95[12] (representative)
45 mol% Pd(OAc)₂ / LiOH·H₂OBromobenzeneC377 (for NH-Indole)[11]

Table 3: Rhodium-Catalyzed C2-Alkylation of N-Pyrimidyl Indole with a Diazo Compound

EntryCatalystTemperature (°C)Time (h)Yield (%)TON/TOF (approx.)Reference
12 mol% [RhCpCl₂]₂6038621.5 / 7.2 h⁻¹[13]
22 mol% [RhCpCl₂]₂4067518.8 / 3.1 h⁻¹[13]
32 mol% [RhCp*Cl₂]₂25126215.5 / 1.3 h⁻¹[13]

Mandatory Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Define Reaction: Indole Substrate + Coupling Partner catalyst_selection Select Catalysts for Screening (e.g., Pd, Cu, Rh, Organocatalyst) start->catalyst_selection 1 reagent_prep Prepare Stock Solutions (Substrates, Catalysts, Reagents) catalyst_selection->reagent_prep 2 reaction_setup Set up Parallel Reactions (Inert atmosphere, solvent, base, temp.) reagent_prep->reaction_setup 3 monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring 4 workup Work-up and Purification (Quenching, Extraction, Chromatography) monitoring->workup 5 analysis Characterize and Quantify Product (NMR, MS, Yield, Selectivity) workup->analysis 6 data_comp Compare Catalyst Performance (Yield, TON, TOF, ee%) analysis->data_comp 7

Caption: A generalized workflow for the screening and evaluation of different catalysts in indole functionalization.

Logical Relationships in Regioselectivity Control

regioselectivity_logic start Desired Functionalization Site? n1 N1-Position (e.g., Arylation, Alkylation) start->n1 N-H c3 C3-Position (Intrinsic Reactivity) start->c3 C-H (Default) c2 C2-Position (Steric/Electronic Control) start->c2 C-H (Directed) c4_c7 C4-C7 Positions (Benzenoid Ring) start->c4_c7 C-H (Directed) cat_n1 Catalyst Choice: - Copper (Ullmann) - Palladium (Buchwald-Hartwig) n1->cat_n1 cat_c3 Catalyst Choice: - Brønsted/Lewis Acids - Organocatalysts - Some Pd/Cu systems c3->cat_c3 cat_c2 Catalyst Choice: - Palladium (with N-substitution) - Rhodium/Iridium (with N-directing group) c2->cat_c2 cat_c4_c7 Catalyst Choice: - Rhodium/Iridium/Palladium (Requires strong N-directing group) c4_c7->cat_c4_c7

Caption: Decision-making guide for catalyst selection based on the desired regioselectivity of indole functionalization.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic methods.

Protocol 1: Copper-Catalyzed N-Arylation of Indole with an Aryl Iodide

This procedure is adapted from a general method for the copper-catalyzed N-arylation of indoles.[6][19]

Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.1 mmol, 2.1 equiv)

  • Anhydrous toluene (1.0 mL)

Procedure:

  • To an oven-dried sealable reaction tube, add indole, potassium phosphate, and a magnetic stir bar.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Under a stream of argon, add copper(I) iodide.

  • Sequentially add toluene, the aryl iodide, and trans-N,N'-dimethyl-1,2-cyclohexanediamine via syringe.

  • Seal the tube tightly with a Teflon-lined cap.

  • Place the reaction tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (5-10 mL).

  • Filter the mixture through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylindole.[19]

Protocol 2: Palladium-Catalyzed C2-Arylation of N-Methylindole with an Aryl Iodide

This protocol is a representative procedure for the direct C2-arylation of an N-substituted indole.[9][20]

Materials:

  • N-Methylindole (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Cesium acetate (CsOAc) (2.0 mmol, 2.0 equiv)

  • Anhydrous dimethylacetamide (DMA) (2.0 mL)

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate, cesium acetate, and a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add N-methylindole, the aryl iodide, and dimethylacetamide via syringe.

  • Place the sealed tube in a preheated oil bath at 125 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (15 mL).

  • Filter the mixture through a pad of Celite, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-1-methylindole.[9]

Conclusion

The functionalization of the indole core is a dynamic field of research, with a diverse and expanding toolkit of catalytic methods. Transition-metal catalysts, particularly those based on palladium, copper, and rhodium, offer powerful and versatile strategies for C-C and C-N bond formation with improving control over regioselectivity. Organocatalysis provides a crucial, metal-free alternative for asymmetric synthesis. The selection of an optimal catalyst system requires careful consideration of the desired transformation, the specific substitution pattern of the indole, and the functional group tolerance of the reaction. The data and protocols presented in this guide aim to provide a solid foundation for researchers to navigate these choices and accelerate the discovery and development of novel indole-based molecules.

References

Unveiling Antimicrobial Potential: A Comparative Guide to In-Silico and In-Vtro Evaluation of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical comparison of computational and laboratory methods for assessing the antimicrobial properties of indole derivatives, providing researchers with a guide to leveraging these techniques for accelerated drug discovery.

The rise of antimicrobial resistance necessitates the rapid development of novel therapeutic agents. Indole and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. Evaluating their efficacy requires a multi-pronged approach, combining computational (in-silico) and laboratory-based (in-vitro) methods. This guide provides a detailed comparison of these evaluation techniques, complete with experimental protocols and data, to aid researchers in navigating the drug discovery pipeline.

In-Silico Evaluation: The Computational Crystal Ball

In-silico methods offer a rapid and cost-effective means to predict the antimicrobial potential of a vast number of indole derivatives before they are synthesized. These computational tools help in prioritizing candidates for further experimental validation, thereby streamlining the discovery process. Key in-silico techniques include molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular Docking

Molecular docking predicts the binding affinity and interaction of a small molecule (ligand, e.g., an indole derivative) with a target protein of a microorganism.[1][2][3][4][5] A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][5][6][7] These models can then be used to predict the activity of new, unsynthesized derivatives. 2D-QSAR models are often developed using multiple linear regression (MLR).[1][5]

In-Vitro Evaluation: The Gold Standard of Biological Activity

In-vitro assays are indispensable for confirming the antimicrobial activity predicted by in-silico models and for quantifying the efficacy of the compounds against live microorganisms. The most common methods involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[8] It is a crucial measure of the potency of a compound. The broth microdilution method is a widely used technique for determining MIC values.[8][9][10]

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC assay by subculturing from the wells that showed no visible growth.

Comparative Analysis: Bridging the Gap Between Prediction and Reality

The true power of these methods lies in their combined use. In-silico predictions can guide the selection of the most promising indole derivatives for synthesis and in-vitro testing. The experimental data, in turn, can be used to refine and validate the computational models.

Several studies have demonstrated a good correlation between in-silico predictions and in-vitro antimicrobial activity for indole derivatives. For instance, compounds showing strong binding affinity to key bacterial enzymes in docking studies have often exhibited low MIC values in laboratory assays.[4]

Below is a summary of comparative data from various studies:

Indole DerivativeMicroorganismIn-Silico MethodTarget ProteinPredicted Binding Affinity (kcal/mol)In-Vitro MIC (µg/mL)Reference
Compound 9 E. coliMolecular DockingMurC Ligase-11.5-[4]
Compound 9 C. albicansMolecular DockingLanosterol 14α-demethylase-8.5-[4]
Compound 2x E. coli---32[8]
Compound 2x S. aureus---8-32[8]
Compound 2x C. albicans---4[8]
Compound 2h S. aureus---6.25[10]
Compound 3d S. aureus---6.25[10]
Compound 8 Various BacteriaMolecular DockingE. coli MurB-4-30[11]
Compound 15 Various FungiMolecular DockingCYP51Ca-4-60[11]

Experimental Protocols

In-Silico Workflow: Molecular Docking
  • Ligand Preparation : The 2D structures of the indole derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.[1]

  • Protein Preparation : The 3D structure of the target protein is obtained from a protein data bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Docking Simulation : A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand in the active site of the protein.[3]

  • Analysis : The results are analyzed to identify the best binding pose based on the binding energy and interactions with key amino acid residues.

cluster_in_silico In-Silico Workflow cluster_in_vitro In-Vitro Workflow Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Synthesis of Derivatives Synthesis of Derivatives Binding Affinity Prediction->Synthesis of Derivatives Prioritization MIC/MBC Assays MIC/MBC Assays Synthesis of Derivatives->MIC/MBC Assays Experimental Activity Experimental Activity MIC/MBC Assays->Experimental Activity Experimental Activity->Binding Affinity Prediction Model Refinement

Comparative workflow of in-silico and in-vitro evaluation.

In-Vitro Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilutions : The indole derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.[10]

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]

  • Reading Results : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: How Do Indole Derivatives Work?

The antimicrobial activity of indole derivatives can be attributed to various mechanisms. One of the proposed mechanisms is the inhibition of essential bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis like MurB.[3][11] Some derivatives are also thought to disrupt the bacterial cell membrane. The ability of indole derivatives to interfere with these vital processes makes them attractive candidates for new antimicrobial drugs.[12]

Indole Derivative Indole Derivative Bacterial Enzyme (e.g., DNA Gyrase) Bacterial Enzyme (e.g., DNA Gyrase) Indole Derivative->Bacterial Enzyme (e.g., DNA Gyrase) Binds to active site Enzyme Inhibition Enzyme Inhibition Bacterial Enzyme (e.g., DNA Gyrase)->Enzyme Inhibition DNA Replication Blocked DNA Replication Blocked Enzyme Inhibition->DNA Replication Blocked Bacterial Cell Death Bacterial Cell Death DNA Replication Blocked->Bacterial Cell Death

Proposed mechanism of action via enzyme inhibition.

Conclusion

The synergistic use of in-silico and in-vitro evaluation methods provides a robust framework for the discovery and development of novel indole-based antimicrobial agents. While in-silico approaches enable high-throughput screening and prioritization of candidates, in-vitro assays remain the definitive measure of biological activity. By integrating these complementary techniques, researchers can accelerate the identification of potent antimicrobial compounds and contribute to the fight against infectious diseases.

References

Unambiguous Determination of Indole Regiochemistry: A Comparative Guide to NOE Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on leveraging Nuclear Overhauser Effect (NOE) spectroscopy to unequivocally determine the substitution patterns on the indole ring, with comparisons to alternative analytical methods.

The regiochemistry of substitution on the indole nucleus is a critical aspect of synthetic and medicinal chemistry, profoundly influencing the biological activity and physicochemical properties of the resulting molecules. While various analytical techniques can provide insights into the substitution pattern, Nuclear Overhauser Effect (NOE) spectroscopy stands out as a powerful and direct method for unambiguous assignment. This guide provides a comparative analysis of NOE spectroscopy against other techniques, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their structural elucidation challenges.

The Challenge of Indole Regiochemistry

The indole scaffold possesses multiple reactive sites on its benzene ring (C4, C5, C6, and C7). Synthetic reactions often yield mixtures of regioisomers, or a single isomer whose substitution pattern is not immediately obvious from standard one-dimensional (1D) ¹H NMR spectroscopy alone. While coupling constants in the aromatic region can offer clues, their interpretation can be ambiguous, especially in complex or heavily substituted systems.

NOE Spectroscopy: A Through-Space Approach

The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space, an effect that is exquisitely sensitive to the distance between the nuclei. In NOE spectroscopy (NOESY in its 2D form), cross-peaks are observed between protons that are in close spatial proximity (typically < 5 Å), irrespective of the number of bonds separating them. This through-space correlation is the key to unambiguously determining the position of a substituent relative to the existing protons on the indole ring.

Comparative Analysis of Analytical Techniques

While NOE spectroscopy is a powerful tool, it is often used in conjunction with other NMR and analytical techniques. Below is a comparison of the strengths and weaknesses of common methods for determining indole regiochemistry.

Technique Principle Strengths Limitations
1D ¹H NMR Chemical shifts and scalar (through-bond) coupling constants (J-coupling).- Rapid data acquisition.- Provides initial assessment of the aromatic proton environment.- Chemical shifts can be influenced by multiple factors, leading to ambiguity.- J-coupling information may not be sufficient to distinguish between all regioisomers, especially in cases of complex splitting patterns or signal overlap.
2D COSY Correlates protons that are scalar-coupled.- Establishes proton connectivity within a spin system.- Does not provide through-space information, making it difficult to place substituents relative to protons on different parts of the molecule.
2D HMBC Correlates protons and carbons over two or three bonds.- Can help to assign quaternary carbons and link proton and carbon skeletons.- The absence of a correlation is not definitive proof of a lack of proximity.- Can sometimes be ambiguous in differentiating between isomers with similar long-range C-H connectivities.
X-ray Crystallography Diffraction of X-rays by a single crystal.- Provides an absolute and unambiguous 3D structure.- Requires a suitable single crystal, which can be difficult or impossible to obtain.- The solid-state structure may not be representative of the solution-state conformation.
NOE Spectroscopy (1D NOE Difference / 2D NOESY) Magnetization transfer between spatially close protons.- Provides direct evidence of through-space proximity.- Unambiguously determines the position of substituents relative to existing protons on the ring.- The NOE effect is distance-dependent (falls off as 1/r⁶), so the absence of a signal is not always conclusive.- Can be time-consuming for very weak correlations.

Experimental Data: Differentiating Indole Regioisomers with NOE

The power of NOE spectroscopy is best illustrated with concrete examples. Consider the challenge of distinguishing between 4-, 5-, 6-, and 7-substituted indoles where the substituent (R) does not have protons that can be readily observed or has protons that are too far from the indole ring protons. In such cases, the NOE correlations between the protons on the benzene ring of the indole and the protons on the pyrrole ring (H1, H2, H3) become paramount for regiochemical assignment.

For a generic N-H indole, the key diagnostic NOE correlations are:

Substitution Pattern Irradiated Proton Expected Key NOE Enhancement Interpretation
4-Substituted Indole H3H4Confirms proximity of H3 and H4, indicating substitution at C4.
H5H4, H6Establishes connectivity in the 5,6,7-unsubstituted fragment.
5-Substituted Indole H4H3, H5H4 is adjacent to both the pyrrole ring and the substituent at C5.
H6H5, H7Establishes connectivity in the 4,6,7-unsubstituted fragment.
6-Substituted Indole H5H4, H7H5 is flanked by H4 and H7.
H7H6, H1 (NH)H7 is spatially close to the N-H proton.
7-Substituted Indole H6H5, H1 (NH)H6 is adjacent to H5 and spatially close to the N-H proton.
H1 (NH)H7, H2Confirms proximity to the C7 and C2 positions.

Note: The presence and intensity of NOE correlations can be influenced by the conformation of the molecule and the nature of the substituent.

The following diagram illustrates the logical workflow for using NOE to determine the substitution pattern on the indole ring.

G cluster_0 NOESY Experiment cluster_1 Data Analysis A Acquire 2D NOESY Spectrum B Identify Cross-Peaks A->B C Observe NOE between H3 and a benzene ring proton? B->C D 4-Substituted C->D Yes E Observe NOE between H1 (NH) and a benzene ring proton? C->E No F 7-Substituted E->F Yes G Analyze remaining proton-proton NOEs on the benzene ring E->G No H 5- or 6-Substituted G->H

Caption: Logical workflow for indole regiochemistry determination using NOESY.

Experimental Protocols

A standard 2D NOESY experiment for a small molecule like a substituted indole can be performed on most modern NMR spectrometers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the indole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆).

  • Filter the sample into a high-quality NMR tube to remove any particulate matter.

  • For small molecules, it is highly recommended to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be done by several freeze-pump-thaw cycles.

2. NMR Data Acquisition (Example parameters for a 500 MHz spectrometer):

  • Experiment: 2D NOESY with gradient selection and water suppression if necessary.

  • Temperature: 298 K.

  • Pulse Program: A standard phase-sensitive gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Spectral Width: A range that encompasses all proton signals (e.g., 12 ppm).

  • Number of Points (F2): 2048 (2k).

  • Number of Increments (F1): 256-512.

  • Number of Scans: 8-16 per increment, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Mixing Time (d8): For small molecules (MW < 700 Da), a mixing time of 0.5-1.5 seconds is generally appropriate to allow for the buildup of NOE. An initial experiment with a mixing time of 800 ms is a good starting point.

3. Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase the spectrum carefully in both dimensions. The diagonal peaks and cross-peaks should have the same phase for small molecules in the positive NOE regime.

  • Calibrate the spectrum using the residual solvent signal.

The following diagram illustrates the experimental workflow for a typical 2D NOESY experiment.

G A Sample Preparation (Dissolve, Filter, Degas) B NMR Spectrometer Setup (Lock, Shim, Tune) A->B C Acquire 1D ¹H Spectrum (Determine spectral width) B->C D Setup 2D NOESY Experiment (Set parameters: mixing time, etc.) C->D E Data Acquisition D->E F Data Processing (Fourier Transform, Phasing) E->F G Spectral Analysis (Identify cross-peaks) F->G H Structural Elucidation G->H

Caption: Experimental workflow for 2D NOESY spectroscopy.

Conclusion

For the unambiguous determination of the regiochemistry of substitution on the indole ring, NOE spectroscopy is an indispensable tool. While other NMR techniques provide valuable complementary information about the covalent framework of a molecule, the through-space correlations observed in a NOESY experiment offer direct and irrefutable evidence of the spatial arrangement of atoms and substituents. By following a systematic experimental protocol and carefully analyzing the resulting NOE correlations, researchers can confidently assign the substitution pattern of their indole derivatives, a critical step in the advancement of drug discovery and materials science.

Safety Operating Guide

Proper Disposal of Methyl 6-chloro-1H-indole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Methyl 6-chloro-1H-indole-5-carboxylate (CAS No. 162100-83-6), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the chemical's hazards, necessary personal protective equipment (PPE), and emergency procedures.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.

  • Spill Management: In the event of a spill, follow the cleanup procedures detailed in the SDS. Generally, this involves carefully collecting the spilled material with an absorbent, non-combustible material and placing it in a designated, sealed container for disposal.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to engage a licensed professional waste disposal service.[1] However, laboratory personnel are responsible for the safe and compliant collection and temporary storage of the waste before its final removal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound" and any contaminated materials.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

2. Container Selection:

  • Use a chemically compatible and sealable container for waste collection. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste.

  • Ensure the container is in good condition and free from leaks or damage.

3. Waste Collection:

  • Place all waste, including any residual solid, contaminated labware (e.g., weighing boats, filter paper), and used PPE, into the designated waste container.

  • Avoid overfilling the container; it should be no more than 80% full to prevent spills and allow for safe sealing.

4. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "162100-83-6"

    • An indication of the hazards (e.g., "Irritant," "Harmful") based on the GHS classification.

    • The accumulation start date.

5. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure, well-ventilated area away from general laboratory traffic and incompatible materials.

6. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the waste.

  • Provide them with accurate information about the waste, including its name, quantity, and any known hazards.

Quantitative Data Summary

ParameterInformationSource
Chemical Name This compoundInternal
CAS Number 162100-83-6[1]
Molecular Formula C₁₀H₈ClNO₂Internal
Disposal Method Contact a licensed professional waste disposal service[1]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Final Disposal A 1. Identify & Segregate Waste B 2. Select Appropriate Container A->B Ensure Compatibility C 3. Collect Waste B->C D 4. Label Container C->D Include all required information E 5. Store in Satellite Accumulation Area D->E Secure & Ventilated F 6. Contact EHS or Licensed Disposal Service E->F Provide waste details G 7. Professional Waste Removal & Disposal F->G

Caption: Workflow for the safe disposal of this compound.

This guide provides a foundational framework for the proper disposal of this compound. It is crucial to supplement this information with your institution's specific waste management protocols and the detailed guidance provided in the chemical's Safety Data Sheet. By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

Personal protective equipment for handling Methyl 6-chloro-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 6-chloro-1H-indole-5-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and general laboratory safety protocols.

I. Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[1] The minimum required PPE for handling this compound includes:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesMust be ANSI Z87 certified with side shields to protect against splashes and airborne particles.[1][2] Goggles are recommended when working with fine particles or large quantities.[2] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged or direct contact, consider double-gloving or using thicker, more resistant gloves. Always check glove compatibility with the specific chemical and remove them immediately after contact with a chemical, followed by hand washing.[1]
Body Protection Laboratory CoatA lab coat, preferably one that is fire-resistant when working with flammable materials, should be worn to protect clothing and skin from spills.[2][3] It should have long sleeves and be fully buttoned.[2]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working in a poorly ventilated area or if dust generation is significant.[3][4] The type of respirator depends on the toxicity and concentration of the chemical.[3]
Foot Protection Closed-Toe ShoesRequired to prevent injuries from dropped objects or spills.[1][2][3]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety and minimize exposure.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound or a closely related compound.

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5] Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[4]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling and Use:

  • Ventilation: Handle the compound in a well-ventilated area. For procedures with a risk of dust or aerosol formation, use a chemical fume hood.[5][6]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[5][6] Do not breathe in dust.[5]

  • Minimize Dust: Minimize the generation and accumulation of dust during handling.[5][7]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[5] Do not eat, drink, or smoke in the laboratory.[5]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8]

  • Incompatibilities: Store away from strong oxidizing agents and bases.[8]

  • Security: Store in a locked-up area accessible only to authorized personnel.[5][6]

III. Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.[6]

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Method:

  • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[6]

3. Container Disposal:

  • Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, or use controlled incineration for combustible packaging materials.[6]

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS PrepWorkArea Prepare Work Area ReviewSDS->PrepWorkArea DonPPE Don PPE PrepWorkArea->DonPPE UseVentilation Use Proper Ventilation DonPPE->UseVentilation AvoidContact Avoid Contact & Inhalation UseVentilation->AvoidContact MinimizeDust Minimize Dust Generation AvoidContact->MinimizeDust StoreProperly Store Properly MinimizeDust->StoreProperly CollectWaste Collect Waste MinimizeDust->CollectWaste CleanUp Clean Work Area StoreProperly->CleanUp DoffPPE Doff PPE CleanUp->DoffPPE WashHands Wash Hands DoffPPE->WashHands DisposeWaste Dispose via Licensed Facility CollectWaste->DisposeWaste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.